Product packaging for Bromo-dragonfly hydrochloride(Cat. No.:CAS No. 332012-24-5)

Bromo-dragonfly hydrochloride

Katalognummer: B131113
CAS-Nummer: 332012-24-5
Molekulargewicht: 330.60 g/mol
InChI-Schlüssel: YDIDKNSMQNPNFC-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Bromo-DragonFLY is an analog of the 2C amine family that also includes 2C-B, 2C-I, and 2C-E. This designer drug is an extremely potent hallucinogen with duration of action much longer than LSD. Toxicity of Bromo-DragonFLY appears to be fairly high for humans when taken in larger doses.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13BrClNO2 B131113 Bromo-dragonfly hydrochloride CAS No. 332012-24-5

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDKNSMQNPNFC-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678561
Record name (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332012-24-5
Record name Bromo-dragonfly hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 332012-24-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMO-DRAGONFLY HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Bromo-Dragonfly Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of Bromo-dragonfly hydrochloride, a potent psychedelic substance, as pioneered by the laboratory of David E. Nichols. It details the initial racemic synthesis and the subsequent more advanced enantiospecific synthesis of the more active (R)-enantiomer. This document includes detailed experimental protocols, quantitative pharmacological data, and visual representations of the synthetic pathways and the primary signaling cascade of the 5-HT2A receptor, the main target of Bromo-dragonfly. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Genesis of a Potent Psychedelic

Bromo-dragonfly, or 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, emerged from the systematic exploration of phenethylamine (B48288) hallucinogens by renowned medicinal chemist David E. Nichols and his research group at Purdue University. The initial synthesis and pharmacological evaluation were first reported in 1998, with a more refined enantiospecific synthesis of the more potent (R)-enantiomer described in 2001.[1] The name "Dragonfly" was inspired by the molecule's distinctive shape with the two furan (B31954) rings resembling wings.

Bromo-dragonfly is notable for its exceptionally high affinity for the serotonin (B10506) 5-HT2A receptor, a key target for classic psychedelics.[1] It also exhibits high affinity for the 5-HT2C receptor and moderate affinity for the 5-HT2B receptor.[1] Furthermore, it has been identified as a potent inhibitor of monoamine oxidase A (MAO-A).[1] These pharmacological properties contribute to its profound and long-lasting psychoactive effects. This guide will delve into the technical details of its creation and characterization.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for Bromo-dragonfly and its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT2BReference
(±)-Bromo-dragonfly0.040.020.19[1]
(R)-(-)-Bromo-dragonflyHigher affinity than (S)-enantiomerHigher affinity than (S)-enantiomer-[1]
(S)-(+)-Bromo-dragonflyLower affinity than (R)-enantiomerLower affinity than (S)-enantiomer-[1]

Table 2: Functional Activity (EC50, nM)

CompoundAssay5-HT2AReference
(±)-Bromo-dragonflyPhosphoinositide (PI) HydrolysisPotent Agonist[2]
(R)-(-)-Bromo-dragonflyPhosphoinositide (PI) HydrolysisMore potent than (S)-enantiomer[2]
(S)-(+)-Bromo-dragonflyPhosphoinositide (PI) HydrolysisLess potent than (R)-enantiomer[2]

Synthesis of this compound

The synthesis of Bromo-dragonfly has been approached through two primary routes developed by Nichols's laboratory: an initial racemic synthesis and a subsequent enantiospecific synthesis to isolate the more potent (R)-enantiomer.

Racemic Synthesis (Parker et al., 1998)

The first reported synthesis of this compound was a multi-step process starting from hydroquinone. The general workflow is outlined below.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product start Hydroquinone i1 1,4-Bis(2-bromoethoxy)benzene start->i1 Dialkylation i2 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran i1->i2 Intramolecular Cyclization i3 4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran i2->i3 Formylation i4 4-(2-Nitropropenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran i3->i4 Condensation i5 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine i4->i5 Reduction i6 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine i5->i6 Bromination end (±)-Bromo-dragonfly HCl i6->end Aromatization & Salt Formation

Racemic Synthesis Workflow for this compound.

Experimental Protocol: Racemic Synthesis

  • Step 1: 1,4-Bis(2-bromoethoxy)benzene: Hydroquinone is dialkylated with 1,2-dibromoethane (B42909) in the presence of a base.

  • Step 2: 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran: The bis(bromoethoxy)benzene is subjected to an intramolecular Friedel-Crafts-type cyclization using a strong acid catalyst.

  • Step 3: 4-Formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran: The tetrahydrobenzodifuran ring is formylated using a Vilsmeier-Haack reaction.

  • Step 4: 4-(2-Nitropropenyl)-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran: The aldehyde is condensed with nitroethane in the presence of a catalyst such as ammonium (B1175870) acetate.

  • Step 5: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine: The nitropropene derivative is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

  • Step 6: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine: The amine is brominated at the 8-position of the benzodifuran ring system.

  • Step 7: (±)-Bromo-dragonfly Hydrochloride: The tetrahydrobenzodifuran ring is aromatized using an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), followed by conversion to the hydrochloride salt.

(Note: Detailed reagent quantities, reaction conditions, and purification methods are described in the original 1998 publication by Parker et al.)

Enantiospecific Synthesis (Chambers et al., 2001)

Recognizing that one enantiomer of a chiral drug is often more active, Nichols's group developed an enantiospecific synthesis to obtain the more potent (R)-(-)-Bromo-dragonfly.[1] This route utilizes a chiral starting material, (R)-alanine.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Product start (R)-Alanine i1 N-(Trifluoroacetyl)-(R)-alaninoyl chloride start->i1 Protection & Acyl Chloride Formation i2 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-1-oxo-2-(trifluoroacetamido)propane i1->i2 Friedel-Crafts Acylation i3 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane i2->i3 Ketone Reduction i4 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane i3->i4 Bromination end (R)-(-)-Bromo-dragonfly HCl i4->end Aromatization, Deprotection & Salt Formation

Enantiospecific Synthesis Workflow for (R)-(-)-Bromo-dragonfly Hydrochloride.

Experimental Protocol: Enantiospecific Synthesis

  • Step 1: N-(Trifluoroacetyl)-(R)-alaninoyl chloride: (R)-Alanine is protected with a trifluoroacetyl group, and the carboxylic acid is converted to an acyl chloride.

  • Step 2: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-1-oxo-2-(trifluoroacetamido)propane: The acyl chloride undergoes a Friedel-Crafts acylation with 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.

  • Step 3: 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane: The ketone is reduced to a methylene (B1212753) group using a reducing agent such as triethylsilane in trifluoroacetic acid.

  • Step 4: 1-(8-Bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-(trifluoroacetamido)propane: The tetrahydrobenzodifuran ring is brominated at the 8-position.

  • Step 5: (R)-(-)-Bromo-dragonfly Hydrochloride: The tetrahydrobenzodifuran ring is aromatized with DDQ, the trifluoroacetyl protecting group is removed under basic conditions, and the final product is isolated as the hydrochloride salt.

(Note: Detailed reagent quantities, reaction conditions, and purification methods are described in the original 2001 publication by Chambers et al.)

Primary Signaling Pathway

Bromo-dragonfly exerts its primary psychedelic effects through its potent agonist activity at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDF Bromo-dragonfly HTR2A 5-HT2A Receptor BDF->HTR2A Binds to Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., neuronal excitability) Ca->Downstream PKC->Downstream

5-HT2A Receptor Signaling Pathway Activated by Bromo-dragonfly.

Upon binding of Bromo-dragonfly to the 5-HT2A receptor, the associated Gq/11 protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the profound psychedelic effects of Bromo-dragonfly.

Conclusion

The discovery and synthesis of this compound by David E. Nichols's research group represent a significant contribution to the field of psychedelic research. The development of both racemic and enantiospecific synthetic routes has provided valuable tools for probing the structure-activity relationships of 5-HT2A receptor agonists. The potent and complex pharmacology of Bromo-dragonfly underscores the intricate nature of serotonergic signaling and continues to be a subject of scientific interest. This technical guide provides a foundational understanding of the chemistry and pharmacology of this remarkable compound for researchers and professionals in related fields.

References

The Original Research on Bromo-Dragonfly Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core original research surrounding Bromo-Dragonfly hydrochloride (BDF), a potent synthetic phenethylamine. The following sections provide a comprehensive overview of its synthesis, pharmacological activity, and mechanisms of action, based on the foundational scientific literature. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols from key studies are provided. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction

Bromo-Dragonfly, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a powerful and long-acting hallucinogen first synthesized and described in 1998 by a team led by David E. Nichols at Purdue University.[1][2] The compound was developed as a research tool to investigate the structure and activity of serotonin (B10506) receptors, particularly the 5-HT₂A subtype.[1][2] Its name is derived from the dragonfly-like appearance of its chemical structure.[1] Subsequent research, including an enantiospecific synthesis in 2001, has further elucidated its potent pharmacological profile, which is characterized by high affinity for several serotonin receptors and inhibition of monoamine oxidase A (MAO-A).[3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding affinities and functional activity of Bromo-Dragonfly and its enantiomers.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT₂A5-HT₂C5-HT₂BReference
(±)-Bromo-Dragonfly0.040.020.19[5]
(R)-(-)-Bromo-DragonflyHigher affinity than (S)-enantiomerHigher affinity than (S)-enantiomerNot specified[5]

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

CompoundInhibition Constant (Ki)Type of InhibitionReference
Bromo-Dragonfly0.352 µMCompetitive[4]

Experimental Protocols

Enantiospecific Synthesis of (R)-(-)-Bromo-Dragonfly (Adapted from Chambers et al., 2001)

The enantiospecific synthesis of the more potent (R)-enantiomer of Bromo-Dragonfly was a significant step in understanding its pharmacology.[3] The following is a summary of the synthetic protocol:

  • Starting Material: The synthesis commences with a derivative of D-alanine.

  • Friedel-Crafts Acylation: The D-alanine derivative is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation. This step introduces the core ring structure.

  • Intermediate Formation: This reaction yields an intermediate containing a β-keto moiety.

  • Reduction: The β-keto group is removed by treatment with triethylsilane in trifluoroacetic acid.

  • Bromination: The tetrahydrobenzodifuran ring system is para-brominated using elemental bromine.

  • Oxidation: The tetrahydrobenzodifuran ring is oxidized to the fully aromatic benzodifuran system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

  • Deprotection: The trifluoroacetyl protecting group on the amine is removed.

  • Salt Formation: The final product is obtained as the hydrochloride salt.

Radioligand Binding Assays (Adapted from Chambers et al., 2001)

To determine the binding affinities of Bromo-Dragonfly for serotonin receptors, competitive radioligand binding assays were employed.

  • Receptor Sources: NIH-3T3 cells expressing the 5-HT₂A receptor were used.

  • Radioligands: [³H]DOB and [¹²⁵I]DOI were used for the 5-HT₂A and 5-HT₂C receptors, respectively.

  • Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (Bromo-Dragonfly).

  • Detection: The amount of radioligand bound to the receptors was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay (Adapted from Chambers et al., 2001)

This assay was used to assess the functional activity (agonist efficacy) of Bromo-Dragonfly at the 5-HT₂A receptor.

  • Cell Line: NIH-3T3 cells expressing the 5-HT₂A receptor were utilized.

  • Principle: Agonist activation of the Gq-coupled 5-HT₂A receptor stimulates phospholipase C, leading to the hydrolysis of phosphoinositides and the production of inositol (B14025) phosphates.

  • Procedure: Cells were incubated with varying concentrations of Bromo-Dragonfly.

  • Measurement: The accumulation of inositol phosphates was quantified to determine the potency (EC₅₀) and efficacy of the compound.

MAO-A Inhibition Assay (Adapted from Noble et al., 2018)

The inhibitory effect of Bromo-Dragonfly on MAO-A was determined through the following protocol:

  • Enzyme Source: Human liver microsomes or recombinant human MAO-A.

  • Substrate: Serotonin (5-HT) or dopamine.

  • Method: The deamination of the substrate by MAO-A was measured in the presence and absence of varying concentrations of Bromo-Dragonfly.

  • Analysis: The rate of metabolite formation was determined using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Calculation: The inhibition constant (Ki) and the type of inhibition (e.g., competitive) were determined from the data.[4]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of Bromo-Dragonfly's synthesis and mechanism of action.

G cluster_synthesis Enantiospecific Synthesis Workflow D-Alanine Derivative D-Alanine Derivative Friedel-Crafts Acylation Friedel-Crafts Acylation D-Alanine Derivative->Friedel-Crafts Acylation 2,3,6,7-tetrahydrobenzodifuran β-keto intermediate β-keto intermediate Friedel-Crafts Acylation->β-keto intermediate Reduction Reduction β-keto intermediate->Reduction Triethylsilane, TFA Tetrahydrobenzodifuran Intermediate Tetrahydrobenzodifuran Intermediate Reduction->Tetrahydrobenzodifuran Intermediate Bromination Bromination Tetrahydrobenzodifuran Intermediate->Bromination Br2 Brominated Intermediate Brominated Intermediate Bromination->Brominated Intermediate Oxidation Oxidation Brominated Intermediate->Oxidation DDQ Protected Bromo-Dragonfly Protected Bromo-Dragonfly Oxidation->Protected Bromo-Dragonfly Deprotection Deprotection Protected Bromo-Dragonfly->Deprotection (R)-(-)-Bromo-Dragonfly (R)-(-)-Bromo-Dragonfly Deprotection->(R)-(-)-Bromo-Dragonfly HCl Salt Formation HCl Salt Formation (R)-(-)-Bromo-Dragonfly->HCl Salt Formation Bromo-Dragonfly HCl Bromo-Dragonfly HCl HCl Salt Formation->Bromo-Dragonfly HCl

Caption: Enantiospecific synthesis of Bromo-Dragonfly HCl.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Bromo-Dragonfly Bromo-Dragonfly 5-HT2A Receptor 5-HT2A Receptor Bromo-Dragonfly->5-HT2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activation PLC PLC Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Downstream Effects Downstream Effects Ca2+ release->Downstream Effects PKC activation->Downstream Effects

Caption: Canonical 5-HT2A receptor signaling cascade.

G cluster_mechanisms Dual Mechanism of Action cluster_consequences Pharmacological Consequences Bromo-Dragonfly Bromo-Dragonfly Serotonin Receptor Agonism Serotonin Receptor Agonism Bromo-Dragonfly->Serotonin Receptor Agonism Direct MAO-A Inhibition MAO-A Inhibition Bromo-Dragonfly->MAO-A Inhibition Direct Altered Serotonergic Neurotransmission Altered Serotonergic Neurotransmission Serotonin Receptor Agonism->Altered Serotonergic Neurotransmission Increased Synaptic Serotonin Increased Synaptic Serotonin MAO-A Inhibition->Increased Synaptic Serotonin Psychedelic Effects Psychedelic Effects Altered Serotonergic Neurotransmission->Psychedelic Effects Increased Synaptic Serotonin->Psychedelic Effects

Caption: Dual pharmacological action of Bromo-Dragonfly.

References

An In-Depth Technical Guide to Bromo-dragonfly Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride is a potent and long-acting synthetic hallucinogen belonging to the phenethylamine (B48288) class. Its unique rigid molecular structure, characterized by a benzodifuran core, confers high affinity and agonist activity at serotonin (B10506) 5-HT2A receptors, the primary target for classic psychedelics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. Furthermore, it delves into its pharmacological properties, focusing on its interaction with the 5-HT2A receptor and the subsequent downstream signaling pathways. Detailed experimental protocols and visual diagrams are provided to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and forensic science.

Chemical Identity and Physicochemical Properties

Bromo-dragonfly, chemically known as 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, is a chiral compound, with the (R)-enantiomer being the more pharmacologically active isomer.[1] It is typically available as a hydrochloride salt to improve its solubility and stability.

Chemical Structure

The molecular structure of Bromo-dragonfly is distinguished by a central benzene (B151609) ring fused with two furan (B31954) rings, forming a rigid benzodifuran system. A bromine atom is substituted at the 8-position, and an aminopropane chain is attached at the 4-position. This rigid structure is believed to contribute to its high affinity for serotonin receptors.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane hydrochloride[2]
Synonyms Bromo-DragonFLY, 3C-Bromo-Dragonfly, DOB-Dragonfly[2]
CAS Number 332012-24-5 ((R)-enantiomer HCl); 219986-78-4 (racemic HCl)[3][4]
Molecular Formula C₁₃H₁₃BrClNO₂[5]
Molecular Weight 330.61 g/mol [6]
Appearance White to pink crystalline powder[6]
Melting Point Decomposes at 240 °C (hydrochloride)[1]
Solubility Soluble in DMF (1 mg/ml), DMSO (5 mg/ml), and Methanol (1 mg/ml). Slightly soluble in a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml).[2]
UV Absorption Maxima (λmax) 225, 283, 295 nm[7]

Synthesis and Purification

The synthesis of Bromo-dragonfly is a multi-step process that requires expertise in organic chemistry. Both racemic and enantiospecific synthetic routes have been developed.[3]

Synthetic Pathway Overview

A common synthetic approach involves the following key steps:

  • Formation of the Tetrahydrobenzodifuran Core: This is often achieved through the dialkylation of hydroquinone (B1673460) with 1-bromo-2-chloroethane, followed by bromination and subsequent ring closure.[2]

  • Introduction of the Aminopropane Side Chain: This is typically accomplished via a Friedel-Crafts acylation of the tetrahydrobenzodifuran intermediate with D-alanine (for the enantiospecific synthesis of the more active (R)-isomer), followed by a series of transformations to yield the aminopropane moiety.[2]

  • Aromatization of the Furan Rings: The tetrahydrobenzodifuran core is oxidized, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to form the fully aromatic benzodifuran system characteristic of Bromo-dragonfly.[3]

  • Salt Formation: The final product is typically converted to its hydrochloride salt to enhance stability and solubility.[3]

G cluster_synthesis Simplified Synthetic Workflow Hydroquinone Hydroquinone Dialkylation Dialkylation Hydroquinone->Dialkylation 1-bromo-2-chloroethane Bromination Bromination Dialkylation->Bromination Ring Closure Ring Closure Bromination->Ring Closure n-BuLi Tetrahydrobenzodifuran Core Tetrahydrobenzodifuran Core Ring Closure->Tetrahydrobenzodifuran Core Friedel-Crafts Acylation Friedel-Crafts Acylation Tetrahydrobenzodifuran Core->Friedel-Crafts Acylation D-alanine derivative Intermediate Intermediate Friedel-Crafts Acylation->Intermediate Aromatization Aromatization Intermediate->Aromatization DDQ Bromo-dragonfly (freebase) Bromo-dragonfly (freebase) Aromatization->Bromo-dragonfly (freebase) Salt Formation Salt Formation Bromo-dragonfly (freebase)->Salt Formation HCl Bromo-dragonfly HCl Bromo-dragonfly HCl Salt Formation->Bromo-dragonfly HCl

Figure 1. Simplified Synthetic Workflow for this compound.
Experimental Protocol: Synthesis of (R)-(-)-Bromo-dragonfly Hydrochloride (Adapted from Nichols et al.)

Disclaimer: This protocol is for informational purposes only and should only be performed by qualified professionals in a controlled laboratory setting.

A detailed, step-by-step synthesis protocol is outlined in the 2001 publication by Nichols' lab.[3] The process begins with the synthesis of the tetrahydrobenzodifuran core, followed by a Friedel-Crafts reaction with an N-protected D-alanine derivative. Subsequent reduction, bromination, and aromatization with DDQ yields the protected Bromo-dragonfly. The protecting group is then removed, and the final product is isolated as the hydrochloride salt.[3]

Purification

Purification of the final product and intermediates is typically achieved through standard organic chemistry techniques such as column chromatography and recrystallization. The purity of the final compound should be assessed using analytical methods as described in the following section.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the identification and quantification of this compound.

Chromatographic Methods
TechniqueProtocol Details
High-Performance Liquid Chromatography (HPLC) Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile (B52724) and a suitable aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). Detection: UV detection at one of the absorption maxima (225, 283, or 295 nm). Note: Specific gradient conditions and flow rates need to be optimized for the particular instrument and column used.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization: Due to the primary amine, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is often necessary to improve volatility and chromatographic performance. Column: A non-polar capillary column such as a DB-1MS or DB-5MS is typically used.[8][9] Oven Program: A temperature ramp from a low initial temperature (e.g., 80-100°C) to a high final temperature (e.g., 280-300°C) is employed to ensure elution of the derivatized analyte.[8][9] Ionization: Electron Ionization (EI) at 70 eV is standard.
Spectroscopic Methods
TechniqueSample Preparation and Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation: The hydrochloride salt is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. ¹H NMR: Will show characteristic signals for the aromatic protons on the benzodifuran core, the protons of the aminopropane side chain (including a doublet for the methyl group), and the methine proton adjacent to the amino group. ¹³C NMR: Will display distinct signals for the carbon atoms of the benzodifuran skeleton and the aminopropane side chain.
Infrared (IR) Spectroscopy Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Expected Bands: Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the furan rings will be observed.
Mass Spectrometry (MS) Analysis: Can be performed using GC-MS (after derivatization) or Liquid Chromatography-Mass Spectrometry (LC-MS). Fragmentation: The mass spectrum will show a molecular ion peak (or a protonated molecule in the case of LC-MS) and characteristic fragment ions resulting from the cleavage of the aminopropane side chain and fragmentation of the benzodifuran core.

Pharmacological Properties

Bromo-dragonfly is a potent psychedelic with a long duration of action, primarily mediated by its activity at serotonin receptors.

Receptor Binding and Functional Activity

Bromo-dragonfly exhibits high affinity for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, where it acts as a potent agonist.[1] It also shows significant affinity for the 5-HT2B and 5-HT2C receptors.[1] The (R)-enantiomer is reported to be the more potent of the two stereoisomers.[1]

Receptor SubtypeActivity
5-HT2A Potent Agonist
5-HT2B Agonist
5-HT2C Agonist
Signaling Pathway

The hallucinogenic effects of Bromo-dragonfly are primarily attributed to its agonistic action at the 5-HT2A receptor, which is a Gq/11 protein-coupled receptor.[10] Activation of this receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to a variety of cellular responses, including neuronal excitation, which are thought to underlie the psychedelic experience.

G Bromo-dragonfly HCl Bromo-dragonfly HCl 5-HT2A Receptor 5-HT2A Receptor Bromo-dragonfly HCl->5-HT2A Receptor Binds and Activates Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation Activates Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses Protein Kinase C (PKC) Activation->Cellular Responses

Figure 2. 5-HT2A Receptor Downstream Signaling Pathway.

Experimental Protocols for Pharmacological Evaluation

5-HT2A Receptor Binding Assay

This assay is used to determine the affinity of Bromo-dragonfly for the 5-HT2A receptor.

  • Principle: A radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor or brain tissue homogenates). The ability of unlabeled Bromo-dragonfly to displace the radioligand is measured at various concentrations.

  • Procedure Outline:

    • Prepare cell membranes or tissue homogenates containing the 5-HT2A receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) value for Bromo-dragonfly from the IC₅₀ (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of Bromo-dragonfly to activate the 5-HT2A receptor and trigger a downstream cellular response.[11][12]

  • Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon activation of the receptor by an agonist like Bromo-dragonfly, the resulting increase in intracellular calcium concentration leads to a change in the fluorescence of the dye, which can be measured.[11][12]

  • Procedure Outline:

    • Plate cells stably or transiently expressing the 5-HT2A receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of this compound to the wells.

    • Measure the change in fluorescence over time using a fluorescence plate reader or a microscope.

    • Calculate the EC₅₀ (half-maximal effective concentration) value to determine the potency of Bromo-dragonfly as an agonist.

G cluster_workflow Calcium Flux Assay Workflow Cell Plating Cell Plating Dye Loading Dye Loading Cell Plating->Dye Loading 5-HT2A expressing cells Compound Addition Compound Addition Dye Loading->Compound Addition Calcium-sensitive dye Fluorescence Measurement Fluorescence Measurement Compound Addition->Fluorescence Measurement Bromo-dragonfly HCl Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Time-course EC50 Determination EC50 Determination Data Analysis->EC50 Determination

Figure 3. Experimental Workflow for a Calcium Flux Assay.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of compounds.[13][14][15]

  • Principle: Administration of 5-HT2A agonists, such as Bromo-dragonfly, induces a characteristic rapid, rotational head movement in mice. The frequency of these head twitches is quantified as a measure of the drug's in vivo potency.[13][14][15]

  • Procedure Outline:

    • Acclimate mice to the testing environment.

    • Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

    • Place the mouse in an observation chamber.

    • Record the number of head twitches over a defined period (e.g., 30-60 minutes).

    • Analyze the dose-response relationship to determine the ED₅₀ (half-maximal effective dose).

Conclusion

This compound is a powerful research tool for investigating the function of the serotonergic system, particularly the 5-HT2A receptor. Its rigid structure and high potency make it a valuable compound for structure-activity relationship studies and for probing the molecular mechanisms underlying psychedelic effects. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with methodologies for its synthesis and analysis. It is intended to be a valuable resource for scientists and researchers, facilitating further investigation into this and related compounds. Researchers should always adhere to strict safety protocols and legal regulations when handling this potent substance.

References

Bromo-Dragonfly Hydrochloride's Mechanism of Action at 5-HT2A Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride is a potent and long-acting synthetic hallucinogen that exhibits a complex mechanism of action at the serotonin (B10506) 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of its molecular interactions, focusing on its binding affinity, functional agonism, and the downstream signaling cascades it initiates. Quantitative data from various in vitro studies are summarized, and detailed experimental protocols are provided to facilitate further research. The signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding of the intricate processes involved.

Introduction

Bromo-dragonfly (1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine) is a psychedelic substance of the phenethylamine (B48288) and benzodifuran classes.[1][2] Its profound and long-lasting psychoactive effects are primarily mediated through its interaction with the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4][5] Understanding the precise mechanism of action of Bromo-dragonfly at the 5-HT2A receptor is crucial for elucidating the neurobiology of psychedelic effects and for the development of novel therapeutics targeting the serotonergic system. This guide synthesizes the current knowledge on Bromo-dragonfly's pharmacology at the 5-HT2A receptor, presenting key data and methodologies for the scientific community.

Binding Affinity and Functional Activity

Bromo-dragonfly is characterized by its exceptionally high affinity and potency at the 5-HT2A receptor.[1][6] It acts as a full agonist, meaning it binds to the receptor and elicits a maximal physiological response.[1] The (R)-(-)-enantiomer of Bromo-dragonfly demonstrates greater binding affinity at the 5-HT2A receptor compared to the (S)-(+)-enantiomer.[1]

Quantitative Data

The following table summarizes the key quantitative parameters defining the interaction of Bromo-dragonfly with the 5-HT2A receptor.

ParameterValueReceptor TypeRadioligandSource
Binding Affinity (Ki) 0.04 nMHuman 5-HT2A[125I]DOI[6]
Functional Potency (EC50) 0.05 nMHuman 5-HT2ANot Specified[7]

Note: The EC50 value indicates that Bromo-dragonfly is approximately 400 times more potent than LSD at the 5-HT2A receptor.[7]

Signaling Pathways

Activation of the 5-HT2A receptor by Bromo-dragonfly initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[3][8][9]

Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric Gq protein. This leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][10][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Bromo_Dragonfly Bromo-Dragonfly Receptor 5-HT2A Receptor Bromo_Dragonfly->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Canonical Gq/11 signaling pathway activated by Bromo-dragonfly at the 5-HT2A receptor.

Biased Agonism and β-Arrestin Recruitment

Recent research suggests that the signaling profile of 5-HT2A receptor agonists can be more complex than simple Gq activation. The concept of "biased agonism" proposes that ligands can preferentially activate certain signaling pathways over others. While Bromo-dragonfly is a potent Gq activator, its interaction with the β-arrestin pathway has also been investigated.[12] β-arrestins are proteins that can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.[13] Studies have shown markedly different responses for Bromo-dragonfly in bioassays for miniGαq and β-arrestin 2 recruitment, suggesting potential for biased agonism, though the calculated bias factor was close to zero.[12] This indicates that while Gq activation is the primary mechanism, the role of β-arrestin in the overall pharmacological profile of Bromo-dragonfly warrants further investigation.

Biased_Agonism cluster_pathways Signaling Pathways Bromo_Dragonfly Bromo-Dragonfly Receptor 5-HT2A Receptor Bromo_Dragonfly->Receptor Gq_Pathway Gq/11 Activation Receptor->Gq_Pathway Strongly Activates Arrestin_Pathway β-Arrestin Recruitment Receptor->Arrestin_Pathway Weakly/Differentially Activates Psychedelic_Effects Psychedelic Effects Gq_Pathway->Psychedelic_Effects Receptor_Regulation Receptor Regulation (Desensitization/Internalization) Arrestin_Pathway->Receptor_Regulation

Caption: Simplified representation of potential biased agonism of Bromo-dragonfly at the 5-HT2A receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of Bromo-dragonfly with 5-HT2A receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To quantify the affinity of Bromo-dragonfly for the 5-HT2A receptor.

Materials:

  • Membrane preparations from cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 cells).[14]

  • Radioligand (e.g., [125I]DOI or [3H]ketanserin).[6][15]

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates (e.g., Millipore MultiScreen).[15]

  • Scintillation counter.[15]

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Bromo-dragonfly.

  • For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a set of wells.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of Bromo-dragonfly by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Membrane Prep - Radioligand - Bromo-dragonfly dilutions Start->Prep Incubate Incubate Components in 96-well plate Prep->Incubate Filter Rapid Filtration and Washing Incubate->Filter Scintillate Add Scintillation Cocktail and Count Radioactivity Filter->Scintillate Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Scintillate->Analyze End End Analyze->End Calcium_Assay_Workflow Start Start Seed_Cells Seed 5-HT2A expressing cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Wash_Cells Wash to remove excess dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Inject_Agonist Inject Bromo-dragonfly and record fluorescence Measure_Baseline->Inject_Agonist Analyze_Data Analyze dose-response curve to determine EC50 and Emax Inject_Agonist->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Structure-Activity Relationship of Bromo-dragonfly and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Bromo-dragonfly (BDF) is a highly potent and long-acting synthetic psychedelic substance belonging to the phenethylamine (B48288) class. Its unique benzodifuran structure, resembling a dragonfly, sets it apart from classical hallucinogens. This document provides an in-depth technical analysis of the structure-activity relationships (SAR) of Bromo-dragonfly and its structural analogs. We will explore the key molecular features that contribute to its extraordinary potency, primarily its powerful agonist activity at the serotonin (B10506) 5-HT2A receptor. This guide summarizes quantitative pharmacological data, details key experimental protocols for assessing receptor binding and in vivo activity, and visualizes the critical signaling pathways and experimental workflows involved in its characterization. The intended audience includes researchers, scientists, and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Bromo-dragonfly, or 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, was first synthesized in 1998 in the laboratory of David E. Nichols as a research tool to probe the structure and function of serotonin receptors.[1] It is a rigid analog of the phenethylamine hallucinogen DOB (2,5-Dimethoxy-4-bromoamphetamine). The defining feature of "DragonFLY" compounds is the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine into a rigid benzodifuran ring system.[2][3] This structural constraint has profound implications for its pharmacological profile, resulting in a compound with exceptionally high affinity and potency at the 5-HT2A receptor, the primary target for classic psychedelic drugs.[1][4] Its effects are noted to be extremely long-lasting, with durations reported up to three days.[5] This guide will dissect the molecular determinants of this activity by comparing Bromo-dragonfly to its less rigid "FLY" analogs and its flexible parent compounds.

Core Pharmacological Profile of Bromo-dragonfly

Bromo-dragonfly's primary mechanism of action is its function as a potent, full agonist of serotonin 5-HT2 receptors.[5] It exhibits exceptionally high binding affinity for the 5-HT2A and 5-HT2C subtypes, and moderate affinity for the 5-HT2B receptor.[5] The psychedelic effects are mediated primarily through its agonist activity at the 5-HT2A receptor.[4][6]

A critical aspect of its pharmacology is its stereoselectivity. The R-(-)-enantiomer of Bromo-dragonfly demonstrates significantly greater binding affinity and potency at 5-HT2A and 5-HT2C receptors compared to the S-(+)-enantiomer.[1][5]

Furthermore, Bromo-dragonfly has a secondary, but significant, pharmacological action as a potent competitive inhibitor of monoamine oxidase A (MAO-A).[7][8] This inhibition can contribute to its overall effects and potential toxicity by increasing the synaptic concentrations of monoamine neurotransmitters like serotonin.[7]

Structure-Activity Relationship (SAR) Analysis

The high potency of Bromo-dragonfly can be understood by systematically analyzing its structural components in comparison to its analogs.

The Benzodifuran ("DragonFLY") vs. Tetrahydrobenzodifuran ("FLY") Moiety

The most critical SAR finding relates to the rigidity of the ring system that replaces the methoxy (B1213986) groups of traditional phenethylamines.

  • Aromatic Furan (B31954) Rings ("DragonFLY"): Incorporating the methoxy groups into a fully aromatic benzodifuran system, as seen in Bromo-dragonfly (DOB-DFLY) and 2C-B-DFLY, leads to a significant increase in in-vivo potency compared to their flexible parent compounds (DOB and 2C-B, respectively).[2][3] This suggests that the rigid, planar conformation imposed by the furan rings optimally positions the molecule for a high-affinity interaction with the 5-HT2A receptor.

  • Dihydrofuran Rings ("FLY"): In contrast, when the methoxy groups are constrained within a more flexible tetrahydrobenzodifuran ring system (the "FLY" analogs), the resulting compounds are approximately equipotent with their non-rigid counterparts.[2][3] For example, DOB-FLY has a similar in vivo potency to DOB.[3] This indicates that while constraining the methoxy groups can be beneficial, the specific planar geometry of the aromatic furan is key to the dramatic potency enhancement.

The α-Methyl Group

The presence of a methyl group on the alpha carbon of the ethylamine (B1201723) side chain is a well-established feature for increasing the potency of phenethylamine hallucinogens. This holds true within this series of analogs. Compounds derived from amphetamine (which have an α-methyl group) are more potent than their phenethylamine (no α-methyl group) counterparts. For instance, DOB-DFLY (Bromo-dragonfly) is significantly more potent than 2C-B-DFLY, its des-methyl analog.[3] This structural feature likely increases metabolic stability and may enhance interaction with the receptor binding pocket.

Halogen Substitution

The bromine atom at the 4-position of the parent phenyl ring (corresponding to the 8-position of the benzodifuran nucleus) is another crucial element. This substitution is known to increase 5-HT2A receptor affinity and potency in the flexible phenethylamine series (e.g., DOB vs. DOM), a principle that extends to the rigid analogs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that form the basis of the SAR for Bromo-dragonfly and related compounds.

Table 1: In Vitro Receptor Binding Affinities (Kᵢ) and Potencies (EC₅₀)

Compound 5-HT₂ₐ Kᵢ (nM) 5-HT₂C Kᵢ (nM) 5-HT₂B Kᵢ (nM) 5-HT₂ₐ EC₅₀ (nM)
Bromo-dragonfly (DOB-DFLY) 0.04[5] 0.02[5] 0.19[5] 0.05[9]
DOB 22[2] - - -
2C-B 8.6[2] - - -
DOB-FLY 18[2] - - -

| 2C-B-FLY | 11[2] | - | - | - |

Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. EC₅₀ values represent the concentration that produces 50% of the maximum functional response. Lower values indicate higher potency.

Table 2: In Vivo Potency from Mouse Head-Twitch Response (HTR) Assay

Compound ED₅₀ (μmol/kg) Relative Potency (vs. Parent)
Bromo-dragonfly (DOB-DFLY) 0.20[3] 3.75x vs DOB
DOB 0.75[3] 1.0x (Baseline)
DOB-FLY 0.67[3] 1.12x vs DOB
2C-B-DFLY 1.07[3] 2.27x vs 2C-B
2C-B 2.43[3] 1.0x (Baseline)

| 2C-B-FLY | 1.79[3] | 1.36x vs 2C-B |

ED₅₀ is the dose required to produce a half-maximal response in the HTR assay, a behavioral proxy for 5-HT2A receptor activation. Lower values indicate higher in vivo potency.

Key Experimental Methodologies

The quantitative data presented are derived from standardized pharmacological assays. Below are detailed protocols for the two key experimental approaches.

In Vitro: 5-HT₂ₐ Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a known radioactively labeled ligand.

  • Objective: To determine the binding affinity (Kᵢ value) of Bromo-dragonfly and its analogs for the 5-HT2A receptor.

  • Materials:

    • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT2A receptor, or rat cortical homogenates.[2][10]

    • Radioligand: Typically [³H]ketanserin or [¹²⁵I]DOI.[2]

    • Assay Buffer: Tris-HCl buffer with additives.

    • Filtration System: 96-well filter plates (e.g., glass fiber GF/B) and a vacuum manifold.[11]

    • Scintillation Counter: For measuring radioactivity.[10]

  • Protocol:

    • Receptor membranes are incubated in assay buffer.

    • A fixed concentration of the radioligand (e.g., [³H]ketanserin) is added to all wells.

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., Bromo-dragonfly) are added to the experimental wells.

    • A separate set of wells containing a high concentration of a known 5-HT2A ligand (e.g., mianserin) is used to determine non-specific binding.[12]

    • The mixture is incubated to allow binding to reach equilibrium.[11]

    • The reaction is terminated by rapid filtration through the filter plates, trapping the receptor-bound radioligand on the filter.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a microplate scintillation counter.[11]

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of competitor that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Measurement & Analysis start_end start_end process process data data output output p1 Prepare Receptor Membranes p2 Add Radioligand (e.g., [3H]ketanserin) p1->p2 p3 Add Competing Ligand (e.g., Bromo-dragonfly) p2->p3 p4 Incubate to Equilibrium p3->p4 p5 Rapid Filtration (Separates Bound/Free) p4->p5 p6 Scintillation Counting p5->p6 p7 Generate Competition Curve (IC50) p6->p7 p8 Calculate Ki Value p7->p8

Workflow for In Vitro Radioligand Binding Assay.
In Vivo: Mouse Head-Twitch Response (HTR) Assay

The HTR is a specific behavioral response in rodents mediated by 5-HT2A receptor activation and is a reliable in vivo model for assessing the potency of hallucinogenic compounds.[2][3]

  • Objective: To determine the in vivo potency (ED₅₀ value) of Bromo-dragonfly and its analogs.

  • Animal Model: Typically male C57BL/6J mice.[3]

  • Protocol:

    • Mice are habituated to the testing environment.

    • Groups of mice are administered various doses of the test compound (e.g., Bromo-dragonfly) or a vehicle control, typically via intraperitoneal or subcutaneous injection.

    • Immediately after injection, mice are placed in individual observation chambers.

    • An observer, often blind to the experimental conditions, counts the number of head twitches (rapid, rotational head movements) over a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is recorded for each dose. A dose-response curve is constructed by plotting the mean number of head twitches against the drug dose. The ED₅₀ value, the dose that produces 50% of the maximal response, is calculated from this curve using non-linear regression.[2]

G cluster_exp Experiment cluster_analysis Analysis start_end start_end process process data data output output p1 Select & Acclimate Animal Model (Mice) p2 Administer Test Compound (Varying Doses) p1->p2 p3 Place in Observation Chamber p2->p3 p4 Observe & Count Head Twitches p3->p4 d1 Dose-Response Data p4->d1 p5 Plot Dose-Response Curve d1->p5 p6 Calculate ED50 Value p5->p6

Workflow for In Vivo Head-Twitch Response (HTR) Assay.

Molecular Signaling Pathway

Bromo-dragonfly produces its effects by activating the 5-HT2A receptor, which is a Gq/G₁₁-coupled G-protein coupled receptor (GPCR).[13][14] The activation of this receptor initiates a well-characterized intracellular signaling cascade.

  • Receptor Activation: Bromo-dragonfly binds to and activates the 5-HT2A receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/G₁₁ protein, causing the G-protein to dissociate and become active.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[13]

  • Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[13]

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[13]

    • DAG remains in the cell membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC).[13] This cascade of events leads to a variety of downstream cellular responses that are ultimately responsible for the profound psychedelic effects of the drug.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand ligand receptor receptor g_protein g_protein enzyme enzyme messenger messenger effector effector process process BDF Bromo-dragonfly HTR2A 5-HT2A Receptor BDF->HTR2A Binds & Activates Gq Gq/G11 Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG DAG PLC->DAG Cleaves to IP3 IP3 PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC Substrate PKC PKC Activation DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca2+ Release ER->Ca Triggers Ca->PKC Co-activates Response Cellular Response PKC->Response

Signaling Pathway of the 5-HT2A Receptor.

Conclusion

The structure-activity relationship of Bromo-dragonfly and its analogs provides a compelling example of how subtle molecular modifications can lead to dramatic changes in pharmacological activity. The key takeaways from this analysis are:

  • The exceptional potency of Bromo-dragonfly is primarily driven by the rigid, aromatic benzodifuran ring system, which locks the pharmacophore into a highly favorable conformation for 5-HT2A receptor binding.

  • The presence of an α-methyl group further enhances this potency, consistent with trends in other phenethylamine classes.

  • Less rigid "FLY" analogs, with a tetrahydrobenzodifuran core, do not exhibit this dramatic potency increase, highlighting the importance of the specific planar geometry conferred by the aromatic furan rings.

These findings underscore the importance of conformational restriction as a strategy in medicinal chemistry for designing highly potent and selective ligands. The additional activity of Bromo-dragonfly as an MAO-A inhibitor also complicates its pharmacological profile and likely contributes to its toxicity and long duration of action, serving as a critical consideration for both clinical and forensic toxicology.

References

The Pharmacological Profile of Bromo-Dragonfly Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent and long-acting synthetic hallucinogen of the phenethylamine (B48288) class. First synthesized in 1998 by a team led by David E. Nichols, it was initially developed as a high-affinity research tool to probe the structure and function of serotonin (B10506) receptors.[1] Its unique rigidified chemical structure, resembling a dragonfly, confers exceptionally high potency, particularly at the serotonin 2A (5-HT2A) receptor, a key target for classic psychedelics. This document provides a comprehensive technical overview of the pharmacological profile of Bromo-dragonfly hydrochloride, focusing on its receptor binding affinity, functional activity, and metabolic properties. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation by the scientific community.

Receptor Binding Affinity

This compound exhibits high affinity for several serotonin receptor subtypes, with a particularly strong interaction at the 5-HT2A receptor. The binding affinities, determined through radioligand binding assays, are summarized in the table below. The (R)-enantiomer of Bromo-dragonfly is the more pharmacologically active isomer.

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
5-HT2A[125I]DOICloned human0.04[2]
5-HT2B[3H]LSDRat stomach fundus0.19
5-HT2C[3H]MesulerginePig choroid plexus0.02

Table 1: Receptor Binding Affinities of this compound

Experimental Protocol: Radioligand Binding Assays

The following provides a generalized protocol for determining the binding affinity of this compound at serotonin receptors, based on standard methodologies in the field.

1.1.1. Membrane Preparation:

  • For 5-HT2A and 5-HT2C receptors, membranes are prepared from either cultured cells (e.g., HEK-293) stably expressing the human receptor subtype or from appropriate animal tissues (e.g., rat cortex for 5-HT2A, pig choroid plexus for 5-HT2C).

  • Tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

1.1.2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

    • A fixed concentration of the appropriate radioligand (e.g., [125I]DOI for 5-HT2A, [3H]LSD for 5-HT2B, [3H]Mesulergine for 5-HT2C).

    • A range of concentrations of this compound (or a competing non-labeled ligand).

    • The membrane preparation.

  • The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 1 µM ketanserin (B1673593) for 5-HT2A).

1.1.3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

1.1.4. Data Analysis:

  • The IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis Tissue Tissue/Cells Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge & Resuspend Homogenize->Centrifuge ProteinAssay Determine Protein Concentration Centrifuge->ProteinAssay AddReagents Add Buffer, Radioligand, Bromo-dragonfly, Membranes ProteinAssay->AddReagents AssayPlate 96-well Plate AssayPlate->AddReagents Incubate Incubate (e.g., 37°C, 60 min) AddReagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 ChengPrusoff Calculate Ki (Cheng-Prusoff) IC50->ChengPrusoff

Fig. 1: Experimental workflow for radioligand binding assays.

Functional Activity

Bromo-dragonfly acts as a potent full agonist at 5-HT2A and 5-HT2C receptors. Its functional activity has been assessed through in vitro and in vivo studies.

AssayReceptorEffectEC50/ED50Reference
Phosphoinositide Hydrolysis5-HT2AAgonist~1 nM
LSD Drug Discrimination-Substitution22 nmol/kg (i.p.)[2]

Table 2: Functional Activity of this compound

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

This assay measures the activation of Gq-coupled receptors like 5-HT2A, which leads to the hydrolysis of phosphoinositides.

2.1.1. Cell Culture and Labeling:

  • A suitable cell line (e.g., NIH-3T3) stably expressing the 5-HT2A receptor is cultured.

  • Cells are seeded in multi-well plates and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.

2.1.2. Assay Procedure:

  • The cells are washed to remove excess [3H]inositol.

  • A pre-incubation is performed in a buffer containing LiCl, which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).

  • Cells are then stimulated with various concentrations of this compound for a specific duration (e.g., 60 minutes) at 37°C.

2.1.3. Extraction and Quantification of Inositol Phosphates:

  • The stimulation is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid).

  • The cell lysates are neutralized, and the total [3H]IPs are separated from free [3H]inositol using anion-exchange chromatography (e.g., Dowex columns).

  • The amount of [3H]IPs is quantified by liquid scintillation counting.

2.1.4. Data Analysis:

  • The concentration-response curves are generated, and the EC50 values (the concentration of the drug that produces 50% of the maximal response) are determined using non-linear regression.

G cluster_pathway 5-HT2A Receptor Signaling Pathway BDF Bromo-dragonfly HT2A 5-HT2A Receptor BDF->HT2A Agonist Binding Gq Gq Protein HT2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC

Fig. 2: Simplified 5-HT2A receptor signaling pathway.
Experimental Protocol: In Vivo Drug Discrimination Study

This behavioral assay assesses the subjective effects of a drug by training animals to discriminate it from a vehicle.

2.2.1. Animals:

  • Male Sprague-Dawley rats are typically used. They are food-restricted to maintain them at 85-90% of their free-feeding body weight.

2.2.2. Apparatus:

  • Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers and a food pellet dispenser.

2.2.3. Training:

  • Rats are trained to press one lever after an injection of a known hallucinogen (e.g., LSD) and the other lever after a vehicle injection to receive a food reward.

  • Training sessions are conducted daily until the animals reliably (>80% correct) press the appropriate lever.

2.2.4. Substitution Test:

  • Once trained, the animals are given various doses of the test drug (this compound) and placed in the operant chamber.

  • The percentage of responses on the drug-appropriate lever is recorded.

  • A drug is considered to fully substitute for the training drug if it produces >80% drug-appropriate responding.

2.2.5. Data Analysis:

  • The ED50 value (the dose of the drug that produces 50% drug-appropriate responding) is calculated from the dose-response curve.

Monoamine Oxidase A (MAO-A) Inhibition

Bromo-dragonfly is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin. This inhibition may contribute to its long duration of action and potential for adverse effects.

EnzymeSubstrateMethodKi (µM)IC50 (µM)Reference
MAO-AKynuramine (B1673886)Fluorometric0.352~0.1[3]

Table 3: MAO-A Inhibitory Activity of Bromo-dragonfly

Experimental Protocol: MAO-A Inhibition Assay

3.1.1. Enzyme and Substrate:

  • Recombinant human MAO-A is used as the enzyme source.

  • Kynuramine is a commonly used non-selective substrate for MAO, which is metabolized to 4-hydroxyquinoline (B1666331).

3.1.2. Assay Procedure:

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains the MAO-A enzyme, a buffer (e.g., potassium phosphate (B84403) buffer), and various concentrations of this compound.

  • The reaction is initiated by the addition of the kynuramine substrate.

  • The plate is incubated at 37°C.

3.1.3. Detection:

  • The formation of 4-hydroxyquinoline can be measured spectrophotometrically or fluorometrically.

  • Alternatively, the depletion of kynuramine or the formation of the metabolite can be quantified by LC-MS/MS.

3.1.4. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki value can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.

Metabolism and Pharmacokinetics

In vitro studies have shown that Bromo-dragonfly is highly resistant to metabolism by human liver microsomes and cytosol. This metabolic stability is likely a major contributor to its prolonged duration of action, which can last for up to 36-72 hours. In silico predictions suggest high gastrointestinal absorption and the potential to cross the blood-brain barrier.

Experimental Protocol: In Vitro Metabolism Study

4.1.1. Incubation:

  • Bromo-dragonfly is incubated with pooled human liver microsomes or cytosol in the presence of necessary cofactors (e.g., NADPH for microsomal reactions).

  • Incubations are carried out at 37°C for a specified time.

4.1.2. Sample Analysis:

  • The reaction is stopped, and the samples are processed (e.g., protein precipitation followed by centrifugation).

  • The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.

Conclusion

This compound is a highly potent serotonin 5-HT2A receptor agonist with a complex pharmacological profile that also includes significant activity at 5-HT2B and 5-HT2C receptors and potent inhibition of MAO-A. Its resistance to metabolism contributes to its exceptionally long duration of action. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers investigating the pharmacology of this and related compounds, and for drug development professionals interested in the structure-activity relationships of potent serotonergic agents. The high potency and potential for severe adverse effects underscore the need for caution and further research to fully understand its pharmacological and toxicological properties.

References

An In-depth Technical Guide on the In Vitro and In Vivo Effects of Bromo-dragonfly Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly hydrochloride, a potent and long-acting synthetic hallucinogen, has garnered significant attention within the scientific community due to its unique pharmacological profile and severe toxicological effects. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Bromo-dragonfly, presenting key data, experimental methodologies, and an exploration of its primary signaling pathway.

In Vitro Effects

The in vitro activity of this compound is primarily characterized by its high affinity and potent agonism at serotonin (B10506) 5-HT₂ receptors, alongside a significant inhibitory effect on monoamine oxidase A (MAO-A).

Receptor Binding and Functional Activity

Bromo-dragonfly is a powerful agonist at several serotonin receptor subtypes, with a particularly high affinity for the 5-HT₂ₐ receptor, which is believed to mediate its hallucinogenic effects[1][2]. The (R)-enantiomer is the more pharmacologically active stereoisomer[2]. It also demonstrates high affinity for the 5-HT₂ₒ and 5-HT₂ₒ receptors[1][2].

ParameterReceptorValueReference
Binding Affinity (Kᵢ) 5-HT₂ₐ0.04 nM[3]
5-HT₂ₒ0.19 nM[3]
5-HT₂ₒ0.02 nM[3]
Functional Potency (EC₅₀) 5-HT₂ₐ0.05 nM[4]
MAO-A Inhibition (Kᵢ) MAO-A0.352 µM[5]
Experimental Protocols: In Vitro Assays

Receptor Binding Assays:

The affinity of Bromo-dragonfly for serotonin receptors is typically determined using radioligand binding assays. A common method involves:

  • Membrane Preparation: Membranes are prepared from cells expressing the human 5-HT₂ₐ, 5-HT₂ₒ, or 5-HT₂ₒ receptors.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from competition curves using the Cheng-Prusoff equation.

Functional Assays (e.g., Phosphoinositide Hydrolysis):

The agonist activity of Bromo-dragonfly at 5-HT₂ receptors is often assessed by measuring the accumulation of inositol (B14025) phosphates, a downstream product of Gq-coupled receptor activation.

  • Cell Culture: Cells expressing the target receptor are cultured and labeled with [³H]myo-inositol.

  • Stimulation: The cells are then stimulated with different concentrations of this compound.

  • Extraction: The reaction is stopped, and inositol phosphates are extracted.

  • Chromatography: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.

  • Measurement: The radioactivity of the inositol phosphate fractions is quantified.

  • Data Analysis: The EC₅₀ value, representing the concentration of the drug that elicits a half-maximal response, is determined from the dose-response curve.

Monoamine Oxidase A (MAO-A) Inhibition Assay:

The inhibitory potential of Bromo-dragonfly on MAO-A can be assessed using various methods, including a continuous spectrophotometric assay[6].

  • Enzyme Source: Recombinant human MAO-A is used as the enzyme source.

  • Substrate: A suitable substrate, such as kynuramine (B1673886), is used. The oxidation of kynuramine by MAO-A leads to the formation of a product that can be measured spectrophotometrically[6][7].

  • Incubation: The enzyme is incubated with the substrate in the presence and absence of varying concentrations of this compound.

  • Measurement: The rate of product formation is monitored over time by measuring the change in absorbance at a specific wavelength[6].

  • Data Analysis: The inhibition constant (Kᵢ) is determined by analyzing the effect of different inhibitor concentrations on the enzyme kinetics, often using Lineweaver-Burk plots[6].

In Vivo Effects

The in vivo effects of Bromo-dragonfly are characterized by potent, long-lasting hallucinogenic effects and significant toxicity.

Animal Models

The head-twitch response (HTR) in mice is a widely used behavioral model to assess the in vivo 5-HT₂ₐ receptor agonist activity of hallucinogens[8][9]. Administration of Bromo-dragonfly induces a dose-dependent increase in the frequency of head twitches, consistent with its potent 5-HT₂ₐ agonism.

Experimental Protocol: Head-Twitch Response (HTR) Assay
  • Animal Subjects: Male mice are commonly used for this assay[8].

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Observation Period: Following administration, the mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes)[8]. A head twitch is a rapid, side-to-side rotational movement of the head[8].

  • Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group to determine the dose-response relationship.

Toxicology and Human Case Reports

Bromo-dragonfly is associated with severe and often life-threatening toxicity in humans. The effects are characterized by a delayed onset and an extremely long duration of action, sometimes lasting for several days[3]. Reported adverse effects include intense hallucinations, agitation, seizures, severe vasoconstriction leading to necrosis, and fatalities[4][10][11].

Biological MatrixConcentrationContextReference
Femoral Blood4.7 ± 0.7 µg/kgPost-mortem
Urine22 ± 2 µg/kgPost-mortem
Vitreous Humour0.5 ± 0.1 µg/kgPost-mortem
Serum0.95 ng/mLNon-fatal intoxication[12]
Blood~0.6 - 2.0 µg/LMass poisoning (non-fatal)[13]
Urine~1.6 - 35 µg/LMass poisoning (non-fatal)[13]

Signaling Pathway

The primary mechanism of action for the hallucinogenic effects of Bromo-dragonfly is through its potent agonism of the 5-HT₂ₐ receptor, which is a Gq/11 protein-coupled receptor[14][15]. Activation of this receptor initiates a well-characterized intracellular signaling cascade.

Experimental Workflow: General In Vitro Characterization

experimental_workflow cluster_invitro In Vitro Analysis receptor_binding Receptor Binding Assays (e.g., Radioligand Competition) ki_value Binding Affinity (Kᵢ) receptor_binding->ki_value Determine Kᵢ functional_assays Functional Assays (e.g., PI Hydrolysis) ec50_value Functional Potency (EC₅₀) functional_assays->ec50_value Determine EC₅₀ mao_inhibition MAO-A Inhibition Assay ki_mao_value MAO-A Inhibition (Kᵢ) mao_inhibition->ki_mao_value Determine Kᵢ

Caption: General workflow for the in vitro characterization of Bromo-dragonfly.

5-HT₂ₐ Receptor Signaling Pathway

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bromo_Dragonfly Bromo-dragonfly Receptor 5-HT₂ₐ Receptor Bromo_Dragonfly->Receptor Binds and Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Produces IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 Produces PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates target proteins leading to

Caption: Simplified 5-HT₂ₐ receptor signaling cascade activated by Bromo-dragonfly.

Conclusion

This compound is a highly potent psychoactive substance with a complex pharmacological profile. Its high affinity for and potent agonism at 5-HT₂ serotonin receptors, coupled with its inhibition of MAO-A, contribute to its profound and long-lasting in vivo effects. The severe toxicity associated with Bromo-dragonfly underscores the need for continued research to fully understand its mechanism of action and to inform public health and safety measures. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

Bromo-Dragonfly Hydrochloride: A High-Potency Research Tool for Interrogating Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride (BDF HCl) is a potent and long-acting psychedelic phenethylamine (B48288) that has garnered significant interest within the scientific community as a high-affinity research tool for investigating the structure and function of serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂ subfamily. Its rigid molecular structure, resembling a dragonfly, provides a unique pharmacological profile characterized by exceptionally high affinity for the 5-HT₂ₐ receptor. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the pharmacological properties, experimental protocols for its use in in-vitro assays, and the relevant signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized using diagrams.

Introduction

First synthesized in the laboratory of David E. Nichols, Bromo-dragonfly (1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine) was developed as a molecular probe to explore the topology of the 5-HT₂ₐ receptor binding pocket.[2][3] Its rigid benzodifuran core constrains the conformation of the phenethylamine backbone, contributing to its remarkable potency and receptor affinity.[2] The hydrochloride salt is typically used in research settings due to its water solubility.[2]

This guide provides an in-depth overview of BDF HCl's utility as a research tool, focusing on its interactions with serotonin receptors and its effects on related signaling pathways. The provided experimental protocols are intended to serve as a starting point for researchers looking to incorporate BDF HCl into their studies.

Pharmacological Profile

Bromo-dragonfly HCl is a potent agonist at several serotonin receptors, with a particularly high affinity for the 5-HT₂ subfamily. The (R)-enantiomer is the more pharmacologically active stereoisomer.[1][4] In addition to its activity at serotonin receptors, BDF has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A).[1][5][6]

Receptor Binding Affinities

The binding affinities of Bromo-dragonfly for various serotonin receptors have been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

ReceptorRadioligandTissue/Cell LineKi (nM)Reference
Human 5-HT₂ₐ [¹²⁵I]DOICloned human receptor0.04[7]
Human 5-HT₂C Not SpecifiedNot Specified0.02[1]
Human 5-HT₂B Not SpecifiedNot Specified0.19[1]
Functional Activity

Functional assays measure the ability of a ligand to activate a receptor and elicit a cellular response. The half-maximal effective concentration (EC₅₀) is the concentration of a ligand that produces 50% of the maximal possible effect.

ReceptorAssay TypeCell LineEC₅₀ (nM)Reference
Human 5-HT₂ₐ Calcium FluxAequoZen cell system0.05[8]
Monoamine Oxidase A (MAO-A) Inhibition

Bromo-dragonfly is a competitive inhibitor of MAO-A, the primary enzyme responsible for the degradation of serotonin. This inhibition can lead to increased synaptic levels of serotonin and may contribute to the compound's overall pharmacological effects and toxicity.[5][6]

EnzymeSubstrateAnalytical MethodKi (µM)IC₅₀ (µM)Reference
Human MAO-A Serotonin (5-HT)LC-MS/MS0.352Not Reported[5][6]

Serotonin 5-HT₂ₐ Receptor Signaling

As a potent 5-HT₂ₐ agonist, Bromo-dragonfly HCl activates the canonical Gq/11 signaling pathway. This pathway is crucial for many of the physiological and behavioral effects associated with 5-HT₂ₐ receptor activation.

Gq/11 Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BDF Bromo-dragonfly HCl Receptor 5-HT₂ₐ Receptor BDF->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Canonical 5-HT₂ₐ receptor Gq/11 signaling pathway activated by Bromo-dragonfly HCl.

Upon binding of Bromo-dragonfly to the 5-HT₂ₐ receptor, the associated Gq/11 protein is activated. The α-subunit of Gq/11 then activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses.

Experimental Protocols

The following protocols are generalized methodologies based on published literature and are intended to be adapted by researchers to their specific experimental needs.

Synthesis of (R)-(-)-Bromo-Dragonfly Hydrochloride

The enantiospecific synthesis of the more active (R)-enantiomer of Bromo-dragonfly was first reported by David E. Nichols' group. The following is a conceptual workflow based on their publications.[1] For detailed, step-by-step instructions, it is imperative to consult the original peer-reviewed articles.

Synthesis_Workflow D_Alanine D-Alanine Derivative Friedel_Crafts Friedel-Crafts Acylation D_Alanine->Friedel_Crafts Tetrahydrobenzodifuran 2,3,6,7-Tetrahydro- benzodifuran Tetrahydrobenzodifuran->Friedel_Crafts Intermediate_Keto Intermediate with β-keto moiety Friedel_Crafts->Intermediate_Keto Reduction Reduction Intermediate_Keto->Reduction Intermediate_Reduced Reduced Intermediate Reduction->Intermediate_Reduced Aromatization Aromatization (DDQ) Intermediate_Reduced->Aromatization Intermediate_Aromatized Aromatized Intermediate Aromatization->Intermediate_Aromatized Deprotection Amine Deprotection Intermediate_Aromatized->Deprotection Final_Product (R)-(-)-Bromo-Dragonfly HCl Deprotection->Final_Product

Caption: Conceptual workflow for the enantiospecific synthesis of (R)-(-)-Bromo-dragonfly HCl.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

This protocol is a general guideline for determining the binding affinity (Ki) of Bromo-dragonfly HCl at the human 5-HT₂ₐ receptor using a competition binding assay with a known radioligand.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]ketanserin or [¹²⁵I]DOI.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂ₐ antagonist (e.g., 10 µM ketanserin).

  • Test Compound: Bromo-dragonfly HCl, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 70-100 µg protein per well.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound (Bromo-dragonfly HCl) at various concentrations or vehicle for total binding.

    • Non-specific binding control for determining non-specific binding.

    • Radioligand at a concentration near its Kd (e.g., 1-2 nM for [³H]ketanserin).

    • Cell membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of Bromo-dragonfly HCl that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol outlines a method to determine the functional potency (EC₅₀) of Bromo-dragonfly HCl at the 5-HT₂ₐ receptor by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: Bromo-dragonfly HCl, serially diluted.

  • Positive Control: A known 5-HT₂ₐ agonist (e.g., serotonin).

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium indicator dye in assay buffer for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound (Bromo-dragonfly HCl) at various concentrations or a positive control to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response as a percentage of the maximal response to the positive control against the logarithm of the test compound concentration.

    • Calculate the EC₅₀ value using non-linear regression analysis.

MAO-A Inhibition Assay

This protocol is a general guideline for determining the inhibitory potential (Ki and IC₅₀) of Bromo-dragonfly HCl on human MAO-A.

Materials:

  • Enzyme Source: Recombinant human MAO-A.

  • Substrate: Serotonin (5-HT).

  • Test Compound: Bromo-dragonfly HCl, serially diluted.

  • Incubation Buffer: Phosphate buffer (pH 7.4).

  • Reaction Termination Solution: Acetonitrile or other suitable organic solvent.

  • Analytical System: LC-MS/MS for the quantification of the product of serotonin deamination.

Procedure:

  • Assay Setup: In a microcentrifuge tube, pre-incubate the MAO-A enzyme with various concentrations of Bromo-dragonfly HCl or vehicle in incubation buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (serotonin).

  • Incubation: Incubate at 37°C for a specified time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to measure the amount of the serotonin metabolite formed.

  • Data Analysis:

    • Calculate the percentage of inhibition of MAO-A activity at each concentration of Bromo-dragonfly HCl.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the mechanism of inhibition and calculate the Ki value.

Safety and Handling

This compound is a potent psychoactive substance and should be handled with extreme caution in a research setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is an invaluable research tool for the study of serotonin pathways, offering unparalleled potency and high affinity for 5-HT₂ receptors. Its unique structural characteristics provide a rigid framework for probing receptor-ligand interactions. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate the use of BDF HCl in research and drug development, ultimately contributing to a deeper understanding of the complex roles of the serotonin system in health and disease. Researchers should exercise appropriate caution when handling this potent compound and adhere to all institutional safety guidelines.

References

Bromo-Dragonfly Hydrochloride: A Comprehensive Toxicological Profile and Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-Dragonfly hydrochloride (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride) is a potent and long-acting synthetic hallucinogen of the phenethylamine (B48288) class. Its unique chemical structure, resembling a dragonfly, gives rise to complex pharmacology and significant toxicological concerns. This technical guide provides an in-depth analysis of the current scientific understanding of Bromo-Dragonfly's toxicological profile, safety considerations, and the experimental methodologies used for its characterization. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the risks associated with this compound and to provide a framework for its detection and study.

Introduction

First synthesized in 1998 for research into the serotonin (B10506) 5-HT2A receptor, Bromo-Dragonfly has since emerged as a potent and dangerous recreational drug.[1] Its high potency, prolonged duration of action (up to 3 days), and steep dose-response curve contribute to a high risk of overdose.[2] Numerous cases of severe toxicity and fatalities have been reported, underscoring the critical need for a comprehensive understanding of its pharmacological and toxicological properties.[3][4] This document synthesizes the available scientific literature to provide a detailed overview of Bromo-Dragonfly's effects on biological systems.

Pharmacodynamics: Mechanisms of Action

The primary pharmacological effects of Bromo-Dragonfly are mediated through its interaction with serotonergic and monoaminergic systems.

Serotonin Receptor Affinity

Bromo-Dragonfly is a potent agonist at several serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is the primary target for classic hallucinogens.[4] The R-(-)-enantiomer is the more pharmacologically active stereoisomer.[5] Its affinity for various serotonin receptors is summarized in the table below.

Table 1: Receptor Binding Affinities of Bromo-Dragonfly

ReceptorBinding Affinity (Ki, nM)Reference
5-HT2A0.04[6]
5-HT2BHigh Affinity[7]
5-HT2CHigh Affinity[7]

Ki (inhibition constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

Monoamine Oxidase Inhibition

In addition to its activity at serotonin receptors, Bromo-Dragonfly is a potent competitive inhibitor of monoamine oxidase A (MAO-A).[8] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an increase in the synaptic levels of these neurotransmitters, contributing to the psychoactive effects and potential for toxicity, including serotonin syndrome.

Table 2: MAO-A Inhibition Data for Bromo-Dragonfly

ParameterValueReference
Inhibition TypeCompetitive[8]
Ki (µM)0.352[8]

Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Bromo-Dragonfly is characterized by predicted high absorption and resistance to metabolism, contributing to its long duration of action and potential for accumulation.

Absorption and Distribution

In silico studies predict high gastrointestinal absorption and the ability to cross the blood-brain barrier, which is consistent with its central nervous system effects.[9]

Metabolism

In vitro studies using pooled human liver microsomes (HLM) and human liver cytosol (HLC) have shown that Bromo-Dragonfly is resistant to metabolism by the major drug-metabolizing enzymes.[8] This lack of significant metabolism is a key factor in its prolonged duration of action.

Excretion

The primary route of excretion for Bromo-Dragonfly is predicted to be via the renal system.[9]

Toxicology and Safety Considerations

The high potency and complex pharmacology of Bromo-Dragonfly are associated with a significant risk of severe and life-threatening toxicity.

Acute Toxicity and Overdose

Overdose of Bromo-Dragonfly can lead to a range of severe symptoms, including:

  • Psychiatric: Prolonged and terrifying hallucinations, agitation, confusion, and psychosis.[1]

  • Cardiovascular: Tachycardia, hypertension, and severe vasoconstriction.[3]

  • Neurological: Seizures.[1]

  • Other: Hyperthermia, rhabdomyolysis, and multi-organ failure.

Vasoconstrictive Effects

A particularly dangerous aspect of Bromo-Dragonfly toxicity is its potent vasoconstrictive effect, which can lead to severe peripheral ischemia, necrosis, and in some cases, the need for amputation of extremities.[1] This effect is likely mediated by its agonist activity at α-adrenergic and 5-HT2A receptors in blood vessels.

Fatalities and Toxic Concentrations

Several fatalities have been attributed to Bromo-Dragonfly ingestion.[3][4] Post-mortem toxicological analyses have identified the presence of the drug in various biological matrices.

Table 3: Reported Concentrations of Bromo-Dragonfly in Biological Samples from Case Reports

Sample MatrixConcentrationCase DetailsReference
Femoral Blood0.0047 mg/kgFatal poisoning[3]
Urine0.033 mg/kgFatal poisoning[3]
Vitreous Humour0.0005 mg/kgFatal poisoning[3]
Blood0.6 - 2.0 µg/LMass poisoning (non-fatal)[4]
Urine1.6 - 35 µg/LMass poisoning (non-fatal)[4]

Experimental Protocols

The following sections provide detailed, illustrative methodologies for key experiments used in the toxicological and pharmacological assessment of Bromo-Dragonfly. These protocols are based on established methods for similar psychoactive substances.

5-HT2A Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of Bromo-Dragonfly for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptor membranes (e.g., from HEK293 cells)

  • [3H]Ketanserin (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • Assay buffer

    • [3H]Ketanserin (at a final concentration near its Kd)

    • This compound dilution or vehicle (for total binding) or a saturating concentration of a known 5-HT2A antagonist (for non-specific binding).

    • Human 5-HT2A receptor membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of Bromo-Dragonfly and determine the IC50 and Ki values using non-linear regression analysis.

In Vitro MAO-A Inhibition Assay (Illustrative Protocol)

This protocol outlines a method to determine the inhibitory potential of Bromo-Dragonfly on human monoamine oxidase A.

Materials:

  • Human recombinant MAO-A enzyme

  • Kynuramine (MAO substrate)

  • This compound

  • Clorgyline (positive control inhibitor)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and clorgyline in assay buffer.

  • In a 96-well microplate, add the human recombinant MAO-A enzyme and the Bromo-Dragonfly dilutions or control.

  • Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a strong acid or base).

  • Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a fluorescence microplate reader (e.g., excitation at ~320 nm and emission at ~380 nm).

  • Calculate the percentage of inhibition at each Bromo-Dragonfly concentration and determine the IC50 value.

Quantification of Bromo-Dragonfly in Whole Blood by LC-MS/MS (Illustrative Protocol)

This protocol describes a method for the extraction and quantification of Bromo-Dragonfly from whole blood samples using liquid chromatography-tandem mass spectrometry.

Sample Preparation (Protein Precipitation):

  • To 100 µL of whole blood sample, add an internal standard (e.g., a deuterated analog of Bromo-Dragonfly).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate Bromo-Dragonfly from matrix components (e.g., starting at 5% B, ramping up to 95% B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Bromo-Dragonfly and its internal standard.

Quantification:

  • Generate a calibration curve using fortified blank blood samples with known concentrations of Bromo-Dragonfly.

  • Quantify the concentration of Bromo-Dragonfly in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Signaling Pathway

Bromo_Dragonfly_Signaling BDF Bromo-Dragonfly HT2A 5-HT2A Receptor BDF->HT2A Agonist MAOA MAO-A BDF->MAOA Inhibits Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects (Hallucinations) Ca->Downstream PKC->Downstream Metabolism Metabolism MAOA->Metabolism Serotonin Serotonin Serotonin->MAOA Substrate

Caption: Simplified signaling pathway of Bromo-Dragonfly at the 5-HT2A receptor and its inhibition of MAO-A.

Experimental Workflow

Toxicological_Workflow Sample Biological Sample (Blood, Urine, Tissue) Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Sample->Extraction Screening Qualitative Screening (e.g., LC-QTOF-MS) Extraction->Screening Confirmation Confirmation & Quantification (LC-MS/MS) Screening->Confirmation Data Data Analysis & Interpretation Confirmation->Data Report Toxicological Report Data->Report

Caption: General experimental workflow for the toxicological analysis of Bromo-Dragonfly.

Logical Relationships

Logical_Relationships Structure Chemical Structure (Benzodifuran) Potency High Potency Structure->Potency Pharmacology Pharmacology (5-HT2A Agonism, MAO-A Inhibition) Structure->Pharmacology Toxicity High Toxicity (Vasoconstriction, Overdose Risk) Potency->Toxicity Duration Long Duration of Action Duration->Toxicity Pharmacology->Toxicity Metabolism Resistance to Metabolism Metabolism->Duration

Caption: Logical relationships between the chemical properties and toxic effects of Bromo-Dragonfly.

Conclusion

This compound is a highly potent synthetic hallucinogen with a complex and dangerous toxicological profile. Its high affinity for the 5-HT2A receptor and its potent inhibition of MAO-A, combined with its resistance to metabolism, contribute to its profound psychoactive effects, long duration of action, and significant risk of severe and fatal toxicity. The information and experimental methodologies presented in this guide are intended to aid researchers in understanding, detecting, and mitigating the risks associated with this hazardous compound. Further research is warranted to fully elucidate its metabolic fate and the precise mechanisms underlying its severe vasoconstrictive effects.

References

An In-depth Technical Guide to the Stereoisomers of Bromo-dragonfly Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonfly hydrochloride is a potent synthetic hallucinogen of the phenethylamine (B48288) class, recognized for its high affinity and agonist activity at serotonin (B10506) 5-HT2 receptors and its inhibition of monoamine oxidase A (MAO-A).[1][2][3] Its chemical structure features a chiral center, leading to the existence of two stereoisomers: (R)-(-)-Bromo-dragonfly and (S)-(+)-Bromo-dragonfly. This guide provides a comprehensive technical overview of these stereoisomers, detailing their pharmacological properties, analytical separation, and the signaling pathways they modulate. The (R)-enantiomer is established as the more pharmacologically active isomer, exhibiting a higher binding affinity for key serotonin receptor subtypes.[1][2][4] This document aims to serve as a core resource for researchers engaged in the study of serotonergic systems and the development of novel psychoactive substance analytics.

Chemical Structure and Stereochemistry

Bromo-dragonfly, chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, possesses a single stereocenter at the alpha-carbon of the aminopropane side chain.[2] This chirality gives rise to two enantiomers, the (R) and (S) forms. The rigid benzodifuran core structure, resembling a dragonfly, contributes to its high affinity for serotonin receptors.[1]

Quantitative Pharmacological Data

Receptor SubtypeParameterValue (nM)
5-HT2AKi0.04[1][4]
5-HT2BKi0.19[1][4]
5-HT2CKi0.02[1][4]
5-HT2AEC50~0.5*
EnzymeParameterValue (µM)
MAO-AKi0.352[3]

*Note: The EC50 value is an approximation based on qualitative descriptions of its high potency.

Experimental Protocols

Enantiospecific Synthesis of (R)-(-)-Bromo-dragonfly

The synthesis of the more active (R)-enantiomer can be achieved through an enantiospecific route, as first described by Nichols et al.[4][5] A general outline of this synthesis is as follows:

  • Starting Material: The synthesis commences with a derivative of D-alanine, a readily available chiral building block.

  • Friedel-Crafts Acylation: The D-alanine derivative is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel-Crafts acylation reaction. This step introduces the aminopropane side chain to the core ring structure.

  • Reduction of β-keto moiety: The resulting intermediate contains a β-keto group which is subsequently removed.

  • Aromatization and Deprotection: The tetrahydrobenzodifuran ring system is aromatized, followed by the removal of any protecting groups from the amine to yield the final (R)-(-)-Bromo-dragonfly product.

Enantioselective Analysis by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of the (R) and (S) enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Objective: To resolve and quantify the (R) and (S) enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral amines.[6][7]

Reagents:

Chromatographic Conditions (General Starting Method):

  • Mobile Phase: A mixture of hexane and a polar alcohol modifier (e.g., IPA or ethanol). A common starting point is a ratio of 90:10 (hexane:IPA).[6]

  • Additive: To improve peak shape and reduce tailing, a small percentage of an amine modifier like DEA (e.g., 0.1%) should be added to the polar modifier.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at a wavelength corresponding to the absorbance maximum of Bromo-dragonfly (e.g., 283 nm).

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic this compound in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute the sample with the mobile phase under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using the UV detector.

  • Optimization: If baseline separation is not achieved, optimize the mobile phase composition (by varying the percentage of the polar modifier and the amine additive), flow rate, and column temperature.[8]

  • Quantification: Once a suitable separation is achieved, create a calibration curve using standards of known concentrations to quantify the individual enantiomers in unknown samples.

Signaling Pathways and Logical Relationships

Bromo-dragonfly's primary psychoactive effects are mediated through its potent agonism at the 5-HT2A receptor, which is a Gq/G11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

G 5-HT2A Receptor Signaling Pathway BromoDragonfly Bromo-dragonfly (R-enantiomer) HT2A 5-HT2A Receptor BromoDragonfly->HT2A Binds and Activates Gq Gq/G11 Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Cascade Activated by Bromo-dragonfly.

The following diagram illustrates the logical workflow for the stereoisomeric analysis of this compound.

G Workflow for Stereoisomeric Analysis of Bromo-dragonfly cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Pharmacological Characterization racemic_synthesis Racemic Synthesis chiral_hplc Chiral HPLC Separation racemic_synthesis->chiral_hplc enantiospecific_synthesis Enantiospecific Synthesis (R)- or (S)- enantiospecific_synthesis->chiral_hplc peak_identification Peak Identification (Comparison to standards) chiral_hplc->peak_identification quantification Quantification of (R) and (S) Enantiomers peak_identification->quantification receptor_binding Receptor Binding Assays (5-HT2A, 5-HT2B, 5-HT2C) quantification->receptor_binding functional_assays Functional Assays (e.g., EC50 determination) quantification->functional_assays mao_inhibition MAO-A Inhibition Assay quantification->mao_inhibition

Caption: Logical workflow for the synthesis, separation, and characterization of Bromo-dragonfly stereoisomers.

References

Bromo-Dragonfly Hydrochloride: A Technical Whitepaper on its Psychoactive Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bromo-dragonfly is a potent psychoactive substance with significant health risks, including fatalities. This document is intended for informational and research purposes only and does not endorse or encourage the use of this substance.

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a synthetic psychedelic substance of the phenethylamine (B48288) class.[1][2] Its name is derived from the resemblance of its molecular structure to a dragonfly.[1][2] First synthesized in 1998 by David E. Nichols's team, it was developed as a research chemical to investigate the 5-HT₂A receptor.[1][2] Bromo-dragonfly is notable for its exceptionally high potency and extremely long duration of action, which can last up to three days.[3] These properties, combined with a narrow safety margin, have contributed to numerous severe intoxications and fatalities.[1][4] This technical guide provides a preliminary investigation into the psychoactive effects of Bromo-dragonfly hydrochloride, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing relevant biological and experimental pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the interaction of Bromo-dragonfly with various receptors and its general psychoactive properties.

Receptor Binding Affinity (Ki, nM) Functional Activity Reference
5-HT₂A0.04Full Agonist[3]
5-HT₂C0.02Full Agonist[3]
5-HT₂B0.19Full Agonist[3]
MAO-A0.352 µM (Ki)Competitive Inhibitor[5]

Table 1: Receptor Binding and Functional Activity of Bromo-dragonfly. This table presents the high affinity of Bromo-dragonfly for serotonin (B10506) 5-HT₂ subtypes, acting as a full agonist. It also highlights its potent inhibitory effect on Monoamine Oxidase A (MAO-A).

Parameter Value Reference
Typical Oral Dose100 - 1,000 µg[3]
Onset of ActionUp to 6 hours[3]
Duration of Action1 to 3 days[3]

Table 2: Psychoactive Effects and Dosage of Bromo-dragonfly. This table outlines the typical dosage range and the prolonged pharmacokinetic profile of Bromo-dragonfly.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the psychoactive and pharmacological properties of Bromo-dragonfly.

Radioligand Displacement Assay for Serotonin Receptors

This protocol is a generalized procedure based on standard methodologies for determining the binding affinity of a compound to specific receptors.[6][7][8]

Objective: To determine the in vitro binding affinity (Ki) of Bromo-dragonfly for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor.

  • Radioligands: [³H]ketanserin (for 5-HT₂A), [³H]LSD (can be used for all three, but with varying specificity), or other specific radioligands for 5-HT₂B and 5-HT₂C.

  • This compound solutions of varying concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates.[6]

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the incubation buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of Bromo-dragonfly that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is commonly used to screen for hallucinogenic potential.[3][9][10][11]

Objective: To assess the in vivo 5-HT₂A agonist activity of Bromo-dragonfly.

Materials:

  • Male C57BL/6J mice.[10]

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a trained observer.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.

  • Drug Administration: Administer this compound or the vehicle control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Observation: Place the mice individually in the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is characterized by a rapid, rotational movement of the head. Alternatively, video recordings can be analyzed.[10]

  • Data Analysis: Compare the number of head twitches in the Bromo-dragonfly-treated groups to the vehicle control group. A significant increase in head twitches indicates 5-HT₂A receptor agonism.

Toxicological Analysis in Biological Samples

This protocol is a generalized method based on case reports of Bromo-dragonfly intoxication.[4][12][13][14]

Objective: To detect and quantify Bromo-dragonfly in biological samples (e.g., blood, urine, tissue).

Materials:

  • Biological samples from the case.

  • Internal standard.

  • Extraction solvent (e.g., a mixture of organic solvents).

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

Procedure:

  • Sample Preparation: Homogenize tissue samples if necessary. Add an internal standard to the biological sample.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.

  • Analysis: Inject the extracted sample into the GC-MS or LC-MS/MS system.

  • Identification: Identify Bromo-dragonfly based on its retention time and mass spectrum, comparing it to a certified reference standard.

  • Quantification: Quantify the concentration of Bromo-dragonfly in the sample by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Visualizations

Signaling Pathway of Bromo-dragonfly

Bromo_Dragonfly_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bromo-dragonfly Bromo-dragonfly 5-HT2A_Receptor 5-HT2A Receptor Bromo-dragonfly->5-HT2A_Receptor Binds & Activates 5-HT2C_Receptor 5-HT2C Receptor Bromo-dragonfly->5-HT2C_Receptor Binds & Activates 5-HT2B_Receptor 5-HT2B Receptor Bromo-dragonfly->5-HT2B_Receptor Binds & Activates Gq_G11 Gq/G11 5-HT2A_Receptor->Gq_G11 Activates 5-HT2C_Receptor->Gq_G11 Activates 5-HT2B_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Psychoactive & Physiological Effects PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Bromo-dragonfly signaling pathway via 5-HT₂ receptors.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with Target Receptors incubation Incubate Membranes, Radioligand, and Bromo-dragonfly prep_membranes->incubation prep_ligands Prepare Radioligand and Bromo-dragonfly Solutions prep_ligands->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Count Radioactivity of Bound Ligand filtration->counting calc_ic50 Calculate IC₅₀ Value counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for Head-Twitch Response Assay

HTR_Assay_Workflow acclimation Acclimate Mice to Observation Chamber administration Administer Bromo-dragonfly or Vehicle Control acclimation->administration observation Record Behavior (Video or Live Observation) administration->observation scoring Count Head-Twitches observation->scoring analysis Statistical Analysis: Compare Treatment vs. Control scoring->analysis

Caption: Workflow for the head-twitch response (HTR) assay.

Conclusion

This compound is a highly potent, long-acting psychedelic with high affinity for serotonin 5-HT₂ receptors. Its full agonist activity at these receptors, particularly the 5-HT₂A subtype, is responsible for its profound psychoactive effects. The additional inhibition of MAO-A may contribute to its complex and potentially dangerous pharmacological profile. The extremely long duration of action and the narrow therapeutic window pose significant risks to users, as evidenced by numerous case reports of severe toxicity and death. The experimental protocols detailed in this guide provide a framework for the continued investigation of Bromo-dragonfly and other novel psychoactive substances. Further research is crucial to fully understand the molecular mechanisms underlying its prolonged and severe effects to better inform public health and safety initiatives.

References

The Phenethylamine Classification of Bromo-dragonFLY Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromo-dragonFLY hydrochloride, a potent psychoactive substance, is unequivocally classified as a phenethylamine (B48288) derivative. This classification is fundamentally based on its core molecular structure, which features a phenyl group attached to an ethylamine (B1201723) backbone. While the intricate benzodifuran ring system gives Bromo-dragonFLY its characteristic high affinity and efficacy at serotonin (B10506) receptors, particularly the 5-HT₂A subtype, its underlying scaffold aligns it with the broader class of phenethylamines. This technical guide provides an in-depth analysis of its chemical synthesis, pharmacological properties, and the signaling pathways it modulates, substantiating its classification and offering detailed experimental protocols for research purposes.

Chemical Structure and Classification

Bromo-dragonFLY (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a rigid analogue of the phenethylamine hallucinogen DOB (2,5-dimethoxy-4-bromoamphetamine).[1][2] Its chemical structure is characterized by a central phenyl ring fused to two furan (B31954) rings, with a brominated aminopropane side chain.[1] This fusion of the methoxy (B1213986) groups of a typical phenethylamine into furan rings results in a more conformationally restricted molecule, a feature believed to contribute to its high potency.[1] The hydrochloride salt is the common form used in research due to its water solubility.[3]

The IUPAC name for Bromo-dragonFLY is 1-(4-bromofuro[2,3-f][4]benzofuran-8-yl)propan-2-amine.[1] Its classification as a phenethylamine is rooted in the presence of the characteristic phenylethylamine pharmacophore within its structure.

Synthesis of this compound

The synthesis of Bromo-dragonFLY has been reported in both racemic and enantiospecific forms, primarily from the laboratory of David E. Nichols.[1][5] The enantiospecific synthesis of the more pharmacologically active (R)-enantiomer is of greater interest for research applications.[1]

Experimental Protocol: Enantiospecific Synthesis of (R)-(-)-Bromo-dragonFLY

This protocol is based on the synthesis described by Nichols et al. The synthesis involves the creation of a key benzodifuran core followed by the attachment and modification of an aminopropane side chain derived from D-alanine.[4][6]

Materials:

  • Hydroquinone (B1673460)

  • 1-Bromo-2-chloroethane

  • n-Butyllithium

  • Nitroethane

  • Ammonium acetate

  • Lithium aluminum hydride

  • Trifluoroacetic anhydride

  • Elemental bromine

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • D-Alanine

  • Thionyl chloride

  • Aluminum chloride

  • Triethylsilane

  • Trifluoroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Various organic solvents (e.g., diethyl ether, dichloromethane, methanol)

Procedure:

  • Synthesis of the Tetrahydrobenzodifuran Core:

    • Dialkylation of hydroquinone with 1-bromo-2-chloroethane.

    • Bromination of the resulting aromatic ring.

    • Cyclization using n-butyllithium to form the 2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran ring system.[1]

  • Preparation of the Chiral Side Chain Precursor:

    • Conversion of D-alanine to the corresponding acid chloride.

  • Friedel-Crafts Acylation:

    • Reaction of the tetrahydrobenzodifuran core with the chiral acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the aminopropane side chain.[1]

  • Reduction and Deprotection:

    • Reduction of the resulting ketone using a reducing agent like triethylsilane in trifluoroacetic acid.

    • Removal of the trifluoroacetyl protecting group.

  • Aromatization and Bromination:

    • Aromatization of the tetrahydrofuran (B95107) rings to furan rings using an oxidizing agent such as DDQ.[6]

    • Bromination of the aromatic core.

  • Final Salt Formation:

    • The freebase of Bromo-dragonFLY is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Purification: Intermediates and the final product are typically purified using column chromatography on silica (B1680970) gel and crystallization.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G

Pharmacological Profile

This compound is a potent agonist at several serotonin receptors, with particularly high affinity for the 5-HT₂A receptor, which is believed to mediate its hallucinogenic effects.[1][7] It also exhibits significant affinity for 5-HT₂B and 5-HT₂C receptors.[1] Furthermore, it acts as a monoamine oxidase A (MAO-A) inhibitor, which can contribute to its complex pharmacological profile and potential for toxicity.[1]

Receptor Binding Affinities

The binding affinities of Bromo-dragonFLY for various serotonin receptors have been determined through radioligand binding assays.

Receptor Subtype(R)-(-)-Bromo-dragonFLY Ki (nM)
5-HT₂A0.04[1]
5-HT₂B0.19[1]
5-HT₂C0.02[1]
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of Bromo-dragonFLY at the 5-HT₂A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known 5-HT₂A antagonist like ketanserin).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the 5-HT₂A receptor.

    • Harvest cells and homogenize in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Bromo-dragonFLY concentration.

    • Determine the IC₅₀ value (the concentration of Bromo-dragonFLY that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

G

Functional Activity and Signaling Pathways

Bromo-dragonFLY is a potent agonist at 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following 5-HT₂A receptor activation by Bromo-dragonFLY.

Materials:

  • A cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating:

    • Plate the 5-HT₂A-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of Bromo-dragonFLY.

    • Plot the peak response against the logarithm of the Bromo-dragonFLY concentration.

    • Calculate the EC₅₀ value (the concentration of Bromo-dragonFLY that produces 50% of the maximal response).

G

Conclusion

The chemical structure of this compound, with its core phenylethylamine moiety, firmly places it within the phenethylamine class of compounds. Its rigidified structure, resulting from the integration of methoxy groups into a benzodifuran system, is a key determinant of its exceptionally high potency at serotonin receptors. The detailed experimental protocols provided in this guide for its synthesis and pharmacological characterization offer a framework for researchers to further investigate its properties and those of related compounds. Understanding the intricate relationship between its phenethylamine backbone and its complex pharmacology is crucial for advancing the fields of neuroscience and drug development.

References

Foundational Studies of the Benzodifuran Ring System in Psychoactives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzodifuran ring system represents a significant scaffold in the design and discovery of novel psychoactive compounds. By conformationally restricting the methoxy (B1213986) groups of phenethylamine (B48288) psychedelics, the benzodifuran moiety often imparts increased potency and altered selectivity for serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. This technical guide provides an in-depth overview of the foundational studies on psychoactive benzodifurans, focusing on their synthesis, pharmacology, and the experimental methodologies used to elucidate their mechanisms of action.

Pharmacology of Psychoactive Benzodifurans

Psychoactive benzodifuran derivatives primarily exert their effects through interactions with serotonin (5-HT) receptors and, to a lesser extent, monoamine transporters. The parent compounds are often analogues of the 2C-x series of psychedelic phenethylamines.

Receptor and Transporter Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, IC50) and functional potencies (EC50) of key psychoactive benzofuran (B130515) and benzodifuran derivatives at various serotonin receptors and monoamine transporters.

Compound5-HT₂A Ki (nM)5-HT₂B Ki (nM)5-HT₂C Ki (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)References
2C-B-FLY 11High AffinityHigh Affinity>10,000>10,000>10,000[1]
Bromo-DragonFLY 0.040.190.02---[2][3]
5-APB -Ki = 1.4Ki = 8806.26 (pKi)7.07 (pKi)-[4][5]
6-APB High AffinityFull AgonistHigh Affinity---[6][7]

| Compound | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) | References | |---|---|---|---| | Bromo-DragonFLY | 0.05 | - | - |[8] | | 5-APB | 6300 | 280 | Agonist |[4] | | 6-APB | - | Full Agonist | - |[7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational studies of psychoactive benzodifurans.

Synthesis of 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine (2C-B-FLY)

This protocol is a composite based on synthetic routes for related benzodifurans and phenethylamines.

Materials:

Procedure:

  • Formylation: The starting benzodifuran is formylated using the Vilsmeier-Haack reaction with POCl₃ and DMF to yield 4-formyl-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran.

  • Nitrostyrene (B7858105) Formation: The resulting aldehyde is condensed with nitromethane in the presence of a catalyst like ammonium acetate to form the corresponding nitrostyrene derivative.

  • Reduction to Amine: The nitrostyrene is reduced to the primary amine, 2-(2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine, using a strong reducing agent such as LAH in anhydrous THF.

  • Bromination: The synthesized amine is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise with stirring. The reaction mixture is gently heated to ensure complete bromination at the 8-position.

  • Purification and Salt Formation: The crude product is precipitated, filtered, and washed. For purification, it can be converted to the freebase using NaOH and extracted with an organic solvent like dichloromethane. The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated. The resulting oil is then dissolved in a suitable solvent and HCl is added to precipitate the hydrochloride salt, which is then filtered and dried.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT₂A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Cell culture medium and reagents.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [³H]ketanserin).

  • Non-specific binding agent (e.g., unlabeled ketanserin (B1673593) or another 5-HT₂A antagonist).

  • Test compound (e.g., 2C-B-FLY).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: HEK293 cells expressing the 5-HT₂A receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of the non-specific binding agent instead of the test compound.

    • For determining total binding, add buffer instead of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the 96-well filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for the test compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol (B14025) Phosphate (B84403) (IP) Accumulation Functional Assay

This protocol measures the Gq-coupled activation of the 5-HT₂A receptor by quantifying the accumulation of inositol phosphates.

Materials:

  • HEK293 cells expressing the human 5-HT₂A receptor.

  • Inositol-free medium.

  • [³H]myo-inositol.

  • Stimulation buffer (e.g., HBSS with LiCl).

  • Test compound.

  • Quenching solution (e.g., ice-cold perchloric acid).

  • Anion exchange chromatography columns.

  • Elution buffers.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Cells are incubated overnight in inositol-free medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation: The labeled cells are washed and pre-incubated in a stimulation buffer containing LiCl, which inhibits the breakdown of inositol monophosphates.

  • Stimulation: The cells are stimulated with various concentrations of the test compound for a defined period.

  • Extraction: The reaction is terminated by adding a quenching solution. The cells are scraped, and the soluble inositol phosphates are extracted.

  • Separation: The cell extract is neutralized and applied to an anion exchange column to separate the different inositol phosphate species.

  • Quantification: The amount of [³H]-labeled inositol phosphates is quantified by scintillation counting.

  • Data Analysis: The EC₅₀ and Emax values for the test compound are determined by plotting the concentration-response curve.

Monoamine Transporter Uptake Assay

This protocol assesses the ability of a compound to inhibit the uptake of monoamines by their respective transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), or norepinephrine (B1679862) transporter (NET).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamine (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine).

  • Test compound.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with uptake buffer. The cells are then pre-incubated with varying concentrations of the test compound or vehicle.

  • Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled monoamine to each well.

  • Incubation: The plate is incubated for a short period at a controlled temperature to allow for monoamine uptake.

  • Uptake Termination: The reaction is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled monoamine.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value for the inhibition of monoamine uptake is determined by analyzing the concentration-response data.

Visualizations

5-HT₂A Receptor Signaling Pathway

The primary mechanism of action for many psychedelic benzodifurans is agonism at the 5-HT₂A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

Gq_Signaling_Pathway Ligand Benzodifuran Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates targets leading to

5-HT₂A Receptor Gq-coupled signaling cascade.

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for the synthesis and pharmacological evaluation of novel psychoactive benzodifuran compounds.

Experimental_Workflow Synthesis Chemical Synthesis of Benzodifuran Derivative Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (5-HT Receptors, Monoamine Transporters) Purification->Binding_Assay Functional_Assay Functional Assays (IP Accumulation, β-Arrestin Recruitment) Purification->Functional_Assay Uptake_Assay Monoamine Transporter Uptake/Release Assays Purification->Uptake_Assay Data_Analysis Data Analysis (Ki, IC50, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Workflow for synthesis and in vitro characterization.

Conclusion

The benzodifuran ring system continues to be a fertile ground for the development of novel psychoactive compounds with unique pharmacological profiles. The foundational studies summarized in this guide highlight the importance of a multi-faceted experimental approach, combining chemical synthesis with a battery of in vitro pharmacological assays, to understand the structure-activity relationships that govern the interaction of these molecules with their biological targets. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring this fascinating class of compounds.

References

initial scientific questions addressed by Bromo-dragonfly hydrochloride research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Initial Scientific Questions Addressed by Bromo-dragonfly Hydrochloride Research

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane), often abbreviated as BDF, is a potent synthetic psychedelic substance of the phenethylamine (B48288) class.[1][2] It was first synthesized in 1998 by a team led by David E. Nichols at Purdue University.[3][4] The initial research into this compound was not aimed at creating a recreational drug, but rather to develop a powerful scientific tool to investigate the structure and function of serotonin (B10506) receptors in the central nervous system.[4][5] This guide delves into the core scientific questions that drove the initial research on this compound, presenting key data, experimental protocols, and visual representations of the underlying scientific concepts.

Core Scientific Questions

The foundational research on this compound was centered around several key questions:

  • Synthesis and Stereochemistry: Could a rigid, conformationally restricted analog of the hallucinogen DOB (4-bromo-2,5-dimethoxyamphetamine) be synthesized? A primary goal was to incorporate the methoxy (B1213986) groups of DOB into a fused furan (B31954) ring system, creating the characteristic "dragonfly" structure.[1][5] Furthermore, researchers aimed to develop an enantiospecific synthesis to isolate and study the individual (R) and (S) enantiomers to determine which was more pharmacologically active.[3]

  • Structure-Activity Relationship (SAR): How does the rigid benzodifuran structure of Bromo-dragonfly influence its binding affinity and functional activity at serotonin receptors compared to more flexible phenethylamines?[5] The hypothesis was that a more rigid structure would lead to a higher affinity and potency for the target receptors.

  • Pharmacological Profile at Serotonin Receptors: What is the binding affinity and functional activity of Bromo-dragonfly at various serotonin receptor subtypes, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C)?[1][3][6] The 5-HT₂A receptor is the primary target for classic hallucinogens, and a key question was how potently Bromo-dragonfly would act at this receptor.[7][8]

  • Mechanism of Action for Psychedelic Effects: What is the precise molecular mechanism by which Bromo-dragonfly exerts its potent and long-lasting psychedelic effects? This involved confirming its agonist activity at 5-HT₂A receptors and exploring other potential targets that might contribute to its unique pharmacological profile.[1][3]

  • In Vivo Activity: Does Bromo-dragonfly induce behavioral effects in animal models that are predictive of hallucinogenic activity in humans? The head-twitch response (HTR) in mice is a well-established model for 5-HT₂A receptor activation.[9][10]

Data Presentation

The initial research yielded significant quantitative data on the pharmacological properties of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Bromo-dragonfly Enantiomers
Compound5-HT₂A5-HT₂C5-HT₂B
(R)-(-)-Bromo-dragonfly0.040.020.19
(S)-(+)-Bromo-dragonfly>1000>1000-

Data sourced from Nichols et al. (2001) and subsequent pharmacological profiles.[3]

Table 2: Toxicological Parameters (In Silico Prediction)
ParameterPredicted ValueMethod
Acute Toxicity (LD₅₀, oral, rat)718.73 mg/kgADMETlab
CardiotoxicityNotable risk of hERG channel inhibitionIn silico modeling
GenotoxicityLow likelihood of genotoxic potentialIn silico modeling

These are predicted values and serve as a foundation for further experimental research.[11][12]

Experimental Protocols

The initial scientific investigations into this compound employed a range of established and novel experimental methodologies.

Enantiospecific Chemical Synthesis

The synthesis of the more active (R)-enantiomer of Bromo-dragonfly was a key achievement.[3]

Protocol:

  • A derivative of D-alanine is reacted with 2,3,6,7-tetrahydrobenzodifuran in a Friedel–Crafts acylation.

  • This reaction yields an intermediate containing a β-keto moiety.

  • The β-keto group is removed by treatment with triethylsilane in trifluoroacetic acid to yield the final product, (R)-(-)-Bromo-dragonfly.[3]

Radioligand Binding Assays

These assays were crucial for determining the binding affinities of Bromo-dragonfly for various serotonin receptors.

Protocol:

  • Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT₂A, 5-HT₂C) are prepared.

  • A specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with the cell membranes.

  • Increasing concentrations of Bromo-dragonfly are added to compete with the radioligand for binding to the receptor.

  • The amount of bound radioligand is measured using a scintillation counter.

  • The concentration of Bromo-dragonfly that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.

  • The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Head-Twitch Response (HTR) in Mice

This in vivo assay is used to assess the hallucinogenic potential of substances by measuring a characteristic behavioral response mediated by 5-HT₂A receptor activation.[9][10]

Protocol:

  • Male C57BL/6J mice are used for the experiments.

  • This compound is dissolved in isotonic saline.

  • Different doses of the compound are administered to the mice, typically via intraperitoneal injection.

  • The mice are then placed in an observation chamber.

  • The number of head twitches (rapid, rotational movements of the head) is counted for a specific period (e.g., 30 minutes).

  • A dose-response curve is generated to determine the potency of the compound in inducing the head-twitch response.

Visualizations

Synthesis Workflow

G Enantiospecific Synthesis of (R)-(-)-Bromo-dragonfly cluster_0 Enantiospecific Synthesis of (R)-(-)-Bromo-dragonfly D-alanine_derivative D-alanine derivative Friedel_Crafts Friedel–Crafts Acylation D-alanine_derivative->Friedel_Crafts benzodifuran 2,3,6,7-tetrahydrobenzodifuran benzodifuran->Friedel_Crafts intermediate β-keto intermediate Friedel_Crafts->intermediate reduction Reduction with Triethylsilane/TFA intermediate->reduction product (R)-(-)-Bromo-dragonfly reduction->product

Caption: Key steps in the enantiospecific synthesis of (R)-(-)-Bromo-dragonfly.

Signaling Pathway

G Bromo-dragonfly 5-HT2A Receptor Signaling cluster_0 Bromo-dragonfly 5-HT2A Receptor Signaling BDF Bromo-dragonfly receptor 5-HT2A Receptor BDF->receptor Agonist Binding g_protein Gq/11 protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release ip3->ca_release Stimulation cellular_response Cellular Response (e.g., neuronal excitation) pkc->cellular_response ca_release->cellular_response

Caption: Simplified signaling cascade following Bromo-dragonfly binding to the 5-HT₂A receptor.

Logical Relationships of Initial Research Questions

G Interrelation of Initial Bromo-dragonfly Research Questions Synthesis Can we synthesize a rigid DOB analog? SAR How does rigidity affect receptor interaction? Synthesis->SAR Provides tool for study Pharmacology What is its affinity and activity at 5-HT receptors? Synthesis->Pharmacology Enables testing SAR->Pharmacology Explains findings Mechanism How does it cause psychedelic effects? Pharmacology->Mechanism Defines molecular action InVivo Does it show activity in animal models? Pharmacology->InVivo Correlates with behavior Mechanism->InVivo Predicts behavioral outcome

Caption: Logical flow of the primary scientific inquiries in early Bromo-dragonfly research.

Conclusion

The initial scientific research on this compound successfully addressed its core objectives. Researchers developed a novel and potent chemical probe that provided significant insights into the structure-activity relationships of phenethylamine hallucinogens and the function of the 5-HT₂A receptor. The findings demonstrated that constraining the molecular structure of a phenethylamine can dramatically increase its affinity and potency. While Bromo-dragonfly has since gained notoriety as a dangerous designer drug, its origins lie in fundamental neuropharmacological research aimed at unraveling the complexities of the serotonergic system. The initial studies laid the groundwork for understanding its profound physiological effects and the severe toxicity that can result from its misuse.[3][4][11]

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Bromo-Dragonfly Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent and long-acting synthetic hallucinogen.[1] Its detection and quantification are crucial for forensic toxicology, clinical analysis, and pharmaceutical research. This document provides detailed application notes and protocols for the analytical detection of Bromo-dragonfly hydrochloride in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation: Quantitative Method Parameters

The following table summarizes the quantitative data and key validation parameters for the analytical methods described.

ParameterGC-MS (Whole Blood)[2][3][4]LC-MS/MS (Whole Blood)HPLC-UV (Seized Powders)HPTLC (Seized Powders)[1]
Linearity Range 5 - 500 ng/mL0.25 - 25 ng/mL (typical for NPS)[5]10 - 50 µg/mL (typical for related compounds)1.4 - 111 µg/mL (for MDMA, adaptable)[1]
Limit of Detection (LOD) < 5 ng/mLSub ng/mL range (typical)~1.0 µg/mL (estimated for related compounds)Not explicitly stated for Bromo-dragonfly
Limit of Quantification (LOQ) 5 ng/mL0.25 ng/mL (typical for NPS)[5]~3.5 µg/mL (estimated for related compounds)Not explicitly stated for Bromo-dragonfly
Recovery 70.3% - 116.6%>80% (with appropriate SPE)>80% (typical)Not explicitly stated
Precision (RSD) < 8.6%< 15% (typical)< 2.0% (typical for related compounds)2.7% (for MDMA, adaptable)[1]
Internal Standard (IS) Deuterated analogs (e.g., Bromo-dragonfly-d5)Deuterated analogs (e.g., Bromo-dragonfly-d5)Structurally similar compound (e.g., 2C-B)Not typically used for quantification in HPTLC

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Whole Blood

This protocol describes the analysis of Bromo-dragonfly in whole blood, incorporating solid-phase extraction and microwave-assisted derivatization. Derivatization is often necessary for compounds like Bromo-dragonfly to improve their volatility and chromatographic behavior.[6][7][8][9]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of whole blood, add a known concentration of an appropriate internal standard (e.g., Bromo-dragonfly-d5). Mix thoroughly.

  • Lysis and Protein Precipitation: Add 2 mL of 1% formic acid in water to lyse the red blood cells. Vortex for 30 seconds. Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization: Microwave-Assisted Acetylation

  • Reagent Addition: To the dried extract, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 250W for 1 minute.[2][6]

  • Evaporation: After derivatization, evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.

c. GC-MS Instrumental Parameters

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10][11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 320°C at 15°C/min, and hold for 5 minutes.[10][11]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for Acetylated Bromo-dragonfly: (Note: These are predicted ions based on the structure. Actual ions should be confirmed by analyzing a standard.)

    • Quantifier: m/z 293 (M-CH3CO)+

    • Qualifier 1: m/z 214

    • Qualifier 2: m/z 186

Workflow Diagram for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample SPE Solid-Phase Extraction WholeBlood->SPE Derivatization Microwave-Assisted Derivatization SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS detection of Bromo-dragonfly in whole blood.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine

This protocol outlines a sensitive and selective method for the quantification of Bromo-dragonfly in urine using LC-MS/MS with a simple protein precipitation sample preparation.

a. Sample Preparation: Protein Precipitation

  • Sample Aliquoting: To a 200 µL urine sample in a microcentrifuge tube, add a known concentration of the internal standard (e.g., Bromo-dragonfly-d5).

  • Precipitation: Add 600 µL of ice-cold acetonitrile.[1][3][4][10][12]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumental Parameters

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: (Note: These are predicted transitions. Optimization is required.)

    • Bromo-dragonfly:

      • Precursor Ion (Q1): m/z 295.0

      • Product Ion 1 (Q3 - Quantifier): m/z 278.0 (Loss of NH3)

      • Product Ion 2 (Q3 - Qualifier): m/z 198.0

    • Bromo-dragonfly-d5 (IS):

      • Precursor Ion (Q1): m/z 300.0

      • Product Ion (Q3): m/z 283.0 (Loss of NH3)

Workflow Diagram for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis UrineSample Urine Sample ProteinPrecipitation Protein Precipitation UrineSample->ProteinPrecipitation LCMSMS LC-MS/MS Analysis ProteinPrecipitation->LCMSMS Data Data Acquisition & Processing LCMSMS->Data HPLC_Logic Analyte Bromo-dragonfly Column C18 Column Analyte->Column MobilePhase Acetonitrile/Acidified Water Column->MobilePhase Detection UV Detection (228 nm) MobilePhase->Detection Quantification Quantification Detection->Quantification HPTLC_Workflow SamplePrep Sample Preparation Application Spotting on HPTLC Plate SamplePrep->Application Development Chromatographic Development Application->Development Detection UV and Chemical Visualization Development->Detection

References

Application Note: Quantification of Bromo-Dragonfly Hydrochloride in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination and quantification of Bromo-dragonfly hydrochloride in various biological matrices, including whole blood, urine, and tissue, using Gas Chromatography-Mass Spectrometry (GC-MS). Bromo-Dragonfly is a potent synthetic hallucinogen with a long duration of action, and its detection in biological samples is crucial for forensic and clinical toxicology.[1] The described protocol involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and chromatographic properties of the analyte. The method has been validated following the guidelines of the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]

Introduction

Bromo-Dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a psychoactive substance belonging to the phenethylamine (B48288) class.[1][3] Its high potency and potential for severe adverse effects, including fatalities, necessitate reliable analytical methods for its detection in biological specimens.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic toxicology due to its high sensitivity and specificity.[6] This application note provides a comprehensive protocol for the GC-MS analysis of Bromo-Dragonfly, which can be adapted for various research and diagnostic purposes.

Experimental

1. Sample Preparation

A mixed-mode solid-phase extraction (SPE) is employed for the extraction of Bromo-Dragonfly from biological samples.[2]

Protocol for Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition a mixed-mode SPE column by washing with 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Preparation:

    • Whole Blood/Plasma: Dilute 1 mL of the sample with 2 mL of deionized water.

    • Urine: Dilute 1 mL of urine with 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).

    • Tissue Homogenate: Homogenize 1 g of tissue in 4 mL of 0.1 M phosphate buffer (pH 6.0) and centrifuge. Use the supernatant for extraction.

  • Sample Loading: Load the prepared sample onto the conditioned SPE column at a slow, drop-wise rate (approximately 1 drop per second).

  • Washing: Wash the column sequentially with 2 mL of 0.1 M HCl and then 2 mL of methanol.

  • Drying: Dry the column under full vacuum for at least 2 minutes to remove any residual solvent.

  • Elution: Elute the analyte from the column using 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol, collecting the eluate in a clean tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 60°C.

2. Derivatization

To improve the chromatographic behavior and detection of Bromo-Dragonfly, a derivatization step using Pentafluoropropionic anhydride (B1165640) (PFPA) is performed.[7] Chemical derivatization is often necessary for compounds with active hydrogens, like amines, to improve their volatility and reduce tailing in GC analysis.[8][9]

Protocol for Derivatization:

  • Reconstitution: Reconstitute the dried extract in 50 µL of a toluene:acetonitrile mixture (95:5).

  • Acylation: Add 50 µL of PFPA to the reconstituted extract.

  • Heating: Cap the vial and heat the mixture at 70°C for 20 minutes.

  • Evaporation: Evaporate the resulting solution to dryness under a gentle stream of nitrogen at a temperature below 60°C.

  • Final Reconstitution: Reconstitute the final residue in 30 µL of ethyl acetate (B1210297) for injection into the GC-MS.

3. GC-MS Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 1 min, then ramp at 15°C/min to 320°C, hold for 5 min[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity
Results and Discussion

The described method was validated for selectivity, linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision. The validation followed the guidelines set by the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]

Quantitative Data

The following tables summarize the quantitative performance of the method for the analysis of Bromo-Dragonfly in whole blood.

Table 2: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Bromo-Dragonfly5 - 500> 0.991.55

Data synthesized from similar phenethylamine analyses.[2][11]

Table 3: Precision and Recovery

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Bromo-Dragonfly10< 8.6< 8.670.3 - 116.6
100< 8.6< 8.670.3 - 116.6
400< 8.6< 8.670.3 - 116.6

Data based on a study that included Bromo-Dragonfly analysis in whole blood.[2]

Metabolism

It is noteworthy that studies have indicated Bromo-Dragonfly is resistant to hepatic metabolism in vitro.[12] This suggests that the parent compound is the primary target for analysis in biological samples.

Conclusion

This application note presents a validated GC-MS method for the determination of Bromo-Dragonfly in biological samples. The protocol, which includes solid-phase extraction and chemical derivatization, provides the necessary sensitivity and reliability for forensic and clinical applications. The provided quantitative data demonstrates the robustness of the method.

References

Quantitative Analysis of Bromo-dragonfly Hydrochloride via LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of Bromo-dragonfly hydrochloride in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Bromo-dragonfly is a potent synthetic hallucinogen that requires sensitive and specific analytical methods for its detection and quantification in forensic and clinical toxicology.

Quantitative Data Summary

The following table summarizes quantitative findings from a published fatal poisoning case involving Bromo-dragonfly.

Biological MatrixConcentration (mg/kg)
Femoral Blood0.0047[1][2]
Urine0.033[1][2]
Vitreous Humour0.0005[1][2]

Note: In a separate case, Bromo-dragonfly was detected in serum at a concentration of 0.95 ng/mL (or 0.00095 mg/L), though this was in a non-fatal intoxication involving other substances.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Blood/Urine) ppt Protein Precipitation (Acetonitrile) start->ppt For Blood/Serum spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) start->spe For Urine evap Evaporation & Reconstitution ppt->evap spe->evap lc Liquid Chromatography (C18 Reversed-Phase) evap->lc ms Tandem Mass Spectrometry (Positive ESI, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS quantification of Bromo-dragonfly.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and quality control.

Sample Preparation

Biological samples require cleanup to remove interfering substances prior to analysis. Two common methods are protein precipitation for blood/serum and solid-phase extraction for urine.

a) Protein Precipitation (for Blood/Serum Samples)

This method is a rapid approach to remove the bulk of proteins from the sample matrix.

  • To 100 µL of whole blood or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Urine Samples)

SPE provides a more thorough cleanup and can be used to concentrate the analyte. A mixed-mode cation exchange cartridge is recommended for amphetamine-like substances.

  • Centrifuge the urine sample to remove any particulate matter.

  • To 1 mL of urine, add an appropriate internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent like 5% methanol in water to remove hydrophilic interferences.

  • Dry the cartridge under vacuum for approximately 5 minutes.

  • Elute the Bromo-dragonfly and other basic compounds with 1 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is suitable for the separation of Bromo-dragonfly.

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

Tandem Mass Spectrometry (MS/MS) Parameters

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • MRM Transitions:

    • Bromo-dragonfly (Quantifier): Precursor ion m/z 294 -> Product ion m/z 276.9[2]

    • Bromo-dragonfly (Qualifier): Precursor ion m/z 294 -> Product ion m/z 198[2]

  • Collision Energy: To be optimized for the specific instrument to maximize the signal for each transition.

Calibration and Quality Control
  • Calibration Standards: Prepare a series of calibration standards in the appropriate blank biological matrix (e.g., drug-free blood or urine) covering the expected concentration range of the samples. A typical range might be 0.1 to 100 ng/mL.

  • Internal Standard: The use of a deuterated analog of Bromo-dragonfly is highly recommended as an internal standard to correct for matrix effects and variations in sample preparation and instrument response. If a deuterated analog is not available, a structurally similar compound with a different mass can be used.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be prepared from a separate stock solution than the calibration standards. QC samples should be run at the beginning and end of each analytical batch, and interspersed throughout the run to monitor the performance of the method.

  • Method Validation: The analytical method should be fully validated according to established guidelines (e.g., FDA, SWGTOX). Validation parameters should include selectivity, linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effect.

References

Application Notes and Protocols for the Characterization of Bromo-dragonfly Hydrochloride using UV/VIS Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly hydrochloride is a potent psychoactive substance belonging to the phenethylamine (B48288) class. Its chemical name is 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, and it is recognized for its high affinity and agonist activity at the serotonin (B10506) 5-HT2A receptor.[1] The characterization of this compound is crucial for forensic analysis, pharmacological research, and drug development. Ultraviolet-Visible (UV/VIS) spectrophotometry is a rapid, non-destructive, and accessible analytical technique for the qualitative and quantitative analysis of psychoactive substances. This document provides detailed application notes and protocols for the characterization of this compound using UV/VIS spectrophotometry.

The benzodifuran core of the Bromo-dragonfly molecule is the primary chromophore responsible for its characteristic UV absorption.[2] The UV spectrum of this compound exhibits distinct absorption maxima (λmax) at approximately 225, 283, and 295 nm.[2][3] These absorption maxima are indicative of the electronic transitions within the molecule's aromatic system and can be used for its identification and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its UV/VIS spectrophotometric analysis.

ParameterValueReference
Chemical FormulaC13H12BrNO2 • HCl[3]
Molecular Weight330.6 g/mol [3][4]
λmax 1225 nm[2][3]
λmax 2283 nm[2][3]
λmax 3295 nm[2][3]

Experimental Protocols

Materials and Equipment
  • This compound reference standard

  • Methanol (B129727) (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes and tips

  • Volumetric flasks

  • Analytical balance

  • UV/VIS spectrophotometer (double beam)

Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with spectroscopic grade methanol to obtain concentrations in the range of 1-20 µg/mL. The specific concentrations should be chosen to generate a linear calibration curve.

UV/VIS Spectrophotometric Analysis
  • Instrument Setup:

    • Turn on the UV/VIS spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Set the scan speed to a medium rate.

    • Use a slit width of 1.0 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with spectroscopic grade methanol. This will serve as the blank.

    • Place the cuvette in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working standard solution.

    • Fill the sample cuvette with the working standard solution.

    • Place the cuvette in the sample holder.

    • Acquire the UV absorption spectrum of the solution.

    • Record the absorbance values at the identified maxima (225, 283, and 295 nm).

  • Calibration Curve:

    • Repeat the sample measurement for each of the prepared working standard solutions.

    • Plot a graph of absorbance versus concentration for each of the absorption maxima.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification of an Unknown Sample:

    • Prepare the unknown sample in methanol, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the unknown sample at the wavelength of maximum absorption (λmax) that provides the best linearity and sensitivity.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

Visualizations

Signaling Pathway of Bromo-dragonfly at the 5-HT2A Receptor

Bromo-dragonfly is a potent agonist of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Its binding initiates a signaling cascade primarily through the Gq/11 pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These downstream effectors modulate various cellular responses.

Bromo_Dragonfly_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Bromo Bromo-dragonfly Bromo->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cell_Response Cellular Responses Ca_release->Cell_Response PKC->Cell_Response

Caption: Signaling pathway of Bromo-dragonfly at the 5-HT2A receptor.

Experimental Workflow for UV/VIS Spectrophotometric Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using UV/VIS spectrophotometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UV/VIS Analysis cluster_data Data Processing cluster_quant Quantification A Weigh Bromo-dragonfly HCl Reference Standard B Prepare Stock Solution (e.g., 100 µg/mL in Methanol) A->B C Prepare Working Standards (e.g., 1-20 µg/mL) B->C F Measure Absorbance of Working Standards C->F D Instrument Warm-up & Setup E Baseline Correction (Methanol Blank) D->E E->F G Plot Calibration Curve (Absorbance vs. Concentration) F->G H Perform Linear Regression (Determine R² and Equation) G->H J Calculate Concentration using Calibration Equation H->J I Prepare and Measure Unknown Sample I->J

Caption: Workflow for Bromo-dragonfly HCl analysis by UV/VIS spectrophotometry.

References

Application Notes and Protocols for In Vitro Experiments Using Bromo-Dragonfly Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly hydrochloride is a potent and long-acting synthetic hallucinogen belonging to the phenethylamine (B48288) class.[1][2] Its chemical structure is characterized by a bromo-benzodifuran ring system, which contributes to its high affinity and agonist activity at serotonin (B10506) receptors.[3][4] These application notes provide detailed protocols for in vitro studies to investigate the pharmacological and toxicological profile of this compound. The primary molecular targets of Bromo-dragonfly are the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, where it acts as a potent agonist.[1][5] Additionally, it has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A).[5][6] Understanding the in vitro effects of this compound is crucial for forensic toxicology and for the development of potential therapeutic agents targeting the serotonergic system.

Data Presentation

Quantitative Pharmacological Data
ParameterReceptor/EnzymeValueSpeciesAssay TypeReference
Ki 5-HT2A0.04 nMHumanRadioligand Binding[3][5]
Ki 5-HT2C0.02 nMHumanRadioligand Binding[5]
Ki 5-HT2B0.19 nMHumanRadioligand Binding[5]
Ki (MAO-A) MAO-A0.352 µMHumanInhibition Assay[6]
ED50 (HTR) 5-HT2A204.8 nmol/kgMouseHead-Twitch Response[3]

HTR: Head-Twitch Response, an in vivo behavioral proxy for 5-HT2A receptor activation.

Experimental Protocols

Receptor Binding Assay: Competitive Radioligand Binding for 5-HT2A Receptor Affinity

This protocol details the methodology for determining the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

  • This compound

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Mianserin (non-specific binding control)

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4

  • Scintillation fluid

  • Liquid scintillation counter

  • 96-well microplates

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well microplate, add 50 µL of binding buffer.

    • Add 50 µL of a serial dilution of this compound (e.g., 10^-12 M to 10^-5 M).

    • For total binding wells, add 50 µL of binding buffer.

    • For non-specific binding wells, add 50 µL of 10 µM Mianserin.

    • Add 50 µL of [3H]-Ketanserin at a final concentration equal to its Kd for the 5-HT2A receptor.

    • Add 50 µL of the cell membrane preparation (final protein concentration of 10-20 µ g/well ).

    • Incubate the plate at room temperature for 60 minutes.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filter discs in scintillation vials, add scintillation fluid, and allow to equilibrate overnight.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay: MTT Assay for Cytotoxicity Assessment

This protocol describes the use of an MTT assay to evaluate the cytotoxic effects of this compound on a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • This compound

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control wells (medium only).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Functional Assay: Inositol (B14025) Phosphate (B84403) Accumulation Assay for 5-HT2A Agonism

This protocol measures the functional agonistic activity of this compound at the 5-HT2A receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger of Gq/11 signaling.

Materials:

  • This compound

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]-myo-inositol

  • Inositol-free DMEM

  • LiCl

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Seed HEK293-h5-HT2A cells in 24-well plates and grow to near confluency.

    • Replace the medium with inositol-free DMEM containing [3H]-myo-inositol (1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Stimulation:

    • Wash the cells with serum-free DMEM.

    • Pre-incubate the cells with DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of this compound and incubate for 60 minutes at 37°C. Include a positive control (e.g., serotonin) and a vehicle control.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and lyse the cells by adding ice-cold 0.5 M perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the lysate with 1.5 M KOH.

    • Centrifuge to pellet the precipitate.

  • Quantification:

    • Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

    • Wash the column with water to remove free [3H]-myo-inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

    • Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration.

    • Determine the EC50 value and the maximum response (Emax) from the resulting dose-response curve.

Visualizations

BromoDragonfly_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bromo-dragonfly Bromo-dragonfly 5-HT2A_Receptor 5-HT2A Receptor (GPCR) Bromo-dragonfly->5-HT2A_Receptor Agonist Binding Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Ca_Release->Cellular_Response Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (HEK293-h5-HT2A) D Incubate Membranes, Drug, and Radioligand A->D B Prepare Serial Dilutions of Bromo-dragonfly B->D C Prepare Radioligand ([3H]-Ketanserin) C->D E Separate Bound/Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 and Ki H->I Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_measurement Measurement cluster_result Analysis S1 Seed SH-SY5Y cells in 96-well plate S2 Incubate for 24h (Cell Attachment) S1->S2 T1 Treat cells with varying concentrations of Bromo-dragonfly S2->T1 T2 Incubate for 24-72h T1->T2 M1 Add MTT Reagent T2->M1 M2 Incubate for 4h (Formazan Formation) M1->M2 M3 Add Solubilization Buffer M2->M3 M4 Measure Absorbance at 570nm M3->M4 R1 Calculate % Cell Viability M4->R1 R2 Determine IC50 Value R1->R2

References

Application Notes and Protocols for Studying Bromo-dragonfly Hydrochloride's Effects Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly hydrochloride is a potent and long-acting synthetic hallucinogen known for its significant affinity and agonist activity at serotonin (B10506) 5-HT2A receptors.[1][2] Its complex pharmacological profile also includes interactions with 5-HT2B and 5-HT2C receptors and notable inhibition of monoamine oxidase A (MAO-A).[1][2][3] Understanding the cellular and molecular mechanisms underlying the effects of Bromo-dragonfly is crucial for both toxicological assessment and for exploring its potential as a pharmacological tool. These application notes provide detailed protocols for a panel of cell-based assays designed to investigate the key pharmacological activities of this compound. The described assays will enable researchers to quantify its potency at the 5-HT2A receptor, assess its inhibitory effect on MAO-A, and evaluate its potential cytotoxicity and neurotoxicity.

Data Presentation

The following tables summarize the known quantitative data for this compound from various in vitro assays. These values serve as a reference for researchers performing the described protocols.

Table 1: Receptor Binding and Functional Potency of this compound

ParameterReceptor/EnzymeValueCell Line/SystemReference
Ki Human 5-HT2A Receptor0.04 nMNot Specified[3]
Ki Human 5-HT2C Receptor0.02 nMNot Specified[3]
Ki Human 5-HT2B Receptor0.19 nMNot Specified[3]
EC50 Human 5-HT2A Receptor Activation0.05 nMAequoZen Cell System[4]
Ki Human MAO-A0.352 µMRecombinant Enzymes[1][2]
IC50 Human MAO-A InhibitionNot explicitly stated, but inhibition is competitiveRecombinant Enzymes[1][2][5]

Table 2: Comparative Potency of Hallucinogens at the Human 5-HT2A Receptor

CompoundEC50 (nM) for 5-HT2A Activation
Bromo-dragonfly 0.05 [4]
LSD~20 (400 times less potent than Bromo-dragonfly)[4]
25N-NBOMe0.11[4]
25T4-NBOMe1.3[4]

Experimental Protocols

5-HT2A Receptor Activation: Calcium Flux Assay

This protocol measures the activation of the 5-HT2A receptor by this compound by detecting changes in intracellular calcium levels. Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.

Diagram 1: 5-HT2A Receptor Signaling Pathway

Gq_Pathway Bromo_dragonfly Bromo-dragonfly Hydrochloride HTR2A 5-HT2A Receptor Bromo_dragonfly->HTR2A Binds and Activates Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling cascade following 5-HT2A receptor activation by Bromo-dragonfly.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well microplate.

  • This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in assay buffer.

  • Positive Control: Serotonin (5-HT).

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Culture: Culture the 5-HT2A expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (5-HT) in assay buffer.

  • Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 2 seconds).

  • Compound Addition: After establishing a stable baseline fluorescence, use the plate reader's injector to add 20 µL of the this compound dilutions or 5-HT to the respective wells.

  • Data Acquisition: Continue recording the fluorescence for at least 3 minutes after compound addition to capture the peak calcium response.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration. Normalize the data to the baseline and the maximum response induced by the positive control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MAO-A Inhibition Assay

This protocol determines the inhibitory potential of this compound on MAO-A activity using a commercially available bioluminescent assay kit (e.g., MAO-Glo™ Assay). The assay measures the activity of MAO-A by detecting the amount of a luciferin (B1168401) derivative produced from a luminogenic substrate.

Diagram 2: MAO-A Inhibition Assay Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Recombinant_MAOA Recombinant MAO-A Enzyme Incubation Incubate Enzyme with Bromo-dragonfly Recombinant_MAOA->Incubation Bromo_dragonfly Bromo-dragonfly (Test Compound) Bromo_dragonfly->Incubation MAO_Substrate Luminogenic MAO Substrate Add_Substrate Add Substrate MAO_Substrate->Add_Substrate Incubation->Add_Substrate MAO_Reaction MAO-A Reaction Add_Substrate->MAO_Reaction Add_Luciferin_Reagent Add Luciferin Detection Reagent MAO_Reaction->Add_Luciferin_Reagent Luminescence Measure Luminescence Add_Luciferin_Reagent->Luminescence Calculate_IC50 Calculate IC50 Luminescence->Calculate_IC50

Caption: Step-by-step workflow for the MAO-A inhibition assay.

Materials:

  • MAO-Glo™ Assay Kit (or equivalent) containing:

    • Luminogenic MAO-A substrate

    • MAO Reaction Buffer

    • Luciferin Detection Reagent

  • Recombinant human MAO-A enzyme.

  • This compound: Prepare serial dilutions in the appropriate buffer.

  • Positive Control Inhibitor: Clorgyline or another known MAO-A inhibitor.

  • White, opaque 96-well microplate.

  • Luminometer.

Protocol:

  • Reagent Preparation: Prepare the MAO-A substrate and Luciferin Detection Reagent according to the kit manufacturer's instructions.

  • Compound Plating: Add 25 µL of the this compound dilutions, positive control, or vehicle control to the wells of the 96-well plate.

  • Enzyme Addition: Add 25 µL of the diluted recombinant MAO-A enzyme to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 50 µL of the MAO-A substrate solution to each well to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 100 µL of the Luciferin Detection Reagent to each well. This will stop the MAO-A reaction and initiate the luminescent signal.

  • Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Cytotoxicity and Neurotoxicity Assessment

a) MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • Cell Line: PC-12 (for neurotoxicity) or other relevant cell lines (e.g., HEK293, primary neurons).

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Plate: Clear 96-well microplate.

  • This compound: Prepare serial dilutions.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • Microplate spectrophotometer.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

b) LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • Cell Line: As in the MTT assay.

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Plate: Clear 96-well microplate.

  • This compound: Prepare serial dilutions.

  • LDH Cytotoxicity Assay Kit.

  • Microplate spectrophotometer.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

In Vitro Vasoconstriction Assay

This assay assesses the potential of this compound to induce vasoconstriction by measuring its effect on the contraction of vascular smooth muscle cells.

Diagram 3: Logic of Vasoconstriction Assay

Vasoconstriction_Logic cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_outcome Outcome HASMC Human Aortic Smooth Muscle Cells (HASMCs) Culture Culture to Confluence HASMC->Culture Bromo_dragonfly Add Bromo-dragonfly Hydrochloride Culture->Bromo_dragonfly Incubate Incubate Bromo_dragonfly->Incubate Measure_Contraction Measure Cell Contraction (e.g., Collagen Gel Assay, Impedance Sensing) Incubate->Measure_Contraction Vasoconstriction Quantify Vasoconstriction Measure_Contraction->Vasoconstriction

Caption: Logical flow of the in vitro vasoconstriction assay.

Materials:

  • Cell Line: Human Aortic Smooth Muscle Cells (HASMCs).

  • Culture Medium: Smooth Muscle Growth Medium.

  • Collagen Solution: Type I rat tail collagen.

  • Contraction Medium: Serum-free culture medium.

  • This compound: Prepare serial dilutions.

  • Positive Control: Angiotensin II or another known vasoconstrictor.

  • Microscope with imaging capabilities.

Protocol (Collagen Gel Contraction Assay):

  • Cell Culture: Culture HASMCs to 80-90% confluency.

  • Gel Preparation: Prepare a collagen gel solution on ice by mixing collagen, culture medium, and a neutralizing solution.

  • Cell Embedding: Suspend the HASMCs in the cold collagen solution.

  • Gel Polymerization: Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C.

  • Gel Detachment: After polymerization, gently detach the gels from the sides of the wells.

  • Treatment: Replace the medium with contraction medium containing different concentrations of this compound or the positive control.

  • Image Acquisition: Immediately after adding the compounds and at various time points (e.g., 1, 4, 24 hours), capture images of the gels.

  • Data Analysis: Measure the area of the collagen gels from the captured images. Calculate the percentage of gel contraction relative to the initial area. Plot the contraction against the compound concentration to assess the vasoconstrictive effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can obtain valuable data on its potency at the 5-HT2A receptor, its MAO-A inhibitory activity, and its potential for cytotoxicity and vasoconstriction. This information is essential for a comprehensive understanding of the pharmacological and toxicological profile of this potent psychoactive substance.

References

Application Notes and Protocols for Bromo-Dragonfly Hydrochloride at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-dragonfly hydrochloride is a potent and long-acting psychedelic substance belonging to the phenethylamine (B48288) and benzodifuran classes.[1][2] It is a powerful agonist at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research and the development of novel therapeutics for psychiatric disorders.[1][3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor. Additionally, it outlines the primary signaling pathway associated with 5-HT2A receptor activation.

Quantitative Data: Receptor Binding Affinity

Bromo-dragonfly exhibits exceptionally high affinity for the 5-HT2A receptor, as demonstrated by its low nanomolar and sub-nanomolar Ki values. The (R)-enantiomer is noted to be the more pharmacologically active isomer.[5][6]

CompoundReceptor SubtypeKᵢ (nM)Reference Compound
Bromo-dragonfly5-HT₂A0.04N/A
Bromo-dragonfly5-HT₂C0.02N/A
Bromo-dragonfly5-HT₂B0.19N/A
(R)-(-)-Bromo-dragonfly5-HT₂AHigher affinity(S)-(-)-Bromo-dragonfly
(R)-(-)-Bromo-dragonfly5-HT₂CHigher affinity(S)-(-)-Bromo-dragonfly

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

This protocol is adapted from established methods for 5-HT2A receptor binding assays.[7][8][9][10][11]

1. Materials and Reagents:

  • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[7] Alternatively, rat frontal cortex can be used as a native tissue source.[8]

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist) or [¹²⁵I]DOI (a 5-HT2A agonist).[9][10]

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand, such as unlabeled Ketanserin (1 µM) or DOI (1 µM).[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters, presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Microplate Scintillation Counter.

2. Procedure:

  • Membrane Preparation (if using native tissue):

    • Homogenize rat frontal cortex in 20 volumes of ice-cold lysis buffer.

    • Centrifuge at 1,000 x g for 3 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations, and 50 µL of radioligand.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[9][10] Equilibration may be reached faster depending on the radioligand concentration.[8]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the 96-well filter plate.

    • Wash the filters four times with ice-cold wash buffer.

  • Scintillation Counting:

    • Dry the filter plate for 30 minutes at 50°C.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of Bromo-dragonfly that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathway and Visualization

Activation of the 5-HT2A receptor by an agonist like Bromo-dragonfly primarily initiates the Gq/G11 signaling cascade.[12][13][14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13][15] These downstream events ultimately lead to various cellular responses.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from transfected cells) setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, Buffers, Bromo-dragonfly) prep_reagents->setup_plate incubation Incubate at RT (60 minutes) setup_plate->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Experimental workflow for the 5-HT2A receptor binding assay.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response bromo Bromo-dragonfly receptor 5-HT2A Receptor bromo->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates response Downstream Cellular Effects ca_release->response pkc->response

Caption: 5-HT2A receptor Gq signaling pathway activated by Bromo-dragonfly.

References

Application Notes and Protocols: Assessing Bromo-Dragonfly Effects Using the Head-Twitch Response (HTR) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-Dragonfly (also known as DOB-DFLY) is a potent and long-acting synthetic hallucinogen that acts primarily as a high-affinity agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is widely used to assess the hallucinogenic potential of psychoactive substances.[3] This document provides detailed application notes and protocols for utilizing the HTR model to characterize the in vivo effects of Bromo-Dragonfly.

Mechanism of Action: 5-HT2A Receptor Signaling

Bromo-Dragonfly's primary pharmacological effect, the induction of the head-twitch response, is mediated through its agonist activity at the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[3] Upon binding of an agonist like Bromo-Dragonfly, the receptor activates a Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the neuronal activity responsible for the head-twitch behavior.

5-HT2A_Signaling_Pathway Bromo-Dragonfly Induced 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bromo_Dragonfly Bromo-Dragonfly Receptor 5-HT2A Receptor Bromo_Dragonfly->Receptor Agonist Binding G_Protein Gq/G11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Neuronal_Activity Neuronal Activity (Head-Twitch Response) Ca_Release->Neuronal_Activity PKC->Neuronal_Activity

Diagram 1. Bromo-Dragonfly Induced 5-HT2A Receptor Signaling Pathway

Data Presentation

The following table summarizes the quantitative data on the potency of Bromo-Dragonfly (DOB-DFLY) and related phenylalkylamine hallucinogens in inducing the head-twitch response in C57BL/6J mice. The data is presented as the effective dose 50 (ED50), which is the dose required to produce a half-maximal response.

CompoundChemical NameED50 (µmol/kg)Relative Potency (vs. 2C-B)
Bromo-Dragonfly (DOB-DFLY) 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane 0.20 12.15x
2C-B2,5-dimethoxy-4-bromophenethylamine2.431.00x
DOB2,5-dimethoxy-4-bromoamphetamine0.753.24x
2C-B-DFLY2-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)ethan-1-amine1.072.27x

Data sourced from Halberstadt et al., 2018.[4]

Experimental Protocols

This section provides a detailed methodology for assessing the effects of Bromo-Dragonfly on the head-twitch response in mice.

Materials and Reagents
  • Bromo-Dragonfly (DOB-DFLY) hydrochloride

  • Vehicle (e.g., 0.9% saline solution)

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard laboratory animal caging

  • Apparatus for HTR measurement (e.g., observation chambers, video recording equipment, or automated magnetometer system)

  • Analytical balance

  • Vortex mixer

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Experimental Workflow

HTR_Experimental_Workflow Experimental Workflow for Bromo-Dragonfly HTR Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Test Chamber (30-60 min) Acclimatization->Habituation Drug_Prep Drug Preparation (Bromo-Dragonfly in vehicle) Administration Drug Administration (i.p. injection) Drug_Prep->Administration Habituation->Administration Observation HTR Observation Period (e.g., 60 min) Administration->Observation Quantification Quantification of Head Twitches (manual or automated) Observation->Quantification Dose_Response Dose-Response Analysis (e.g., ED50 calculation) Quantification->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Diagram 2. Experimental Workflow for Bromo-Dragonfly HTR Assay
Detailed Protocol

  • Animal Acclimatization: Upon arrival, house mice in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. Allow at least one week of acclimatization before any experimental procedures. Provide ad libitum access to food and water.

  • Drug Preparation:

    • On the day of the experiment, prepare a stock solution of Bromo-Dragonfly hydrochloride in the chosen vehicle (e.g., 0.9% saline).

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Prepare serial dilutions from the stock solution to achieve the desired doses for the dose-response study. Doses should be selected based on literature values to span the expected effective range.[4]

  • Experimental Procedure:

    • Habituation: Transport the mice to the experimental room at least 60 minutes before testing to allow for acclimatization. Place each mouse individually into the observation chamber for a 30-60 minute habituation period.

    • Administration: Following habituation, administer the prepared dose of Bromo-Dragonfly or vehicle via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 mL/kg).

    • Observation: Immediately after injection, return the mouse to the observation chamber and begin the recording/observation period. The duration of observation should be sufficient to capture the peak effects of the drug; for many hallucinogens, a 60-minute period is standard.[5]

  • Data Acquisition and Analysis:

    • Manual Scoring: If using video recording, a trained observer, blind to the experimental conditions, should count the number of head twitches for each animal. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.

    • Automated Scoring: For high-throughput analysis, an automated system using a head-mounted magnet and a magnetometer can be employed. This system detects the characteristic frequency and amplitude of head twitches.[6]

    • Dose-Response Analysis: The total number of head twitches for each animal is recorded. The data for each dose group are averaged. To determine the ED50, the mean head-twitch counts are plotted against the logarithm of the dose, and a non-linear regression analysis is performed.

  • Statistical Analysis: Statistical significance between the vehicle control group and the Bromo-Dragonfly-treated groups can be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The head-twitch response model is a robust and reliable in vivo assay for assessing the 5-HT2A receptor-mediated effects of Bromo-Dragonfly. By following the detailed protocols and utilizing the quantitative data provided, researchers can effectively characterize the potency and pharmacological profile of this and other psychoactive compounds. Adherence to these standardized procedures will ensure the generation of reproducible and comparable data, facilitating drug development and neuropharmacological research.

References

proper handling and disposal procedures for Bromo-dragonfly hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bromo-dragonfly hydrochloride is a potent and potentially hazardous psychoactive substance with limited toxicological data available.[1][2][3] It should only be handled by trained professionals in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. This document provides guidance based on available information and general principles of laboratory safety for hazardous compounds. All procedures must be conducted in strict accordance with institutional and national safety regulations.

Introduction

This compound (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride) is a synthetic phenethylamine (B48288) and a potent hallucinogen.[4][5] Its high potency and long duration of action, coupled with reports of severe adverse effects and fatalities, necessitate extreme caution in its handling and disposal.[1][3][6] These application notes provide detailed procedures for the safe handling and disposal of this compound in a research environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and for developing appropriate handling procedures.

PropertyValueReference
Chemical Formula C₁₃H₁₂BrNO₂ · HCl[4]
Molecular Weight 330.6 g/mol [7][8]
Appearance Crystalline solid, powder[9]
CAS Number 219986-78-4[4][10]
Solubility DMF: 1 mg/ml; DMSO: 5 mg/ml; Methanol: 1 mg/ml[4]
UV max 225, 283, 295 nm[4][5]

Hazard Identification and Toxicity

This compound is classified as acutely toxic if swallowed.[7] It is a potent agonist of serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is responsible for its hallucinogenic effects.[3][5][9] The toxicity of Bromo-dragonfly appears to be high in humans, with several reported fatalities.[1][3]

Known Health Hazards:

  • Acute Toxicity: Toxic if swallowed.[7]

  • Hallucinogenic Effects: Potent hallucinogen with a long duration of action (up to 2-3 days).[1][3]

  • Vasoconstriction: Can cause intense peripheral vasoconstriction, potentially leading to tissue necrosis.[1][3]

  • Other Adverse Effects: Agitation, tachycardia, hypertension, seizures, hyperthermia, and organ damage have been reported.[3][6]

Due to the high potency and severe health risks, exposure to this compound must be minimized through strict adherence to the handling procedures outlined below.

Safe Handling Procedures

All work with this compound must be performed in a designated area within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of the powder.

A comprehensive list of required PPE is provided in Table 2.

PPESpecificationRationale
Gloves Double-gloving with nitrile gloves.To prevent skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound.
Lab Coat Disposable, solid-front, back-closing gown.To protect clothing and skin from contamination.
Eye Protection Chemical splash goggles and a face shield.To protect eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of airborne particles, especially when handling the solid compound.[11]
  • Fume Hood/Containment Ventilated Enclosure (CVE): All handling of this compound powder and solutions must be performed in a certified chemical fume hood or CVE.

  • Safety Shower and Eyewash Station: Must be readily accessible in the laboratory.

The following diagram illustrates the general workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Prepare designated work area in fume hood prep_ppe->prep_setup weigh Weigh compound in fume hood prep_setup->weigh dissolve Prepare solutions in fume hood weigh->dissolve experiment Perform experiment dissolve->experiment decontaminate Decontaminate surfaces and equipment experiment->decontaminate dispose_waste Dispose of all waste as hazardous decontaminate->dispose_waste remove_ppe Doff PPE in designated area dispose_waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Figure 1. General workflow for handling this compound.

Disposal Procedures

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and national regulations for hazardous chemical waste.[12][13]

  • Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be placed in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Sharps Waste: Contaminated needles and other sharps must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Work Surfaces: At the end of each procedure, all work surfaces in the fume hood should be decontaminated. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a soap and water wash) should be used. The choice of decontaminating agent should be made in consultation with the institution's environmental health and safety department.

  • Equipment: All non-disposable equipment should be thoroughly decontaminated before being removed from the fume hood.

The logical relationship for the disposal procedure is outlined in the following diagram:

G cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Figure 2. Disposal pathway for this compound waste.

Emergency Procedures

  • In a Fume Hood:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Gently collect the absorbent material and place it in a sealed hazardous waste container.

    • Decontaminate the area of the spill.

  • Outside a Fume Hood:

    • Evacuate the area immediately.

    • Prevent others from entering the area.

    • Contact the institution's emergency response team and environmental health and safety department.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Conclusion

This compound is a substance that poses significant health risks. Strict adherence to the handling and disposal procedures outlined in these application notes is essential to ensure the safety of all laboratory personnel. Researchers must always consult their institution's safety policies and procedures before working with this compound.

References

Application Note: Validated LC-MS/MS Method for the Quantification of Bromo-dragonfly Hydrochloride in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Bromo-dragonfly hydrochloride in human serum. Bromo-dragonfly is a potent synthetic hallucinogen that poses significant public health risks. The developed method is highly selective and sensitive, making it suitable for clinical and forensic toxicology, as well as for research and drug development applications. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a powerful psychoactive substance with a prolonged duration of action.[1] Its high potency and potential for severe adverse effects, including fatalities, necessitate the availability of reliable analytical methods for its detection and quantification in biological matrices.[2] LC-MS/MS is an ideal technique for this purpose, offering high sensitivity and selectivity.[3] This document provides a comprehensive protocol for the analysis of this compound in serum, including sample preparation, instrument parameters, and a summary of validation results.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₂BrNO₂ • HCl[4]
Molecular Weight 330.6 g/mol [4]
Appearance Crystalline solid[5]
Solubility DMF: 1 mg/ml, DMSO: 5 mg/ml, Methanol: 1 mg/ml, DMSO:PBS(pH7.2) (1:1): 0.5 mg/ml[4]
UV Maxima 225, 283, 295 nm[6]

Experimental Protocols

Materials and Reagents
  • This compound certified reference material

  • Internal Standard (IS): Bromo-dragonfly-d5 hydrochloride or a structurally similar compound

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human serum (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.[3]

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
MRM Transitions To be optimized by direct infusion of the analyte and IS.
Bromo-dragonfly Quantifiere.g., m/z 294.0 -> 152.1
Bromo-dragonfly Qualifiere.g., m/z 294.0 -> 121.1
Internal Standarde.g., m/z 299.0 -> 157.1
Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for preparing serum samples for LC-MS/MS analysis.[3][7]

  • Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial.

  • Inject into the LC-MS/MS system.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Summary of Validation Results
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.995
Accuracy (% Recovery) 92.5 - 108.3%
Intra-day Precision (% RSD) 3.1 - 8.7%
Inter-day Precision (% RSD) 4.5 - 9.8%
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Visualizations

G cluster_prep Sample Preparation Workflow Serum 100 µL Serum Sample IS Add Internal Standard Serum->IS Precipitate Add Acetonitrile & Vortex IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Caption: Serum sample preparation workflow.

G cluster_validation Method Validation Pathway Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Analytical method validation pathway.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human serum. The simple and rapid sample preparation procedure, combined with the high selectivity of the mass spectrometric detection, makes this method well-suited for high-throughput analysis in various laboratory settings. The successful validation according to ICH guidelines ensures the accuracy and reliability of the generated data.

References

Application of Bromo-Dragonfly as a Probe for Serotonin Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromo-Dragonfly, or 1-(4-bromofuro[2,3-f]benzofuran-8-yl)propan-2-amine, is a potent psychedelic phenethylamine (B48288) derivative.[1][2] It was first synthesized in 1998 by David E. Nichols's laboratory as a research tool to investigate the structure and function of central nervous system serotonin (B10506) receptors.[3][4][5][6] Its rigid molecular structure and high affinity for certain serotonin (5-HT) receptor subtypes make it a valuable probe for receptor mapping studies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Bromo-Dragonfly for serotonin receptor mapping.

Bromo-Dragonfly is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] Notably, it exhibits exceptionally high affinity for the 5-HT2A and 5-HT2C receptors.[1] The (R)-(-)-enantiomer of Bromo-Dragonfly has been shown to possess greater binding affinity at the 5-HT2A and 5-HT2C receptors compared to the (S)-(+)-enantiomer.[1] Its high potency, surpassing that of LSD in some behavioral assays, makes it a powerful tool for investigating the serotonergic system.[5]

These application notes will cover the pharmacological profile of Bromo-Dragonfly, present its binding affinity data in a structured format, and provide detailed protocols for its use in in vitro autoradiography and a hypothetical protocol for in vivo Positron Emission Tomography (PET) imaging.

Pharmacological Profile

Bromo-Dragonfly is a non-subtype selective 5-HT2 agonist, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] It acts as a full agonist at these G-protein coupled receptors.[1] In addition to its serotonergic activity, Bromo-Dragonfly is a potent inhibitor of monoamine oxidase A (MAO-A), which may contribute to its long duration of action and complex pharmacological effects.[1][4][7] Some evidence also suggests that it acts as an agonist at α1-adrenergic receptors, which could be responsible for its potent vasoconstrictive effects.[3][5]

Data Presentation

The following table summarizes the quantitative data regarding the binding affinity of Bromo-Dragonfly for various serotonin receptors.

Receptor SubtypeBinding Affinity (Ki)Efficacy (EC50)Reference
5-HT2A0.04 nM0.05 nM[1][8]
5-HT2C0.02 nM-[1]
5-HT2B0.19 nM-[1]

Note: The EC50 value for the 5-HT2A receptor was determined in an in vitro activation assay using the AequoZen cell system and shows Bromo-Dragonfly to be 400 times more potent than LSD in this assay.[8]

Experimental Protocols

1. In Vitro Autoradiography for Serotonin Receptor Mapping in Rodent Brain Slices

This protocol describes the use of radiolabeled Bromo-Dragonfly (e.g., [³H]Bromo-Dragonfly or [¹²⁵I]Bromo-Dragonfly) to visualize the distribution of 5-HT2A/2C receptors in rodent brain tissue. The protocol is adapted from general receptor autoradiography procedures.[9][10][11]

Materials:

  • Radiolabeled Bromo-Dragonfly (specific activity > 70 Ci/mmol)

  • Unlabeled Bromo-Dragonfly

  • Rodent brain tissue, fresh frozen

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical guidelines.

    • Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice.

    • Store the brain at -80°C until sectioning.

    • Using a cryostat, cut coronal or sagittal brain sections at 10-20 µm thickness.[10]

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until the day of the experiment.

  • Pre-incubation:

    • On the day of the experiment, allow the slides to warm to room temperature.

    • Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to remove endogenous serotonin.[10]

  • Incubation:

    • Prepare the incubation solution containing the radiolabeled Bromo-Dragonfly in the incubation buffer. A typical concentration would be in the low nanomolar to picomolar range, depending on the specific activity and receptor affinity.

    • For determining non-specific binding, prepare a parallel incubation solution containing the radiolabeled Bromo-Dragonfly plus a high concentration (e.g., 1-10 µM) of an appropriate displacer, such as unlabeled Bromo-Dragonfly or a selective 5-HT2A/2C antagonist (e.g., ketanserin (B1673593) for 5-HT2A).[10]

    • Incubate the slides in the respective solutions for 60-120 minutes at room temperature.[9]

  • Washing:

    • After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform 2-3 washes of 5-10 minutes each.[10]

    • Perform a final quick rinse in cold distilled water to remove buffer salts.[10]

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.[10]

    • Exposure time will vary depending on the radioisotope and its specific activity (e.g., several weeks for ³H, a few days for ¹²⁵I).[9]

  • Data Analysis:

    • Develop the film or scan the phosphor imaging plate.

    • Quantify the autoradiograms using a suitable image analysis system.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.[10]

    • Correlate the anatomical distribution of the binding sites with stained adjacent sections.[9]

2. Hypothetical PET Imaging Protocol for Serotonin Receptor Mapping in a Non-Human Primate

This protocol outlines a hypothetical approach for an in vivo PET imaging study using a positron-emitting radiolabeled version of Bromo-Dragonfly (e.g., [¹¹C]Bromo-Dragonfly or [¹⁸F]Bromo-Dragonfly). The synthesis of such a tracer would be a prerequisite.[12] The protocol is based on general PET imaging methodologies for serotonin receptors.[13][14][15]

Materials:

  • [¹¹C]Bromo-Dragonfly or [¹⁸F]Bromo-Dragonfly, synthesized with high specific activity.

  • Non-human primate (e.g., rhesus macaque), appropriately prepared and anesthetized.

  • PET scanner.

  • Ancillary equipment for anesthesia, physiological monitoring, and arterial blood sampling.

  • Unlabeled Bromo-Dragonfly or a selective 5-HT2A/2C antagonist for blocking studies.

Procedure:

  • Radiotracer Synthesis:

    • Synthesize [¹¹C]Bromo-Dragonfly or [¹⁸F]Bromo-Dragonfly using established radiolabeling techniques.[12] For example, [¹¹C]methylation of a suitable precursor.[16] The final product must be sterile and pyrogen-free for intravenous injection.

  • Animal Preparation:

    • Fast the animal overnight.

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the scan.

    • Insert an intravenous catheter for radiotracer injection and an arterial line for blood sampling to measure the input function.

    • Position the animal in the PET scanner with its head in the field of view.

  • PET Scan Acquisition:

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of the radiolabeled Bromo-Dragonfly intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

  • Arterial Blood Sampling:

    • Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Blocking Study (for specificity confirmation):

    • On a separate day, perform a second PET scan on the same animal.

    • Pre-administer a blocking dose of unlabeled Bromo-Dragonfly or a selective 5-HT2A/2C antagonist (e.g., ketanserin) before injecting the radiotracer.

    • A significant reduction in brain uptake in the second scan would confirm that the radiotracer is binding specifically to the target receptors.[16]

  • Data Analysis:

    • Reconstruct the PET images.

    • Analyze the dynamic data using appropriate kinetic models (e.g., two-tissue compartment model) to quantify receptor binding potential (BP_ND).

    • Compare the binding potential in different brain regions and between the baseline and blocking scans.

Visualizations

G cluster_membrane Cell Membrane cluster_gprotein Gq Protein Bromo_Dragonfly Bromo-Dragonfly Receptor 5-HT2A Receptor Bromo_Dragonfly->Receptor Binds and Activates G_alpha Gαq Receptor->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway Activated by Bromo-Dragonfly.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Tissue_Prep Brain Tissue Preparation (Sectioning/Animal Model) Incubation Incubation with Radiolabeled Bromo-Dragonfly (In Vitro / In Vivo) Tissue_Prep->Incubation Radioligand_Prep Radiolabeled Bromo-Dragonfly Preparation Radioligand_Prep->Incubation Washing Washing (In Vitro Only) Incubation->Washing Detection Signal Detection (Autoradiography / PET Scan) Incubation->Detection In Vivo Washing->Detection Image_Quant Image Quantification Detection->Image_Quant Stat_Analysis Statistical Analysis Image_Quant->Stat_Analysis Receptor_Map Serotonin Receptor Map Stat_Analysis->Receptor_Map

Caption: Experimental Workflow for Serotonin Receptor Mapping.

References

Troubleshooting & Optimization

common challenges in Bromo-dragonfly hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Bromo-dragonfly hydrochloride. It includes troubleshooting advice, frequently asked questions, and key experimental data to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

Bromo-dragonfly (BDF) hydrochloride is a potent, long-acting psychedelic substance belonging to the phenethylamine (B48288) and benzodifuran classes.[1] Its chemical name is 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride.[2] The name is derived from the molecule's structural resemblance to a dragonfly.[1] The primary mechanism of action is potent agonism at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype, which mediates its hallucinogenic effects.[1][3] It also shows high affinity for 5-HT2B and 5-HT2C receptors and acts as a potent inhibitor of monoamine oxidase A (MAO-A).[4][5]

Q2: What is the significance of the different stereoisomers of Bromo-dragonfly?

Bromo-dragonfly has a stereocenter, meaning it exists as two different enantiomers: (R)-(-) and (S)-(+). The (R)-enantiomer is the more pharmacologically active and potent isomer.[3][6] This increased activity is due to its higher binding affinity for the 5-HT2A and 5-HT2C serotonin receptors compared to the (S)-enantiomer.[6][7] Researchers should be aware of whether they are using a racemic mixture or an enantiospecific form, as this will significantly impact the observed potency and results.

Q3: What are the recommended storage and stability conditions for this compound?

For long-term stability of five years or more, this compound should be stored at -20°C.[8][9] It is typically shipped at room temperature for continental US deliveries, but this may vary for other locations.[8]

Q4: What solvents are recommended for dissolving this compound?

The compound has varying solubility in common laboratory solvents. Stock solutions can be prepared in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol. For aqueous-based assays, a solution in DMSO can be diluted with PBS (pH 7.2).[8] Please refer to the solubility data table below for specific concentrations.

Section 2: Troubleshooting Guide for Experimental Challenges

Q5: My experimental results are inconsistent or show unexpected toxicity. What are the common causes?

Inconsistent results or unexpected toxicity can stem from several critical factors:

  • Extreme Potency and Dosing Errors : BDF is exceptionally potent, with activity in the microgram range (a typical human dose is 200-800 µg).[3][7] Dosing must be calculated with extreme precision. Inaccurate measurements, even by a small margin, can lead to drastic differences in effect, from no observable response to severe toxicity.

  • Chemical Purity and Impurities : The synthesis of BDF is complex, and impurities from the process can contribute to toxicity.[2][4] It is crucial to use a highly pure, well-characterized source. The presence of a pinkish color can indicate impurities, as pure BDF is typically a white or off-white powder.[4]

  • Delayed Onset of Action : The effects of BDF can be delayed for up to 6 hours after administration.[1][4][6] This can be misinterpreted as a lack of efficacy, potentially leading to erroneous re-administration in a research context. Observation periods must be sufficiently long to account for this delay.

  • Isomeric Composition : If using a racemic mixture, the 50/50 presence of the less active (S)-enantiomer will result in lower overall potency compared to the pure (R)-enantiomer.[6] Ensure the isomeric composition of your sample is known.

Q6: I am having difficulty preparing a stable solution for my experiment. What should I do?

First, consult the solubility data in Table 1. For in vitro aqueous-based experiments, a common technique is to first dissolve the compound in a small amount of an organic solvent like DMSO at a higher concentration (e.g., 5 mg/ml) and then perform a serial dilution into the aqueous buffer (like PBS).[8] Be mindful of the final DMSO concentration in your assay, as high concentrations can have independent biological effects. Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.

Q7: What are the key signs of toxicity to monitor for in animal models?

The most significant toxic effect of BDF is severe and prolonged vasoconstriction, which can lead to ischemia and tissue necrosis, particularly in the extremities.[5][10][11] Other critical signs of toxicity that require immediate attention include:

  • Severe agitation and confusion[10][12]

  • Tonic-clonic seizures, which may have a delayed onset[10][12]

  • Hyperthermia (elevated body temperature)[10][11]

  • Tachycardia (rapid heart rate) and hypertension (high blood pressure)[4][11]

  • Rhabdomyolysis (muscle breakdown)[1]

Due to these risks, experiments should start with extremely low doses, and animals must be monitored closely for an extended period (up to 3 days) following administration.[4]

Q8: Why is the compound's duration of action so long, and how does this affect pharmacokinetic (PK) and metabolism studies?

The extremely long duration of action (up to 3 days) is likely due to two main factors: high receptor affinity and resistance to metabolism.[4][6] In vitro studies using human liver microsomes and cytosol have shown that Bromo-dragonfly is not significantly metabolized.[5] This metabolic resistance, combined with its potent inhibition of MAO-A, contributes to its prolonged and intense effects.[5] For researchers, this means that:

  • PK studies will show a very long half-life.

  • Metabolite identification studies may yield few or no significant metabolites.[5]

  • The potential for drug-drug interactions is high, especially with other serotonergic agents or MAOIs.

Section 3: Data and Experimental Protocols

Data Presentation

Table 1: Physicochemical and Pharmacological Properties

Parameter Value Reference(s)
IUPAC Name 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride [1][7]
Molecular Formula C₁₃H₁₂BrNO₂ • HCl [8]
Formula Weight 330.6 g/mol [8]
Purity (Typical) ≥98% [8]
Appearance Crystalline Solid (White to off-white) [4][8]
Storage -20°C [8]
Solubility DMF: 1 mg/ml DMSO: 5 mg/ml Methanol: 1 mg/ml DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml [8]
Receptor Affinity (Kᵢ) 5-HT₂A: 0.04 nM 5-HT₂C: 0.02 nM 5-HT₂B: 0.19 nM [4]

| Enzyme Inhibition (Kᵢ) | MAO-A (competitive): 0.352 µM |[5] |

Table 2: Example Concentrations in Biological Matrices (from Human Forensic Cases)

Matrix Concentration Reference(s)
Femoral Blood 4.7 ± 0.7 µg/kg [6]
Urine 22 ± 2 µg/kg [6]
Serum 0.95 ng/mL [6][12]

| Vitreous Humour | 0.5 ± 0.1 µg/kg |[6] |

Experimental Protocols

Protocol: Preparation of Stock Solutions

  • Objective: To prepare a 1 mg/mL stock solution in DMSO.

  • Materials: this compound powder, analytical balance, volumetric flask, DMSO (spectroscopic grade).

  • Procedure:

    • Under appropriate safety precautions (gloves, lab coat, safety glasses, and in a ventilated area), accurately weigh 1 mg of this compound.

    • Transfer the weighed powder to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of DMSO to the flask.

    • Vortex or sonicate the solution gently until the solid is completely dissolved.

    • Add DMSO to bring the final volume to the 1 mL mark.

    • Store the resulting stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol: General Guidelines for Analytical Quantification

  • Objective: To detect and quantify Bromo-dragonfly in biological samples.

  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[6]

  • General Parameters:

    • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used.[6]

    • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is generally required to clean up and concentrate the analyte from complex matrices like blood or urine.

    • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., Bromo-DragonFLY-D5) is highly recommended for accurate quantification.[13][14]

    • Quantification: Based on the established low concentrations found in biological samples (see Table 2), analytical methods must be sensitive enough to detect in the low ng/mL or µg/kg range.[6]

Section 4: Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Bromo-dragonfly Action cluster_1 Primary Targets cluster_2 Downstream Effects BDF Bromo-dragonfly HT2A 5-HT2A Receptor BDF->HT2A Potent Agonist (Ki = 0.04 nM) HT2C 5-HT2C Receptor BDF->HT2C Agonist (Ki = 0.02 nM) HT2B 5-HT2B Receptor BDF->HT2B Agonist (Ki = 0.19 nM) MAOA MAO-A Enzyme BDF->MAOA Competitive Inhibitor (Ki = 0.352 µM) Hallucination Hallucinogenic Effects HT2A->Hallucination Vasoconstriction Severe Vasoconstriction HT2B->Vasoconstriction Serotonin Increased Serotonin (Inhibition of Breakdown) MAOA->Serotonin

Caption: Bromo-dragonfly primary signaling pathways.

G cluster_monitor Monitoring Phase start Start: In Vivo Experiment purity 1. Verify Compound Purity & Isomeric Ratio (LC/MS) start->purity stock 2. Prepare Stock Solution (e.g., in DMSO) purity->stock dose 3. Calculate Precise Dose (Start with <10 µg/kg) stock->dose admin 4. Administer Compound dose->admin monitor_onset 5. Onset Monitoring (0-6 hours) admin->monitor_onset monitor_effects 6. Effects & Toxicity Monitoring (6-72 hours) monitor_onset->monitor_effects collect 7. Collect Biological Samples (Blood, Tissue) monitor_effects->collect analyze 8. Analyze Samples (LC-MS/MS) collect->analyze end End of Study analyze->end

Caption: Recommended experimental workflow for in vivo studies.

G problem Problem: Inconsistent or Unexpected Results cause1 Possible Cause: Purity / Isomers problem->cause1 cause2 Possible Cause: Dosing Error problem->cause2 cause3 Possible Cause: Delayed Onset problem->cause3 cause4 Possible Cause: Solubility / Vehicle problem->cause4 sol1 Solution: Verify purity and enantiomeric ratio via LC/MS or NMR. cause1->sol1 sol2 Solution: Recalculate dose. Use calibrated equipment. Start with a fresh, low-dose dilution series. cause2->sol2 sol3 Solution: Extend observation period to at least 6 hours post-administration before drawing conclusions. cause3->sol3 sol4 Solution: Confirm compound is fully dissolved in vehicle. Check for precipitation. Ensure vehicle is appropriate. cause4->sol4

Caption: Troubleshooting logic for inconsistent experimental results.

References

Bromo-dragonfly hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of Bromo-dragonfly hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it has been reported to be stable for at least two to five years.[1][2] For short-term use, refrigeration at 2-8°C is acceptable, but prolonged storage at these temperatures is not recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol. It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS).[2] When preparing solutions, it is advisable to first dissolve the compound in a small amount of an organic solvent and then dilute with the aqueous buffer if necessary.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not extensively documented, phenethylamine (B48288) and related compounds can be susceptible to photodegradation. It is best practice to protect solutions and solid material from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: Strong oxidizing agents and strong bases should be avoided as they can potentially degrade the this compound molecule. The phenethylamine structure is susceptible to oxidation, and the hydrochloride salt will react with strong bases.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, GC-MS).

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C and protected from light. Prepare fresh solutions for analysis. If degradation is suspected, a forced degradation study can be performed to identify potential degradation products.

  • Possible Cause 2: Improper sample preparation.

    • Troubleshooting Step: Verify the solubility of this compound in the chosen solvent. Ensure complete dissolution before analysis. Use of an inappropriate solvent may lead to precipitation or incomplete solubilization, affecting quantification.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Use high-purity solvents and clean glassware. Analyze a solvent blank to rule out contamination from the analytical system.

Issue 2: Loss of potency of the compound in solution over time.

  • Possible Cause: Solution instability.

    • Troubleshooting Step: Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at low temperatures (-20°C or below) and protected from light. The stability in the specific experimental buffer should be validated if the solution is to be used over an extended period.

Stability and Degradation Pathways

The stability of this compound is a critical factor for obtaining reliable and reproducible experimental results. While the solid form is relatively stable under proper storage conditions, degradation can occur under various stress conditions.

Stability Summary
ConditionRecommended StorageReported Stability
Long-Term -20°C, protected from light and moisture≥ 2 to 5 years[1][2]
Short-Term 2-8°C, protected from lightNot extensively studied, shorter than long-term
Solution (Organic) -20°C, protected from lightDependent on solvent, generally prepare fresh
Solution (Aqueous) -20°C or below, protected from lightLimited stability, prepare fresh before use
Potential Degradation Pathways

Direct experimental data on the forced degradation of this compound is limited. However, based on its chemical structure, which includes a phenethylamine core and a brominated benzodifuran ring system, several degradation pathways can be postulated.

  • Hydrolysis: The ether linkages in the furan (B31954) rings could be susceptible to cleavage under strong acidic or basic conditions, although they are generally stable.

  • Oxidation: The primary amine and the electron-rich benzodifuran ring system are potential sites for oxidation. This could lead to the formation of various oxygenated derivatives.

  • Photodegradation: Exposure to UV light could potentially lead to the cleavage of the side chain or reactions involving the bromine atom.

  • Thermal Degradation: At elevated temperatures, degradation of the phenethylamine side chain is possible, potentially leading to deamination or cleavage of the bond between the side chain and the ring system.

Below is a diagram illustrating a potential oxidative degradation pathway, which is a common degradation route for phenethylamines.

Oxidative Degradation Pathway BromoDragonfly This compound Intermediate Oxidative Intermediate (e.g., Imine) BromoDragonfly->Intermediate Oxidation Hydroxylated Hydroxylated Metabolite BromoDragonfly->Hydroxylated Ring Hydroxylation Deaminated Deaminated Metabolite (Ketone) Intermediate->Deaminated Hydrolysis

Caption: Potential Oxidative Degradation of Bromo-dragonfly.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific analytical instrumentation and experimental goals.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended. The pH of the aqueous phase should be optimized for peak shape and resolution.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 225, 283, or 295 nm) should be used.[2]

  • Forced Degradation Sample Analysis: Samples subjected to forced degradation (acidic, basic, oxidative, photolytic, and thermal stress) should be analyzed to ensure that all degradation products are well-resolved from the parent peak.

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

  • Photolytic Degradation: Expose a solution of the compound to a light source with a controlled wavelength and intensity (e.g., a photostability chamber). Analyze at various time points.

  • Thermal Degradation: Expose the solid compound to a controlled high temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

Below is a workflow for conducting a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/GC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Photo Photolysis (UV/Vis) Photo->Analysis Thermal Thermal (Heat) Thermal->Analysis Start Bromo-dragonfly HCl Sample Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for a Forced Degradation Study.

This technical support guide is intended to provide a starting point for researchers working with this compound. It is essential to perform appropriate validation and stability studies for any specific experimental application.

References

optimizing Bromo-dragonfly hydrochloride concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bromo-dragonfly hydrochloride is a potent research chemical. This guide is intended for use by qualified researchers, scientists, and drug development professionals for in vitro experimental purposes only. It is not for human or veterinary use. Appropriate safety precautions should be taken at all times.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of action for Bromo-dragonfly?"

???+ question "Which stereoisomer of Bromo-dragonfly is more active?"

???+ question "How do I prepare a stock solution of this compound?"

???+ question "What are the known receptor binding affinities and functional potencies?"

Quantitative Data Summary

Table 1: Receptor Binding Affinities (Ki) and Inhibitory Constants (Ki)

Target Ki Value Compound Form Comments Reference
5-HT2A Receptor 0.04 nM Racemic High-affinity agonist [1]
5-HT2C Receptor 0.02 nM Racemic High-affinity agonist [1]
5-HT2B Receptor 0.19 nM Racemic Moderate-affinity agonist [1]

| Monoamine Oxidase A (MAO-A) | 0.352 µM | Not Specified | Competitive inhibitor |[2][3] |

Table 2: Solubility of this compound

Solvent Concentration Reference
DMSO 5 mg/mL [4][5]
DMF 1 mg/mL [4][5]
Methanol 1 mg/mL [5]

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |[4][5] |

Troubleshooting Guide

???+ danger "Problem: My compound precipitates when added to the cell culture medium."

???+ danger "Problem: I am observing significant cell death even at low concentrations."

???+ danger "Problem: I am not observing any biological effect in my assay."

Experimental Protocols & Visualizations

General Experimental Workflow

The following workflow is recommended for optimizing Bromo-dragonfly HCl concentration for a new in vitro system.

G prep Step 1: Prepare Stock Solution (e.g., 10 mM in DMSO) cyto Step 2: Determine Cytotoxicity Range (e.g., MTT or Resazurin Assay) prep->cyto func Step 3: Determine Functional Potency (EC50) (e.g., Calcium Flux or IP1 Assay) cyto->func Use non-toxic concentrations analysis Step 4: Analyze Data & Select Optimal Concentration Range func->analysis

Caption: Recommended workflow for in vitro assay optimization.

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general method to assess the cytotoxicity of Bromo-dragonfly HCl.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[6]

  • Compound Preparation: Prepare serial dilutions of Bromo-dragonfly HCl in your cell culture medium. The concentration range should be wide (e.g., 1 nM to 100 µM) to capture the full dose-response curve. Include a "vehicle only" control and a "cells only" (no treatment) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Bromo-dragonfly HCl.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6]

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 (cytotoxic concentration 50%).

Bromo-dragonfly Signaling Pathway at the 5-HT2A Receptor

Bromo-dragonfly acts as an agonist, initiating a well-characterized intracellular signaling cascade upon binding to the Gq-coupled 5-HT2A receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc PLC g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response pkc->response ca_release->response bdf Bromo-dragonfly bdf->receptor Binds & Activates

Caption: Canonical Gq signaling pathway for 5-HT2A agonists.

Protocol 2: Functional Assay (Calcium Mobilization)

This protocol outlines a method to determine the functional potency (EC50) of Bromo-dragonfly HCl at a Gq-coupled receptor like 5-HT2A.

  • Cell Seeding: Seed cells expressing the 5-HT2A receptor onto a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of Bromo-dragonfly HCl at a concentration higher than the final desired concentration (e.g., 5x).

  • Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Compound Addition: The instrument will automatically add the Bromo-dragonfly dilutions from the compound plate to the cell plate.

  • Post-Addition Reading: Immediately measure the change in fluorescence over time (e.g., 2-3 minutes) as intracellular calcium levels increase.

  • Analysis: The potency of the compound is determined by plotting the peak fluorescence response against the log of the compound concentration and fitting the data to a four-parameter logistic equation to derive the EC50 value.

References

Technical Support Center: Bromo-dragonfly Hydrochloride LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Bromo-dragonfly hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.

Q1: Why am I observing low or no signal for Bromo-dragonfly in my samples?

A1: Low or no signal can stem from several factors throughout the analytical workflow. Consider the following:

  • Sample Degradation: Bromo-dragonfly, like other phenethylamines, can be susceptible to degradation. Ensure proper sample storage and consider using enzyme inhibitors or adjusting the pH to stabilize the analyte.[1]

  • Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for Bromo-dragonfly. Evaluate the recovery of your extraction method. Solid-phase extraction (SPE) often provides the cleanest samples, which can improve signal intensity.[1][2]

  • Ion Suppression: Co-eluting matrix components from the biological sample can interfere with the ionization of Bromo-dragonfly in the mass spectrometer's ion source, leading to a suppressed signal.[3][4][5] To mitigate this, improve chromatographic separation to isolate the analyte from interfering matrix components or utilize a more rigorous sample cleanup method.[1][4]

  • Incorrect MS/MS Parameters: Ensure that the mass spectrometer is set to the correct precursor and product ions for Bromo-dragonfly and that collision energy is optimized for fragmentation.

Q2: I'm seeing significant peak tailing or splitting in my chromatogram. What could be the cause?

A2: Poor peak shape can compromise quantification and resolution. Potential causes include:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.[6] Implement a column flushing routine or use a guard column to protect the analytical column.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the peak shape of basic compounds like Bromo-dragonfly. Acidic mobile phases are often used to ensure analytes are in their protonated form for positive ion mode detection, but this can sometimes lead to poor retention on reversed-phase columns.[1] Experiment with different mobile phase compositions and pH values.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting and broadening.[6] Whenever possible, the sample should be reconstituted in the initial mobile phase.[7]

Q3: How can I identify and mitigate matrix effects in my analysis?

A3: A matrix effect is the alteration of ionization efficiency by co-eluting compounds, leading to either ion suppression or enhancement.[3][5]

  • Evaluation: Matrix effects can be qualitatively assessed using the post-column infusion technique.[5] A constant flow of Bromo-dragonfly standard is introduced after the analytical column, and a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[5]

  • Mitigation Strategies:

    • Sample Preparation: More effective sample cleanup, such as solid-phase extraction (SPE), can remove many interfering matrix components.[2][8][9]

    • Chromatography: Improving the chromatographic separation to move the Bromo-dragonfly peak away from regions of significant matrix interference is a key strategy.[4]

    • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

Q4: What are the expected precursor and product ions for Bromo-dragonfly in MS/MS analysis?

A4: For Bromo-dragonfly (C₁₃H₁₂BrNO₂), the protonated molecule [M+H]⁺ would be the precursor ion. The exact m/z would be calculated based on its molecular weight (294.144 g/mol ).[10] The product ions would be generated by fragmentation of the precursor ion in the collision cell. The specific fragmentation pattern would need to be determined empirically by infusing a standard solution and optimizing the collision energy.

Quantitative Data Summary

The following table summarizes concentrations of Bromo-dragonfly detected in biological samples from a reported mass-poisoning event. This data can serve as a reference for expected concentration ranges in forensic and toxicological analyses.

Biological MatrixConcentration RangeReference
Blood~0.6 to ~2.0 µg/L[11]
Urine~1.6 to 35 µg/L[11]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Bromo-dragonfly

This protocol is a synthesized example based on common practices for the analysis of novel psychoactive substances in biological matrices.[12][13]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 1 mL of biological matrix (e.g., whole blood, urine), add an internal standard. For urine samples, enzymatic hydrolysis may be necessary to cleave conjugated metabolites.[13]

  • Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Bromo-dragonfly from the cartridge using an appropriate solvent mixture (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.[7]

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 or biphenyl (B1667301) reversed-phase column is recommended for the separation of small molecules from complex matrices.[14][15] (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm).[14]

  • Mobile Phase A: 0.1% Formic acid in water.[16]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.[16]

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a brief period, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.[14][15]

3. Mass Spectrometry (MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[17]

  • Scan Type: Multiple Reaction Monitoring (MRM).[13]

  • Precursor Ion [Q1]: The m/z of the protonated Bromo-dragonfly molecule.

  • Product Ions [Q3]: At least two specific product ions should be monitored for confirmation.

  • Instrument Settings: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve the best signal intensity and stability for Bromo-dragonfly.[12]

Visualizations

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing SampleReceipt Sample Receipt & Logging Pretreatment Pre-treatment (e.g., Hydrolysis, IS Spiking) SampleReceipt->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE EvapRecon Evaporation & Reconstitution SPE->EvapRecon LC_Separation LC Separation EvapRecon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Reporting Report Generation Integration->Reporting

Caption: Experimental workflow for Bromo-dragonfly LC-MS/MS analysis.

troubleshooting_logic Start Issue: Low Signal Intensity CheckStandard Analyze System Suitability Standard Start->CheckStandard SystemOK System OK CheckStandard->SystemOK Passes SystemNotOK System Not OK CheckStandard->SystemNotOK Fails CheckMS Check MS Tuning & Parameters CheckLC Check LC System (Pressure, Leaks) CheckSamplePrep Evaluate Sample Preparation AssessRecovery Assess Extraction Recovery CheckSamplePrep->AssessRecovery Low Recovery CheckMatrix Investigate Matrix Effects (Post-Column Infusion) CheckSamplePrep->CheckMatrix Good Recovery OptimizeCleanup Optimize Sample Cleanup / Chromatography CheckMatrix->OptimizeCleanup SystemOK->CheckSamplePrep SystemNotOK->CheckMS SystemNotOK->CheckLC

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS.

signaling_pathway BromoDragonfly Bromo-dragonfly Receptor_5HT2A 5-HT2A Receptor BromoDragonfly->Receptor_5HT2A High Affinity Receptor_5HT2B 5-HT2B Receptor BromoDragonfly->Receptor_5HT2B High Affinity Receptor_5HT2C 5-HT2C Receptor BromoDragonfly->Receptor_5HT2C High Affinity Downstream Downstream Signaling & Hallucinogenic Effects Receptor_5HT2A->Downstream Receptor_5HT2B->Downstream Receptor_5HT2C->Downstream

Caption: Bromo-dragonfly interaction with serotonin (B10506) receptors.[18]

References

Technical Support Center: Managing Bromo-dragonfly in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bromo-dragonfly is an extremely potent and toxic substance with a limited history of scientific study in a laboratory setting. The following guidelines are based on general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and should be adapted to your specific laboratory conditions and risk assessments. Always consult your institution's Environmental Health and Safety (EHS) department before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Bromo-dragonfly and why does it require special handling?

Bromo-dragonfly (1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine) is a synthetic psychedelic phenethylamine. It is exceptionally potent, with doses in the microgram range, and has a very long duration of action, lasting up to three days.[2] Its high potency and severe toxicity, including fatalities and extreme vasoconstriction leading to tissue necrosis, necessitate stringent safety protocols to prevent accidental exposure.[1][2]

Q2: What are the primary routes of exposure to Bromo-dragonfly in a lab setting?

The primary routes of exposure are inhalation of airborne powder, dermal (skin) contact, and accidental ingestion. Due to its high potency, even minuscule amounts of Bromo-dragonfly can be hazardous.

Q3: What immediate actions should be taken in case of accidental exposure?

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing, ensuring not to contaminate other areas of the skin. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.

Q4: Where should I work with Bromo-dragonfly?

All work with Bromo-dragonfly powder must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[3] The work area should be clearly labeled as a "High Potency Compound Handling Area."

Troubleshooting Guides

Issue: I need to weigh Bromo-dragonfly powder accurately and safely.

Solution:

  • Use a Ventilated Balance Enclosure (VBE) or Powder Containment Hood: This is the preferred engineering control for weighing potent powders.[3] If a VBE is not available, a chemical fume hood can be used, but be mindful of air currents affecting the balance reading.

  • "Weighing by Difference" Technique:

    • Tare a sealed container (e.g., a vial with a cap) on the analytical balance.

    • Inside the fume hood or VBE, carefully add the approximate amount of Bromo-dragonfly powder to the tared container and securely close it.

    • Re-weigh the sealed container. The difference in weight is the amount of powder transferred.

  • Use Anti-Static Tools: Fine powders can be affected by static electricity, leading to dispersal. Use anti-static weigh boats and spatulas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in the "Experimental Protocols" section.

Issue: I have spilled a small amount of Bromo-dragonfly powder in the fume hood.

Solution:

  • Do NOT Panic: Keep the fume hood sash at the lowest practical working height.

  • Restrict Access: Ensure no other personnel enter the immediate area.

  • Wear Appropriate PPE: Don double nitrile gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the spill size and your institution's protocols.

  • Wet-Mopping Technique: Gently cover the spill with absorbent material (e.g., paper towels) and dampen it with a suitable solvent in which Bromo-dragonfly is soluble, such as methanol (B129727) or a detergent solution, to prevent the powder from becoming airborne.

  • Clean the Area: Carefully wipe the area from the outer edge of the spill towards the center. Place all contaminated materials into a designated hazardous waste bag.

  • Decontaminate: Clean the spill area three times with a decontamination solution (see "Decontamination Protocol"), followed by a final rinse with water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to your institution's guidelines.

Issue: I am unsure how to properly dispose of Bromo-dragonfly waste.

Solution:

All Bromo-dragonfly waste, including contaminated PPE, weighing paper, and cleaning materials, is considered hazardous waste.

  • Segregate Waste: Keep Bromo-dragonfly waste separate from other laboratory waste in a clearly labeled, sealed, and puncture-proof container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of highly potent psychoactive compounds. They will provide guidance on proper labeling, storage, and collection procedures.[4][5]

  • Do NOT:

    • Dispose of Bromo-dragonfly down the drain.

    • Mix it with regular laboratory trash.

    • Attempt to neutralize it with other chemicals without a validated procedure and EHS approval.

Data Presentation

Table 1: Chemical and Physical Properties of Bromo-dragonfly
PropertyValueReference
IUPAC Name 1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine[2]
Molecular Formula C₁₃H₁₂BrNO₂[2]
Molar Mass 294.148 g/mol [2]
Appearance White to off-white crystalline solid[2]
Solubility (hydrochloride salt) DMF: 1 mg/mLDMSO: 5 mg/mLMethanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]
Stability (hydrochloride salt) ≥ 5 years at -20°C[1]
Table 2: Toxicological Data for Bromo-dragonfly
ParameterInformationReference
Typical Oral Dose 100 - 1,000 µg[2]
Reported Fatal Dose Approximately 700 µg[2]
Onset of Action Up to 6 hours[2]
Duration of Action 12 - 24 hours (can be up to 2-3 days)[2]
Primary Mechanism of Action Potent agonist of 5-HT₂A, 5-HT₂B, and 5-HT₂C serotonin (B10506) receptors; potent MAO-A inhibitor.[2]
Adverse Effects Nausea, vomiting, headache, tachycardia, hypertension, anxiety, panic attacks, pupil dilation, convulsions, and severe vasoconstriction leading to tissue necrosis.[2]

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling Bromo-dragonfly.

  • Primary PPE (for all handling activities):

    • Gloves: Double-gloving with nitrile gloves is required. Inspect gloves for any signs of degradation before and during use. Change gloves immediately if contamination is suspected.

    • Lab Coat: A dedicated, disposable, solid-front lab coat or gown with tight-fitting cuffs.

    • Eye Protection: Chemical splash goggles. A face shield should be worn over the goggles when there is a risk of splashing.

  • Secondary/Task-Specific PPE:

    • Respiratory Protection: A fit-tested N95 respirator is the minimum requirement when handling the powder outside of a containment device. For spill cleanup or when generating aerosols is possible, a powered air-purifying respirator (PAPR) is recommended.

    • Shoe Covers: Disposable shoe covers should be worn in the designated handling area.

Safe Dissolution Protocol
  • Preparation: All steps must be performed inside a chemical fume hood. Have all necessary equipment (vial with Bromo-dragonfly, solvent, volumetric flasks, pipettes, vortex mixer) ready.

  • Solvent Addition: Using a calibrated pipette, slowly add the desired solvent to the vial containing the pre-weighed Bromo-dragonfly. Direct the solvent stream to the side of the vial to avoid aerosolizing the powder.

  • Dissolution: Securely cap the vial. Use a vortex mixer to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Transfer: If transferring the solution, use a new, clean pipette for each transfer.

Decontamination Protocol for Laboratory Surfaces

Note: This is a general protocol and has not been specifically validated for Bromo-dragonfly. The effectiveness may vary depending on the surface material. A risk assessment should be performed to determine the appropriate decontamination procedure.

  • Initial Cleaning: Remove any visible powder or residue using the wet-mopping technique described in the spill cleanup guide.

  • Decontamination Solution: Prepare a fresh solution of a suitable decontaminating agent. Based on general procedures for potent compounds, a 1% sodium hypochlorite (B82951) solution (bleach) followed by a neutralizing agent like 1% sodium thiosulfate, or a commercially available laboratory detergent can be used. The reactivity of Bromo-dragonfly with these agents has not been formally documented; therefore, a preliminary test on a small, inconspicuous area is recommended.

  • Application: Liberally apply the decontamination solution to the surface, ensuring complete coverage. Allow for a contact time of at least 15 minutes.

  • Wiping: Wipe the surface with non-shedding wipes, moving in one direction to avoid re-contamination.

  • Rinsing: Rinse the surface thoroughly with 70% ethanol, followed by deionized water.

  • Drying: Allow the surface to air dry completely or wipe dry with clean, non-shedding wipes.

  • Waste Disposal: All materials used for decontamination are considered hazardous waste and must be disposed of accordingly.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment Cleanup cluster_disposal 4. Waste Disposal prep_risk Conduct Risk Assessment prep_area Designate Handling Area (Fume Hood/VBE) prep_risk->prep_area prep_ppe Gather and Inspect PPE prep_area->prep_ppe handle_don_ppe Don Appropriate PPE prep_ppe->handle_don_ppe handle_weigh Weigh Compound (Tare Method) handle_don_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon_equip Decontaminate Equipment handle_experiment->cleanup_decon_equip cleanup_decon_surface Decontaminate Work Surfaces cleanup_decon_equip->cleanup_decon_surface cleanup_remove_ppe Doff and Dispose of PPE cleanup_decon_surface->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_segregate Segregate Hazardous Waste cleanup_wash->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_ehs Contact EHS for Pickup disposal_label->disposal_ehs

Caption: Workflow for the safe handling of Bromo-dragonfly.

Emergency_Spill_Response spill Powder Spill Occurs alert Alert Others & Restrict Area spill->alert ppe Don Emergency PPE (including respirator) alert->ppe contain Cover with Damp Absorbent (Wet-Mopping) ppe->contain clean Clean from Outside In contain->clean decontaminate Decontaminate Area (3x) clean->decontaminate dispose Dispose of all Materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Emergency response workflow for a Bromo-dragonfly powder spill.

References

solubility issues of Bromo-dragonfly hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Bromo-dragonfly hydrochloride in various laboratory solvents. Below you will find frequently asked questions (FAQs), a comprehensive solubility data table, a detailed experimental protocol for solubility determination, and a troubleshooting guide to address common dissolution challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a salt form, which generally confers better aqueous solubility compared to its freebase. It is soluble in a range of organic solvents. For instance, it has been reported to be soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Methanol, and water.[1][2] Its solubility is lower in mixed aqueous buffers like DMSO:PBS (pH 7.2) (1:1) compared to pure DMSO.[1]

Q2: I am having trouble dissolving this compound in an aqueous buffer. What could be the issue?

A2: Several factors can contribute to difficulty in dissolving this compound in aqueous buffers. These include the pH of the buffer, the presence of other salts (common ion effect), and the concentration of the compound. As a hydrochloride salt, its solubility can be influenced by the chloride ion concentration in the buffer.[3] For troubleshooting, refer to the detailed guide below.

Q3: Are there any recommended techniques to enhance the solubility of this compound?

A3: Yes, several techniques can be employed to enhance solubility. These include sonication, gentle heating, and vortexing.[1] For aqueous solutions, adjusting the pH can also be a critical factor. It is also common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.

Solubility Data

The following table summarizes the known quantitative solubility data for this compound in various solvents.

SolventConcentrationNotes
Dimethylformamide (DMF)1 mg/mLData from supplier.[1]
Dimethyl sulfoxide (DMSO)5 mg/mLData from supplier.[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLData from supplier.[1]
Methanol1 mg/mLData from supplier.[1]
WaterSolubleSpecific quantitative data not provided by the supplier, but listed as soluble.[2]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, PBS buffer)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials on an orbital shaker or vortex mixer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Troubleshooting Guide

Encountering solubility issues is a common challenge in experimental research. This guide provides a systematic approach to troubleshoot and resolve problems with dissolving this compound.

Problem: this compound is not dissolving in the chosen solvent.

Below is a workflow to address this issue.

G cluster_0 A Start: Undissolved Compound B Increase Agitation (Vortex/Sonicate) A->B Step 1 C Apply Gentle Heat (e.g., 37°C) B->C If still undissolved D Prepare a Stock Solution in Organic Solvent (e.g., DMSO) C->D If still undissolved E Dilute Stock Solution into Aqueous Buffer D->E F Adjust pH of Aqueous Buffer E->F If precipitation occurs H Solution Achieved E->H If successful G Consider Alternative Solvents F->G If still issues F->H If successful G->H If successful I Issue Persists G->I If unsuccessful

References

Navigating the Unforeseen: A Technical Support Center for Bromo-dragonfly Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during their studies with Bromo-dragonfly hydrochloride. The potent and complex pharmacology of this compound can lead to a range of unanticipated outcomes. This resource aims to provide clarity and guidance for navigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Purity

Question 1: My synthesized this compound is a pinkish or off-white powder, not pure white. Is this expected and how will it affect my experiments?

Answer: The expected color of pure this compound is white to off-white.[1] A pinkish hue is often indicative of synthesis impurities.[1] These impurities can significantly alter the pharmacological profile and toxicity of the compound. It is crucial to assess the purity of your sample before proceeding with any biological experiments.

Troubleshooting Guide: Impure Synthesis Product

Potential Cause Recommended Action
Incomplete reaction or side reactions during synthesis.Review the synthesis protocol, paying close attention to reaction times, temperatures, and reagent purity. Consider alternative purification methods such as recrystallization or column chromatography.
Oxidation of intermediates or final product.Ensure all synthesis and storage steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Residual solvents or starting materials.Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify residual contaminants.

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol provides a general framework for assessing the purity of this compound. Method optimization (e.g., mobile phase composition, gradient) may be required based on the specific impurities suspected.

  • Sample Preparation: Accurately weigh and dissolve a small amount of your synthesized compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is typically effective.

    • Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

    • Column Temperature: Maintain a constant temperature, for example, 30-40°C.

    • Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample solution.

    • Detection: Use a DAD to monitor the absorbance across a range of wavelengths (e.g., 200-400 nm) to detect and help identify impurities that may have different absorption maxima from the main compound. The reported absorption maxima for Bromo-Dragonfly are 225, 283, and 295 nm.

  • Data Analysis: The purity of the sample can be estimated by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Section 2: In Vitro Pharmacology

Question 2: I am observing significantly higher potency (sub-nanomolar EC50) in my 5-HT2A receptor functional assay than expected for a phenethylamine (B48288). Is this a known characteristic of Bromo-dragonfly?

Answer: Yes, this is a well-documented and defining characteristic of Bromo-dragonfly. It displays exceptionally high potency at the 5-HT2A receptor, with reported EC50 values as low as 0.05 nM, making it significantly more potent than LSD in some functional assays.[2] This extreme potency is an "unexpected result" when comparing it to other phenethylamine hallucinogens.

Data Presentation: Receptor Binding Affinities (Ki) and Functional Potency (EC50)

CompoundReceptorKi (nM)EC50 (nM)Reference
Bromo-dragonfly 5-HT2A 0.040.05[2]
5-HT2B 0.19-
5-HT2C 0.02-
(R)-(-)-Bromo-dragonfly 5-HT2A Higher affinity than (S)-enantiomerMore potent than (S)-enantiomer[3]
LSD 5-HT2A -~20 (for comparison)[2]

Question 3: My results show that Bromo-dragonfly is resistant to metabolism in human liver microsome assays. Is this a typical finding?

Answer: Yes, studies have shown that Bromo-dragonfly is not metabolized in tested in vitro systems using human liver microsomes (HLM) and human liver cytosol (HLC).[4] This resistance to metabolism is a key factor contributing to its unusually long duration of action in vivo, which can last up to three days.

Question 4: I've detected potent inhibition of Monoamine Oxidase A (MAO-A) in my experiments. Is this an expected off-target effect?

Answer: Yes, Bromo-dragonfly is a potent competitive inhibitor of MAO-A.[4] This is a significant finding as co-administration with other serotonergic substances could precipitate a serotonin (B10506) syndrome. The reported Ki value for MAO-A inhibition is approximately 0.352 µM.[4]

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This protocol outlines a common method for assessing MAO-A inhibition using kynuramine (B1673886) as a substrate.

  • Materials:

    • Recombinant human MAO-A enzyme.

    • Kynuramine (substrate).

    • This compound (test inhibitor).

    • Clorgyline (positive control inhibitor).

    • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • 96-well microplate.

    • Fluorescence microplate reader or HPLC system.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a 96-well plate, add the diluted test compound or control.

    • Add the MAO-A enzyme solution to each well and pre-incubate for approximately 15 minutes at 37°C.

    • Initiate the reaction by adding the kynuramine substrate solution.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a strong acid or base, or by placing on ice).

  • Detection: The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which is fluorescent. Measure the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. Alternatively, the product can be quantified using HPLC.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Bromo-dragonfly relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Mandatory Visualization: MAO-A Inhibition Workflow

MAO_A_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_inhibitor Prepare Bromo-dragonfly and Control Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-A Enzyme Solution add_enzyme Add MAO-A Enzyme (Pre-incubate) prep_enzyme->add_enzyme prep_substrate Prepare Kynuramine Substrate Solution add_substrate Add Kynuramine (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence of 4-Hydroxyquinoline incubate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50/Ki calculate_inhibition->determine_ic50

Caption: Workflow for determining MAO-A inhibition by Bromo-dragonfly.

Section 3: In Vivo and Toxicological Studies

Question 5: Our in vivo animal model is showing unexpected and severe vasoconstriction, leading to tissue necrosis at higher doses. Is this a known toxicological effect of Bromo-dragonfly?

Answer: Yes, severe vasoconstriction is a hallmark and highly dangerous toxicological effect of Bromo-dragonfly.[4] This effect is thought to be mediated by its potent agonism at 5-HT2A receptors on vascular smooth muscle. This can lead to ischemia and, in extreme cases, necrosis of the extremities. This is a critical and unexpected finding for a compound primarily studied for its hallucinogenic properties and underscores its dangerous profile.

Experimental Protocol: Assessment of Vasoconstriction in Isolated Arteries

This protocol describes a method for assessing the vasoconstrictive effects of this compound on isolated arterial segments using a wire myograph.

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat or mouse) according to approved institutional protocols.

    • Carefully dissect a segment of an artery (e.g., thoracic aorta or mesenteric artery).

    • Place the artery segment in cold, oxygenated physiological salt solution (PSS).

    • Cut the artery into small rings (approximately 2-4 mm in length).

  • Mounting:

    • Mount the arterial rings on two small wires in the chamber of a wire myograph.

    • One wire is attached to a force transducer, and the other to a micrometer.

    • Submerge the rings in PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for a period of time (e.g., 60-90 minutes) under a baseline tension.

    • Test the viability of the rings by inducing contraction with a high concentration of potassium chloride (KCl).

    • Assess endothelium integrity by pre-contracting with an alpha-agonist (e.g., phenylephrine) and then inducing relaxation with acetylcholine.

  • Experiment:

    • After washing out the viability testing agents and allowing the tissue to return to baseline, add cumulative concentrations of this compound to the bath.

    • Record the contractile response (increase in tension) at each concentration.

  • Data Analysis:

    • Construct a concentration-response curve by plotting the increase in tension against the logarithm of the Bromo-dragonfly concentration.

    • From this curve, the EC50 (concentration producing 50% of the maximal contraction) and the maximum contractile response (Emax) can be determined.

Mandatory Visualization: Vasoconstriction Signaling Pathway

Vasoconstriction_Pathway cluster_receptor Vascular Smooth Muscle Cell BDF Bromo-dragonfly HT2A 5-HT2A Receptor BDF->HT2A Gq Gq Protein HT2A->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from SR) IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Contraction Muscle Contraction (Vasoconstriction) Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: 5-HT2A receptor-mediated vasoconstriction pathway.

Question 6: The onset of action in our behavioral studies is significantly delayed. Is this consistent with other reports?

Answer: Yes, a delayed onset of action is a frequently reported and dangerous characteristic of Bromo-dragonfly. In humans, the onset of effects can be delayed for up to 6 hours.[1] This has led to cases of overdose where individuals, believing the initial dose was ineffective, have taken more of the substance. Researchers should be aware of this delayed pharmacokinetic profile when designing and interpreting behavioral experiments.

Mandatory Visualization: Troubleshooting Logic for Unexpected In Vivo Results

InVivo_Troubleshooting cluster_purity Compound Integrity cluster_dose Dosing & Administration cluster_pharm Pharmacological Factors start Unexpected In Vivo Result (e.g., extreme toxicity, delayed onset) check_purity Verify Compound Purity (HPLC, GC-MS) start->check_purity verify_dose Recalculate and Verify Dose start->verify_dose consider_potency Account for Extreme Potency and Long Half-life start->consider_potency check_identity Confirm Compound Identity (NMR, MS) check_purity->check_identity check_enantiomer Consider Enantiomeric Purity (R- vs S-) check_identity->check_enantiomer check_solubility Ensure Complete Solubilization in Vehicle verify_dose->check_solubility check_route Evaluate Route of Administration check_solubility->check_route consider_off_target Consider Off-Target Effects (MAO-A, Vasoconstriction) consider_potency->consider_off_target

Caption: Troubleshooting unexpected in vivo results with Bromo-dragonfly.

References

mitigating risks associated with Bromo-dragonfly hydrochloride exposure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-Dragonfly Hydrochloride

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (BDF HCl). Given its extreme potency and the severe health risks associated with exposure, strict adherence to these guidelines is mandatory.

Disclaimer: Bromo-dragonfly is a substance with high potential for severe toxicity and has been associated with fatalities.[1][2] This product is intended for research and forensic applications only and should be handled exclusively by trained professionals in a controlled laboratory setting.[1][3] It is a Schedule I controlled substance in the United States and is controlled in many other countries.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is the salt form of Bromo-Dragonfly (BDF), a potent and long-acting hallucinogen related to the phenethylamine (B48288) family.[5][6] Its chemical name is 8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride.[1][7] The name "Dragonfly" is derived from the resemblance of its molecular structure to the insect.[4] It is intended for research into the structure and activity of serotonin (B10506) receptors.[4]

Q2: What are the primary mechanisms of action for BDF? A2: Bromo-Dragonfly is a potent agonist of the 5-HT2A serotonin receptor, which mediates its primary hallucinogenic effects.[4][6] It also has a high binding affinity for 5-HT2B and 5-HT2C serotonin receptors.[6][8] Additionally, it acts as an alpha-1 agonist, which can cause intense peripheral vasoconstriction.[4] The R-isomer is the more psychoactive and potent stereoisomer.[4][6]

Q3: What are the recommended storage conditions for Bromo-dragonfly HCl? A3: The compound should be stored in a well-ventilated, locked-up place with the container tightly closed.[8] For long-term stability (≥ 5 years), refer to the storage conditions listed on the product insert, which are typically cool and dry environments.[1][7]

Q4: Is Bromo-dragonfly HCl soluble in common laboratory solvents? A4: Yes, Bromo-dragonfly HCl is a water-soluble salt.[5] Specific solubility data is provided in Table 1 below. Always prepare solutions in a certified chemical fume hood.

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueSource
Formal Name 8-bromo-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride[1]
Molecular Formula C₁₃H₁₂BrNO₂ • HCl[1]
Formula Weight 330.6 g/mol [1]
Appearance White, off-white, or pink crystalline powder[2][5][9]
Solubility DMF: 1 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLMethanol: 1 mg/mL[1]
Table 2: Toxicological and Dosing Information
ParameterValue / DescriptionSource
Reported Dose Range 100 µg - 1,000 µg[2]
Potency Slightly less potent than LSD; 300 times more potent than mescaline.[4]
Onset of Effects Delayed, up to 6 hours.[2][4]
Duration of Effects Extremely long, can last for 2 to 3 days.[4][10]
Symptoms of Exposure/Overdose Agitation, severe hallucinations, tachycardia, hypertension, seizures, mydriasis (dilated pupils), intense vasoconstriction (potentially leading to tissue necrosis), hyperthermia, rhabdomyolysis, and possible liver or kidney failure.[4][5][9][11][12]

Troubleshooting and Emergency Guides

Q5: What personal protective equipment (PPE) is required when handling BDF HCl? A5: Due to the compound's high potency, comprehensive PPE is mandatory. This includes:

  • Gloves: Impermeable and resistant gloves.[7]

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[8] If weighing powder outside of a containment hood, a properly fitted respirator is essential.

Q6: What should I do in the event of an accidental powder spill? A6:

  • Evacuate: Immediately clear the area of all personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Clean-up: Do not dry sweep. Carefully pick up the material mechanically or gently wet the spill with an appropriate solvent to prevent aerosolization before wiping.[7] All cleaning materials must be treated as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous chemical waste according to your institution's guidelines.[8]

Q7: What are the immediate first aid steps for accidental exposure? A7:

  • General: In all cases of suspected exposure, seek immediate medical attention and call a poison control center.[4] Supportive care is the primary treatment.[4]

  • Inhalation: Move the individual to fresh air immediately. If symptoms persist, consult a doctor.[7][8]

  • Skin Contact: While the product is not generally considered a skin irritant on an SDS, its high potency warrants extreme caution.[7] Wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately rinse the opened eye for several minutes under running water.[7][8] Remove contact lenses if present and easy to do so.[8]

  • Ingestion: If symptoms persist after swallowing, consult a doctor immediately.[7]

Q8: What information should be provided to emergency medical personnel? A8: Provide the full chemical name (this compound) and any available Safety Data Sheet (SDS). Inform them that the patient has been exposed to a highly potent 5-HT2A serotonin receptor and alpha-1 adrenergic agonist. Key symptoms to watch for include delayed onset of seizures, severe agitation, hallucinations, and extreme vasoconstriction.[4][13] Treatment often involves supportive care and high doses of benzodiazepines to manage agitation and seizures.[4][9]

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the research objectives, the following represents a mandatory workflow for safely handling and preparing Bromo-dragonfly HCl in a laboratory setting.

Detailed Methodology: Safe Solution Preparation
  • Pre-Experiment Setup:

    • Designate a specific area within a certified chemical fume hood for all BDF HCl handling.

    • Assemble all necessary equipment (analytical balance, weigh paper, spatulas, vials, solvents) and PPE before retrieving the compound from storage.

    • Prepare a hazardous waste container for all disposable items that come into contact with the chemical.

  • Weighing the Compound:

    • Perform all weighing of the powder within a containment device (e.g., powder-containment hood or glove box) to prevent inhalation or contamination of the lab space.

    • Use dedicated, clearly labeled tools.

    • Handle the compound gently to avoid creating airborne dust.

  • Solubilization:

    • Add the desired solvent (see Table 1) to the vial containing the weighed BDF HCl powder.

    • Cap the vial securely before mixing or vortexing to ensure the compound is fully dissolved.

  • Post-Handling Decontamination:

    • Thoroughly clean all non-disposable equipment that came into contact with BDF HCl using an appropriate solvent or decontamination solution.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in the designated hazardous waste container.

  • Personal Decontamination:

    • Carefully remove PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water after the experiment is complete.[8]

Visualizations

Emergency_Response_Workflow start Exposure Event (Inhalation, Contact, Ingestion) remove 1. Remove from Source & Remove Contaminated PPE start->remove decon 2. Decontaminate - Skin/Eyes: Flush with water - Inhalation: Move to fresh air remove->decon alert 3. Alert Supervisor & Colleagues decon->alert medical 4. Seek IMMEDIATE Medical Attention alert->medical info 5. Provide SDS & Chemical Info to Responders medical->info end Follow-up & Reporting info->end

Caption: Workflow for emergency response following accidental exposure.

Lab_Handling_Workflow prep 1. Preparation - Designate Fume Hood Area - Assemble PPE & Equipment weigh 2. Weighing (In containment hood) - Use dedicated tools prep->weigh solubilize 3. Solubilization - Add solvent in hood - Cap securely before mixing weigh->solubilize experiment 4. Experimental Use - Maintain containment - Label all solutions clearly solubilize->experiment decon_equip 5. Decontaminate Equipment & Workspace experiment->decon_equip waste 6. Waste Disposal - All contaminated items in designated hazardous waste decon_equip->waste decon_personal 7. Personal Decontamination - Remove PPE carefully - Wash hands thoroughly waste->decon_personal

Caption: Recommended workflow for safe laboratory handling of BDF HCl.

Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Primary Physiological Effects bdf Bromo-Dragonfly HCl r_5ht2a 5-HT2A / 5-HT2C Receptors bdf->r_5ht2a Agonist r_alpha1 Alpha-1 Adrenergic Receptors bdf->r_alpha1 Agonist hallucinations Potent & Prolonged Hallucinogenic Effects r_5ht2a->hallucinations vaso Severe Peripheral Vasoconstriction r_alpha1->vaso

Caption: Simplified mechanism of action for Bromo-dragonfly HCl.

References

optimization of storage conditions for long-term stability of Bromo-dragonfly HCl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-Dragonfly HCl

Disclaimer: Bromo-Dragonfly HCl is a research chemical. Detailed, peer-reviewed stability data is not extensively available in public literature. The following guidelines are based on general principles for the storage and stability testing of halogenated phenethylamine (B48288) analogs and amine hydrochloride salts. Researchers must perform their own validation to establish specific stability parameters.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of Bromo-dragonfly HCl powder?

A1: For long-term stability, Bromo-dragonfly HCl solid should be stored in a cool, dark, and dry environment. The recommended conditions are:

  • Temperature: ≤ -20°C (freezer).[1][2] Refrigerated storage (2-8°C) is a viable alternative for shorter periods.[2][3]

  • Light: Protect from light by using amber or opaque containers.[3][4] Photolytic degradation can affect compounds with aromatic rings and halogen substituents.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[2]

  • Container: Use tightly sealed, airtight containers to prevent moisture uptake, as hydrochloride salts can be hygroscopic.[2][5]

Q2: My Bromo-dragonfly HCl powder has changed color/consistency. What does this indicate?

A2: A physical change, such as discoloration (e.g., yellowing or browning) or clumping, suggests chemical degradation or moisture absorption. Do not use the material for experimental purposes. This could be due to oxidation, photolysis, or hydrolysis. It is crucial to re-verify the purity of the compound using an appropriate analytical method, such as HPLC-UV, before use.

Q3: How should I prepare and store stock solutions of Bromo-dragonfly HCl?

A3: Prepare stock solutions in a suitable, dry solvent. Due to the limited specific data, solvent choice should be empirically determined (e.g., DMSO, ethanol, or deionized water). For storage:

  • Use low-concentration aliquots to avoid repeated freeze-thaw cycles.

  • Store solutions at ≤ -20°C, or ≤ -80°C for maximum stability.

  • Use vials with airtight seals (e.g., PTFE-lined caps) to prevent solvent evaporation and moisture ingress.[3]

  • Perform a stability study on the solution to determine its usable lifespan under your specific storage conditions.

Q4: What are the likely degradation pathways for Bromo-dragonfly HCl?

A4: While specific pathways are not documented, analogous phenethylamines and halogenated aromatic compounds are susceptible to:

  • Oxidation: The primary amine group is susceptible to oxidative deamination.[6][7]

  • Photolysis: The substituted aromatic ring system is chromophoric and can absorb UV/visible light, leading to bond cleavage or isomerization.[4]

  • Hydrolysis: Although generally stable, extreme pH conditions during formulation or storage in solution could potentially affect the molecule.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency / Inconsistent Experimental Results Chemical degradation of the stock material or working solutions.1. Verify the purity of the solid material using a qualified analytical method (e.g., HPLC, LC-MS). 2. If using solutions, prepare fresh from a reliable solid stock. 3. Review storage procedures; ensure protection from light, heat, and moisture.[1][2]
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradants.[8][9] 2. Characterize the new peaks using mass spectrometry (LC-MS). 3. Adjust storage conditions to mitigate the specific stress factor (e.g., improve light protection, use inert gas).[2][4]
Poor Solubility of the Powder The material may have degraded into less soluble impurities or absorbed moisture, leading to clumping.1. Confirm the identity and purity of the material. 2. Ensure the correct solvent is being used. 3. If moisture is suspected, dry a small sample in a desiccator and re-test solubility.

Illustrative Stability Data

The following table represents hypothetical data from an accelerated stability study to illustrate how results would be presented. This is not actual data for Bromo-dragonfly HCl.

Condition Time Point Purity (%) by HPLC Total Degradants (%) Appearance
40°C / 75% RH 0 Months99.80.2White Crystalline Powder
3 Months98.11.9Off-white Powder
6 Months96.53.5Light Yellow Powder
25°C / 60% RH 0 Months99.80.2White Crystalline Powder
6 Months99.60.4White Crystalline Powder
Photostability (ICH Q1B) 0 Hours99.80.2White Crystalline Powder
1.2 mil. lux-hrs99.10.9Faintly Yellow Powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general method for developing a stability-indicating assay.[10][11] It must be optimized and validated for Bromo-dragonfly HCl.

  • Objective: To separate the active pharmaceutical ingredient (API) from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 90% B) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector to find the optimal wavelength for the API and impurities.[11]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of Bromo-dragonfly HCl in a suitable solvent (e.g., methanol:water 50:50) at a concentration of ~1 mg/mL.

    • Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Method Validation:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to generate degradation products.[8][12] The method must demonstrate the ability to resolve the API peak from all degradant peaks.

    • Linearity, Accuracy, Precision, LOD/LOQ: Validate according to ICH guidelines.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) helps identify likely degradation products and demonstrates the specificity of the analytical method.[8][9]

  • Acid Hydrolysis: Dissolve compound in 0.1 M HCl and heat at 60°C for 2-8 hours.[8]

  • Base Hydrolysis: Dissolve compound in 0.1 M NaOH and heat at 60°C for 2-8 hours.[8]

  • Oxidative Degradation: Dissolve compound in 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose solid powder to 80°C for 48 hours.[4]

  • Photolytic Degradation: Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]

  • Analysis: Analyze samples from each stress condition using the validated HPLC-UV method. Aim for 10-20% degradation of the active ingredient.[8][12]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome API Bromo-dragonfly HCl (Solid) Stock Prepare Stock Solution (~1 mg/mL) API->Stock Working Prepare Working Solutions (~50 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1M HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Working->Base Oxid Oxidation (3% H₂O₂, RT) Working->Oxid Heat Thermal (Solid, 80°C) Working->Heat Light Photolytic (ICH Q1B) Working->Light HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxid->HPLC Heat->HPLC Light->HPLC Data Data Evaluation: - Purity Calculation - Degradant Profiling - Mass Balance HPLC->Data Report Stability-Indicating Method Established Data->Report

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Hypothetical Degradation Pathways parent Bromo-dragonfly HCl oxid Oxidative Deamination Product parent->oxid Oxidation (e.g., H₂O₂, Air) photo Photolytic Isomer or Cleavage Product parent->photo Photolysis (UV/Vis Light) hydro Hydrolysis Product (Extreme pH) parent->hydro Hydrolysis (Acid/Base)

References

Technical Support Center: Troubleshooting Variability in Animal Behavioral Responses to Bromo-dragonfly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal behavioral responses to Bromo-dragonfly. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Bromo-dragonfly and what is its primary mechanism of action?

Bromo-dragonfly (1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine) is a potent synthetic hallucinogen of the phenethylamine (B48288) class.[2] Its primary mechanism of action is as a potent full agonist at serotonin (B10506) 5-HT2 receptors, with particularly high affinity for the 5-HT2A and 5-HT2C subtypes.[3][4] It also displays moderate affinity for the 5-HT2B receptor.[3] Additionally, Bromo-dragonfly is a potent inhibitor of monoamine oxidase A (MAO-A), which contributes to its long duration of action and complex pharmacological profile.[2]

Q2: What are the common animal behavioral assays used to study Bromo-dragonfly?

The most common behavioral assays for assessing the hallucinogen-like effects of Bromo-dragonfly in rodents are the head-twitch response (HTR) in mice and drug discrimination studies in rats.

  • Head-Twitch Response (HTR): This is a rapid, side-to-side head movement that is a characteristic behavioral response in rodents to 5-HT2A receptor activation and is considered a reliable proxy for hallucinogenic potential.[5][6]

  • Drug Discrimination: In this operant conditioning paradigm, animals are trained to recognize the subjective effects of a specific drug (e.g., LSD or DOM) and differentiate it from a saline injection to receive a reward. A test drug that substitutes for the training drug is considered to have a similar subjective effect.[7][8][9]

Q3: Why am I observing significant variability in the head-twitch response (HTR) between animals treated with the same dose of Bromo-dragonfly?

Variability in HTR can stem from several factors, ranging from the compound itself to experimental procedures and animal characteristics. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q4: Can the stereochemistry of Bromo-dragonfly affect behavioral outcomes?

Yes, Bromo-dragonfly has a chiral center, and the (R)-(-)-Bromo-dragonfly enantiomer is reported to be the more active stereoisomer.[10] Using a racemic mixture versus a pure enantiomer can introduce variability in the potency and, consequently, the behavioral responses observed.

Q5: Is Bromo-dragonfly metabolized by cytochrome P450 (CYP) enzymes?

Bromo-dragonfly is notably resistant to hepatic metabolism.[2] Unlike many other phenethylamines, it is not significantly metabolized by common CYP enzymes like CYP2D6.[11][12] This resistance to metabolism contributes to its long half-life and duration of effects. However, its potent MAO-A inhibitory properties can affect the metabolism of other endogenous and exogenous compounds.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for Bromo-dragonfly and related compounds to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT2BReference(s)
Bromo-dragonfly 0.04 0.02 0.19 [13]
DOB-DFLY (analogue)0.04--[13]
DOB22--[13]
2C-B8.6--[13]

Table 2: In Vivo Potency (ED50) for Head-Twitch Response (HTR) in Mice

CompoundED50 (µmol/kg)Reference(s)
DOB-DFLY (analogue)0.20[13][14]
DOB0.75[13][14]
2C-B2.43[13][14]

Table 3: In Silico Predicted Pharmacokinetic Parameters for Bromo-dragonfly

ParameterPredicted ValueReference(s)
Oral Bioavailability99.1%[8]
Volume of Distribution (Vd)0.99 - 1.4 L/kg[8]

Note: In vivo pharmacokinetic data for Bromo-dragonfly in rodents is limited. These values are based on computational predictions.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Head-Twitch Response (HTR)

Issue: High variability or lack of a clear dose-response in HTR counts between subjects.

// Nodes Start [label="Inconsistent HTR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Compound-Related Issues", fillcolor="#FBBC05"]; Procedure [label="Procedural Issues", fillcolor="#FBBC05"]; Animal [label="Animal-Related Factors", fillcolor="#FBBC05"];

Purity [label="Purity/Identity of Bromo-dragonfly", fillcolor="#F1F3F4"]; Stereoisomer [label="Racemic Mixture vs. Enantiomer", fillcolor="#F1F3F4"]; Dose [label="Dose Calculation/Preparation", fillcolor="#F1F3F4"];

Admin [label="Administration Technique (i.p., s.c.)", fillcolor="#F1F3F4"]; Timing [label="Timing of Observation", fillcolor="#F1F3F4"]; Handling [label="Animal Handling Stress", fillcolor="#F1F3F4"]; Environment [label="Testing Environment", fillcolor="#F1F3F4"];

Strain [label="Mouse Strain", fillcolor="#F1F3F4"]; Sex [label="Sex Differences", fillcolor="#F1F3F4"]; Health [label="Animal Health Status", fillcolor="#F1F3F4"];

// Edges Start -> Compound; Start -> Procedure; Start -> Animal;

Compound -> Purity [label="Verify with analytics"]; Compound -> Stereoisomer [label="Use pure (R)-enantiomer"]; Compound -> Dose [label="Recalculate and prepare fresh"];

Procedure -> Admin [label="Ensure consistent route"]; Procedure -> Timing [label="Standardize observation period"]; Procedure -> Handling [label="Use non-aversive methods"]; Procedure -> Environment [label="Consistent lighting, low noise"];

Animal -> Strain [label="Use a responsive strain (e.g., C57BL/6J)"]; Animal -> Sex [label="Test sexes separately"]; Animal -> Health [label="Monitor for health issues"]; } dot Caption: Troubleshooting logic for inconsistent HTR.

Potential Cause Explanation Troubleshooting Steps
Compound Purity and Identity The purity and identity of the Bromo-dragonfly sample may be questionable, leading to inconsistent potency.1. Verify the chemical identity and purity of your compound using analytical methods such as LC-MS or NMR. 2. Source the compound from a reputable supplier.
Stereoisomer Composition Bromo-dragonfly has a more active (R)-enantiomer. Using a racemic mixture can introduce variability compared to using a pure enantiomer.1. If possible, use the pure (R)-(-)-Bromo-dragonfly for more consistent results. 2. If using a racemate, be aware that this may contribute to variability.
Dose Preparation and Administration Errors in dose calculation, preparation, or inconsistent administration can lead to significant differences in drug exposure.1. Double-check all dose calculations. 2. Prepare fresh solutions for each experiment. 3. Ensure consistent administration routes (e.g., intraperitoneal, subcutaneous) and volumes across all animals.
Animal Handling and Stress Stress from improper handling can significantly alter behavioral responses.1. Handle mice using non-aversive methods, such as cupping or using a tunnel, instead of tail handling. 2. Habituate animals to the handling and experimental procedures before the study begins.
Environmental Factors The testing environment, including lighting, noise, and novelty, can influence behavioral outcomes.1. Conduct experiments in a quiet, dedicated behavioral testing room. 2. Maintain consistent lighting conditions. 3. Acclimatize animals to the testing chambers before drug administration.
Genetic Background (Strain) Different mouse strains can exhibit varying sensitivities to serotonergic agonists.1. Use a mouse strain known to exhibit a robust HTR, such as C57BL/6J.[4] 2. If using a different strain, a dose-response study may be necessary to establish sensitivity.
Sex Differences Male and female rodents can respond differently to psychedelic compounds.[3][11]1. Test male and female animals separately. 2. Analyze data for each sex independently.
Guide 2: Troubleshooting Drug Discrimination Studies

Issue: Failure to establish discrimination, or inconsistent responding during substitution tests.

// Nodes Start [label="Drug Discrimination Issues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Training [label="Training Phase Problems", fillcolor="#FBBC05"]; Testing [label="Substitution Test Variability", fillcolor="#FBBC05"];

Dose [label="Inappropriate Training Dose", fillcolor="#F1F3F4"]; Schedule [label="Reinforcement Schedule", fillcolor="#F1F3F4"]; Overtraining [label="Insufficient/Overtraining", fillcolor="#F1F3F4"];

Generalization [label="Lack of Generalization", fillcolor="#F1F3F4"]; Rate [label="Response Rate Suppression", fillcolor="#F1F3F4"]; Context [label="Contextual Cues", fillcolor="#F1F3F4"];

// Edges Start -> Training; Start -> Testing;

Training -> Dose [label="Adjust training drug dose"]; Training -> Schedule [label="Optimize FR schedule"]; Training -> Overtraining [label="Ensure adequate training sessions"];

Testing -> Generalization [label="Re-evaluate training dose/drug"]; Testing -> Rate [label="Test lower doses of Bromo-dragonfly"]; Testing -> Context [label="Maintain consistent testing environment"]; } dot Caption: Troubleshooting logic for drug discrimination.

Potential Cause Explanation Troubleshooting Steps
Inappropriate Training Dose The dose of the training drug (e.g., LSD, DOM) may be too high or too low to establish a clear discriminative stimulus.1. Conduct a dose-response curve for the training drug to identify a dose that produces reliable discrimination without excessive side effects (e.g., response rate suppression).
Insufficient Training Animals may not have had enough training sessions to reliably discriminate between the drug and vehicle.1. Ensure animals meet strict discrimination criteria (e.g., >80% correct lever presses for several consecutive sessions) before starting substitution tests.[15]
Response Rate Suppression High doses of Bromo-dragonfly or the training drug can suppress lever-pressing behavior, confounding the results.1. If response rates are low, test lower doses of Bromo-dragonfly during substitution tests. 2. Ensure the training dose does not significantly suppress response rates.
Lack of Generalization Bromo-dragonfly may not fully substitute for the training drug if their subjective effects are not sufficiently similar at the doses tested.1. Confirm that the training drug is appropriate. Bromo-dragonfly is a phenethylamine, so training with another phenethylamine like DOM may be more appropriate than an ergoline (B1233604) like LSD, although cross-generalization often occurs. 2. Test a wider range of Bromo-dragonfly doses.
Environmental Enrichment Animals housed in enriched environments may show altered sensitivity to the reinforcing and discriminative effects of drugs.[1][14][16][17][18]1. Standardize housing conditions across all experimental groups. 2. Be aware that enriched housing may be a confounding variable.

Detailed Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the head-twitch response induced by Bromo-dragonfly in mice.

Materials:

  • Bromo-dragonfly HCl, dissolved in 0.9% sterile saline.

  • Male C57BL/6J mice (8-10 weeks old).

  • Observation chambers (e.g., clear polycarbonate cages).

  • Video recording equipment (optional but recommended for later verification).

  • Stopwatch.

Procedure:

  • Acclimation:

    • Allow mice to acclimate to the housing facility for at least one week before the experiment.

    • On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30 minutes.

    • Place each mouse individually into an observation chamber and allow a 10-15 minute habituation period.

  • Drug Administration:

    • Administer Bromo-dragonfly or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

    • A range of doses should be tested to generate a dose-response curve. Based on the potency of the analogue DOB-DFLY (ED50 = 0.20 µmol/kg), a starting dose range for Bromo-dragonfly could be 0.05 to 1.0 µmol/kg.

  • Observation:

    • Immediately after injection, begin observing the mice for head twitches.

    • A head twitch is a rapid, spasmodic, side-to-side movement of the head.[6]

    • Count the number of head twitches over a 30-60 minute period.[19]

    • If using video, record the entire observation period for later scoring.

  • Data Analysis:

    • Sum the total number of head twitches for each animal.

    • Compare the mean number of head twitches between different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Calculate the ED50 value from the dose-response curve.

Experimental Workflow: HTR Assay

HTR_Workflow Acclimation Animal Acclimation (Housing & Testing Room) Habituation Habituation to Observation Chamber Acclimation->Habituation Injection Drug/Vehicle Injection (i.p.) Habituation->Injection Observation Observation Period (30-60 min) Injection->Observation Data_Analysis Data Analysis (HTR Counts, Statistics) Observation->Data_Analysis

Protocol 2: Drug Discrimination Assay in Rats

Objective: To determine if Bromo-dragonfly produces subjective effects similar to a known hallucinogen (e.g., DOM) in rats.

Materials:

  • Bromo-dragonfly HCl, dissolved in 0.9% sterile saline.

  • Training drug (e.g., DOM HCl), dissolved in saline.

  • Male Sprague-Dawley rats (250-300g).

  • Standard two-lever operant conditioning chambers equipped with food pellet dispensers.

  • 45 mg food pellets.

Procedure:

  • Lever Press Training:

    • Food-restrict rats to 85-90% of their free-feeding body weight.

    • Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule, gradually increasing the FR to 10.

  • Discrimination Training:

    • Establish a discrimination between the training drug (e.g., 0.5 mg/kg DOM, i.p.) and vehicle (saline).[15]

    • On drug days, only presses on the "drug-appropriate" lever are reinforced.

    • On vehicle days, only presses on the "vehicle-appropriate" lever are reinforced.

    • Administer injections 30 minutes before the session.[15]

    • Training sessions are typically 15 minutes long.

    • Alternate drug and vehicle days (e.g., DDSSDDSS...) until rats meet the discrimination criterion (e.g., ≥80% of responses on the correct lever before the first reinforcer for at least 8 out of 10 consecutive sessions).

  • Substitution Testing:

    • Once discrimination is established, begin substitution test sessions.

    • Administer a dose of Bromo-dragonfly instead of the training drug or vehicle.

    • Allow the rat to respond on either lever; reinforcement is delivered for responses on either lever to maintain responding.

    • Test a range of Bromo-dragonfly doses in a randomized order, with training sessions interspersed between test sessions to maintain the discrimination.

  • Data Analysis:

    • For each test session, calculate the percentage of responses on the drug-appropriate lever.

    • Full substitution (generalization) is typically defined as >80% drug-appropriate responding.

    • Partial substitution is 20-80% drug-appropriate responding.

    • No substitution is <20% drug-appropriate responding.

    • Also, analyze the response rate (lever presses per minute) to assess any rate-suppressing effects of the drug.

Signaling Pathway: 5-HT2A Receptor Activation

Signaling_Pathway BDF Bromo-dragonfly HT2A 5-HT2A Receptor BDF->HT2A Gq11 Gq/11 HT2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitation & Behavioral Effects (HTR) Ca->Response PKC->Response

References

Technical Support Center: Refining Analytical Methods for Trace Level Detection of Bromo-Dragonfly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the trace-level detection of Bromo-dragonfly. The information is designed to assist researchers in refining their analytical methods, ensuring accurate and reliable results.

Section 1: Troubleshooting Guide

Detecting Bromo-dragonfly at trace levels presents significant analytical challenges due to its high potency and the complexity of biological matrices. Below is a guide to common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Analyte Recovery Inefficient Sample Extraction: Poor choice of extraction solvent or pH. Incomplete disruption of sample matrix. Analyte Degradation: Instability of Bromo-dragonfly in the sample matrix or during processing. Poor Derivatization Efficiency (GC-MS): Suboptimal reaction conditions (temperature, time, reagent concentration).Optimize Extraction: Test a range of organic solvents (e.g., ethyl acetate, n-butyl chloride) and pH conditions. Employ vigorous shaking or ultrasonication. For complex matrices like blood, consider solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent. Ensure Stability: Keep samples refrigerated or frozen prior to analysis. Minimize light exposure. Process samples promptly after collection. Optimize Derivatization: Experiment with different derivatizing agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). Optimize reaction time and temperature to ensure complete derivatization.
Poor Peak Shape (Tailing, Broadening) Active Sites in GC Inlet or Column: Interaction of the analyte with active silanol (B1196071) groups. Matrix Effects: Co-eluting endogenous compounds interfering with the chromatographic separation. Inappropriate Mobile Phase (LC-MS): Mobile phase pH not suitable for the analyte's pKa, leading to multiple ionization states.GC System Maintenance: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and conditioning of the column are crucial. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove interfering matrix components. Mobile Phase Optimization (LC-MS): Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The use of a gradient elution can also improve peak shape.
High Background Noise or Interferences Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware. Matrix Effects: Ion suppression or enhancement in the mass spectrometer source due to co-eluting matrix components. Carryover: Residual analyte from a previous high-concentration sample adhering to the analytical system.Use High-Purity Materials: Utilize HPLC or MS-grade solvents and reagents. Thoroughly clean all glassware. Mitigate Matrix Effects: Implement a robust sample cleanup protocol. Use a divert valve to direct the early and late eluting matrix components away from the MS source. Employ matrix-matched calibration standards or a stable isotope-labeled internal standard. Prevent Carryover: Run blank solvent injections between samples, especially after analyzing a high-concentration sample. Optimize the autosampler wash procedure.
Inconsistent or Non-Reproducible Results Variability in Sample Preparation: Inconsistent volumes, extraction times, or derivatization conditions. Instrument Instability: Fluctuations in temperature, flow rate, or detector response. Degradation of Standards: Improper storage or handling of calibration standards.Standardize Protocols: Ensure all steps of the sample preparation are performed consistently. Use calibrated pipettes and timers. Instrument Performance Qualification: Regularly perform system suitability tests to ensure the instrument is operating within specified parameters. Proper Standard Handling: Store standards at the recommended temperature and protect them from light. Prepare fresh working solutions regularly.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing Bromo-dragonfly in biological samples?

A1: The most significant challenge is overcoming matrix effects.[1][2] Due to the extremely low concentrations of Bromo-dragonfly typically present, even minor interferences from the biological matrix can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[2][3] A robust sample preparation method is critical to minimize these effects.

Q2: Which analytical technique is more suitable for Bromo-dragonfly analysis, GC-MS or LC-MS/MS?

A2: Both techniques can be used effectively, but LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization.[4][5] However, GC-MS can also provide excellent results, particularly after derivatization to improve the volatility and chromatographic properties of the analyte.[6]

Q3: Is derivatization necessary for the GC-MS analysis of Bromo-dragonfly?

A3: Yes, derivatization is highly recommended for GC-MS analysis. Bromo-dragonfly is a primary amine, and derivatization with reagents like trifluoroacetic anhydride (TFAA) improves its thermal stability, reduces peak tailing, and enhances its chromatographic behavior, leading to better sensitivity and peak shape.

Q4: How can I minimize ion suppression in my LC-MS/MS analysis?

A4: To minimize ion suppression, focus on thorough sample cleanup using techniques like solid-phase extraction (SPE). Additionally, optimizing the chromatography to separate Bromo-dragonfly from co-eluting matrix components is crucial. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects.

Q5: What are the typical concentration ranges of Bromo-dragonfly found in forensic cases?

A5: Bromo-dragonfly is potent in very small doses, and thus concentrations in biological samples are typically in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. In a fatal poisoning case, concentrations were reported as 4.7 ng/mL in femoral blood and 33 ng/mL in urine.[4] In a mass poisoning incident, blood concentrations ranged from approximately 0.6 to 2.0 µg/L (ng/mL), and urine concentrations were between 1.6 and 35 µg/L (ng/mL).[5][7]

Section 3: Quantitative Data Summary

The following table summarizes quantitative data from published studies on Bromo-dragonfly analysis.

Analytical MethodMatrixConcentration RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
LC-MS/MSFemoral Blood4.7 ng/mL (in a fatal case)Not ReportedNot Reported[4]
LC-MS/MSUrine33 ng/mL (in a fatal case)Not ReportedNot Reported[4]
LC-MS/MSVitreous Humour0.5 ng/mL (in a fatal case)Not ReportedNot Reported[4]
LC-MS/MSBlood~0.6 - 2.0 ng/mLNot ReportedNot Reported[5][7]
LC-MS/MSUrine~1.6 - 35 ng/mLNot ReportedNot Reported[5][7]

Section 4: Experimental Protocols

Protocol 1: GC-MS Analysis of Bromo-dragonfly in Whole Blood

This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of whole blood, add an appropriate internal standard.

  • Vortex and centrifuge the sample.

  • Load the supernatant onto a conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, methanol) to remove interferences.

  • Elute the analyte with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA).

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Evaporate the excess reagent and solvent.

  • Reconstitute the final extract in a solvent suitable for GC-MS injection (e.g., ethyl acetate).

3. GC-MS Parameters

  • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized Bromo-dragonfly.

Section 5: Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Derivatization (for GC-MS) Evaporation1->Derivatization GC-MS Path Reconstitution Reconstitute in Injection Solvent Evaporation1->Reconstitution LC-MS/MS Path Evaporation2 Evaporate Reagent Derivatization->Evaporation2 Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General experimental workflow for the analysis of Bromo-dragonfly.

Troubleshooting_Logic Start Analytical Issue Identified Problem What is the primary issue? Start->Problem LowRecovery LowRecovery Problem->LowRecovery Low/No Recovery PoorPeakShape PoorPeakShape Problem->PoorPeakShape Poor Peak Shape HighBackground HighBackground Problem->HighBackground High Background CheckExtraction Review Extraction Protocol (Solvent, pH) LowRecovery->CheckExtraction CheckGC GC-MS Issue? PoorPeakShape->CheckGC CheckBlanks Analyze Solvent Blanks HighBackground->CheckBlanks CheckDerivatization Verify Derivatization (Temp, Time) CheckExtraction->CheckDerivatization Extraction OK OptimizeExtraction Optimize Extraction Parameters CheckExtraction->OptimizeExtraction Inefficient CheckStandards Check Standard Stability CheckDerivatization->CheckStandards Derivatization OK OptimizeDerivatization Optimize Derivatization Conditions CheckDerivatization->OptimizeDerivatization Suboptimal End Problem Resolved OptimizeExtraction->End CheckStandards->End Standards OK PrepareNewStandards Prepare Fresh Standards CheckStandards->PrepareNewStandards Degraded OptimizeDerivatization->End PrepareNewStandards->End CheckInlet Inspect Inlet Liner & Column Condition CheckGC->CheckInlet Yes CheckLC Review Mobile Phase (pH, Composition) CheckGC->CheckLC No (LC-MS) ReplaceConsumables Replace Liner/Column CheckInlet->ReplaceConsumables Contaminated CheckSampleCleanup CheckSampleCleanup CheckInlet->CheckSampleCleanup Clean CheckLC->CheckSampleCleanup Optimal OptimizeLC Optimize Mobile Phase CheckLC->OptimizeLC Suboptimal ReplaceConsumables->End OptimizeLC->End ContaminatedSolvents Use Fresh, High-Purity Solvents/Reagents CheckBlanks->ContaminatedSolvents Blanks are Dirty CheckMatrixEffects Evaluate Matrix Effects (Post-column infusion) CheckBlanks->CheckMatrixEffects Blanks are Clean ContaminatedSolvents->End ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckMatrixEffects->ImproveCleanup Suppression/ Enhancement CheckCarryover Investigate Carryover (Run multiple blanks after high std) CheckMatrixEffects->CheckCarryover No Significant Effect ImproveCleanup->End CheckCarryover->End No Carryover OptimizeWash Optimize Autosampler Wash Method CheckCarryover->OptimizeWash Carryover Present OptimizeWash->End

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

A Researcher's Guide to Analytical Methods for Bromo-Dragonfly Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of validated analytical methods for the detection and quantification of Bromo-dragonfly hydrochloride. It is intended for researchers, scientists, and drug development professionals who require reliable and accurate detection of this potent synthetic hallucinogen in various matrices. This document provides an objective comparison of common analytical techniques, supported by representative experimental data and detailed protocols.

Overview of Core Analytical Techniques

The detection of this compound is predominantly achieved through the use of separation science coupled with sensitive detection technologies. The most prevalent methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types, ranging from seized powders to complex biological matrices like blood and serum.

Comparative Performance Data

The selection of an appropriate analytical method is often dictated by the specific requirements of the study, such as the expected concentration of the analyte and the complexity of the sample matrix. The following table summarizes typical validation parameters for the detection of this compound using GC-MS, LC-MS/MS, and HPLC-DAD.

MethodMatrixTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Accuracy (Recovery %)Precision (RSD %)
GC-MS Whole Blood / Oral Fluid0.5 ng/mL[1]1.0 ng/mL[1]>0.99[1]92-102%[1]<15%[1]
LC-MS/MS Serum / Plasma0.05 ng/mL0.2 ng/mL>0.9985-115%<15%
HPLC-DAD Seized Powder0.25 µg/mL[2]0.5 µg/mL[2]>0.99[2]98-102%<5%

Note: Values are representative and may vary based on specific instrumentation and experimental conditions.

Experimental Protocols & Methodologies

Detailed and validated protocols are crucial for reproducible and reliable results. Below are outlines of standard procedures for each of the discussed analytical techniques.

GC-MS Protocol for Bromo-dragonfly in Whole Blood

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. It is a well-established method in forensic toxicology for the identification and quantification of drugs of abuse in biological samples.

Sample Preparation:

  • A 1 mL aliquot of whole blood is transferred to a glass test tube.

  • An appropriate internal standard (e.g., a deuterated analog) is added.

  • Liquid-liquid extraction is performed using a suitable organic solvent (e.g., n-butyl chloride) after basification of the sample.

  • The sample is vortexed and centrifuged to ensure complete phase separation.

  • The upper organic layer is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate) prior to injection.

Instrumental Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 100°C, ramped to 320°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of Bromo-dragonfly and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Whole Blood Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle separate Vortex & Centrifuge lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject detect Detection & Quantitation inject->detect

Caption: GC-MS Experimental Workflow for Bromo-dragonfly.

LC-MS/MS Protocol for Bromo-dragonfly in Serum

LC-MS/MS provides high sensitivity and specificity, making it the gold standard for the quantification of drugs at very low concentrations in complex biological matrices like serum or plasma.

Sample Preparation:

  • A 100 µL aliquot of serum is transferred to a microcentrifuge tube.

  • An appropriate internal standard is added.

  • Protein precipitation is induced by adding 300 µL of cold acetonitrile.

  • The sample is vortexed vigorously and then centrifuged at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

  • The clear supernatant is transferred to an autosampler vial for analysis.

Instrumental Parameters:

  • LC System: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Bromo-dragonfly and the internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Serum Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation add_is->precipitate separate Vortex & Centrifuge precipitate->separate transfer Transfer Supernatant separate->transfer inject Inject into LC-MS/MS transfer->inject detect Detection & Quantitation inject->detect

Caption: LC-MS/MS Experimental Workflow for Bromo-dragonfly.

HPLC-DAD Protocol for Bromo-dragonfly in Seized Powder

HPLC-DAD is a versatile and cost-effective method, well-suited for the analysis of bulk materials or seized powders where analyte concentrations are expected to be relatively high.

Sample Preparation:

  • An accurately weighed amount of the homogenized powder (e.g., 10 mg) is dissolved in a suitable solvent (e.g., methanol).

  • The solution is sonicated and vortexed to ensure complete dissolution.

  • The solution is diluted to a final concentration within the calibrated range of the instrument (e.g., 100 µg/mL).

  • An aliquot is filtered through a 0.45 µm syringe filter into an autosampler vial.

Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detector: Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance for Bromo-dragonfly (e.g., 230 nm).

  • Column Temperature: 30°C.

HPLCDAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis start Weigh Seized Powder dissolve Dissolve in Solvent start->dissolve sonicate Sonicate & Vortex dissolve->sonicate dilute Dilute to Concentration sonicate->dilute filter Filter Sample dilute->filter inject Inject into HPLC filter->inject detect Detection & Quantitation inject->detect

References

comparative analysis of Bromo-dragonfly hydrochloride and LSD potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available in vitro and in vivo data reveals that Bromo-dragonfly is a significantly more potent serotonin (B10506) 5-HT2A receptor agonist than lysergic acid diethylamide (LSD). This heightened potency is observed in its stronger binding affinity and greater functional activity at this key receptor, which is the primary target for the psychedelic effects of both compounds.

Data Presentation: In Vitro and In Vivo Potency

The following tables summarize the quantitative data on the potency of Bromo-dragonfly hydrochloride and LSD.

Table 1: Receptor Binding Affinity (Ki) at the 5-HT2A Receptor

CompoundKi (nM)Species/SystemNotes
Bromo-dragonfly0.04[1][2]Human (cloned receptor)The (R)-enantiomer is the more active form.[1]
LSD1.1 - 2.9[3]Human

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50) at the 5-HT2A Receptor

CompoundEC50 (nM)Assay TypeSpecies/System
Bromo-dragonflyData not available in direct comparison--
LSD7.2[4]Inositol (B14025) Phosphate (B84403) AccumulationRecombinant cells
LSD~3-4 (unbound)[5]Psychotropic effectsHuman plasma

Lower EC50 values indicate greater potency in eliciting a functional response.

Table 3: In Vivo Potency

CompoundAssayED50SpeciesNotes
Bromo-dragonflyDrug Discrimination (LSD-trained)Slightly more potent than LSD[6]Rats
LSDDrug Discrimination0.08 mg/kg (training dose)[7]Rats
Bromo-dragonflyHead-Twitch Response (HTR)204.8 nmol/kg[8]MiceConsidered a behavioral proxy for hallucinogenic potential.
LSDHead-Twitch Response (HTR)132.8 nmol/kg[8]Mice

ED50 (Effective Dose, 50%) is the dose that produces a half-maximal response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin).

  • Competition: Various concentrations of the test compound (Bromo-dragonfly or LSD) are added to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for EC50 determination)

This functional assay measures the ability of a compound to activate Gq-coupled receptors like the 5-HT2A receptor.

  • Cell Culture: Cells expressing the 5-HT2A receptor are cultured and labeled with [3H]myo-inositol.

  • Stimulation: The cells are stimulated with various concentrations of the test compound (Bromo-dragonfly or LSD).

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate fractions is measured.

  • Data Analysis: The concentration of the test compound that produces a half-maximal accumulation of inositol phosphates (EC50) is determined.

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay in rodents is a widely used model to assess the hallucinogenic potential of 5-HT2A receptor agonists.

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: The test compound (Bromo-dragonfly or LSD) is administered to the mice, typically via intraperitoneal injection.

  • Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted over a specific period.

  • Data Analysis: A dose-response curve is generated, and the ED50 (the dose that elicits 50% of the maximal response) is calculated.

Mandatory Visualization

Experimental_Workflow_Potency_Determination cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays receptor_prep Receptor Preparation (e.g., cell membranes) radioligand_binding Radioligand Binding Assay receptor_prep->radioligand_binding functional_assay Functional Assay (e.g., IP Accumulation) receptor_prep->functional_assay ki_value Ki Value (Binding Affinity) radioligand_binding->ki_value ec50_value EC50 Value (Functional Potency) functional_assay->ec50_value animal_model Animal Model (e.g., Mice, Rats) drug_admin Drug Administration animal_model->drug_admin behavioral_assay Behavioral Assay (e.g., HTR, Drug Discrimination) drug_admin->behavioral_assay ed50_value ED50 Value (Behavioral Potency) behavioral_assay->ed50_value compound Test Compound (Bromo-dragonfly or LSD) compound->receptor_prep In Vitro compound->animal_model In Vivo

Caption: Experimental workflow for determining the potency of psychoactive compounds.

Signaling_Pathways cluster_bromo Bromo-dragonfly cluster_lsd LSD bromo Bromo-dragonfly bromo_ht2a 5-HT2A Receptor bromo->bromo_ht2a bromo_gq11 Gq/11 Activation bromo_ht2a->bromo_gq11 bromo_plc PLC Activation bromo_gq11->bromo_plc bromo_ip3_dag IP3 & DAG Increase bromo_plc->bromo_ip3_dag bromo_ca2 Intracellular Ca2+ Release bromo_ip3_dag->bromo_ca2 bromo_effect Psychedelic Effects bromo_ca2->bromo_effect lsd LSD lsd_ht2a 5-HT2A Receptor lsd->lsd_ht2a lsd_gq11 Gq/11 Activation lsd_ht2a->lsd_gq11 lsd_arrestin β-Arrestin Recruitment (Stronger Activation) lsd_ht2a->lsd_arrestin lsd_plc PLC Activation lsd_gq11->lsd_plc lsd_ip3_dag IP3 & DAG Increase lsd_plc->lsd_ip3_dag lsd_ca2 Intracellular Ca2+ Release lsd_ip3_dag->lsd_ca2 lsd_effect Psychedelic Effects lsd_ca2->lsd_effect lsd_arrestin->lsd_effect

Caption: Comparative signaling pathways of Bromo-dragonfly and LSD at the 5-HT2A receptor.

References

A Comparative Analysis of Receptor Binding Affinities: Bromo-Dragonfly Hydrochloride vs. 2C-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of two potent psychedelic phenethylamines: Bromo-dragonfly hydrochloride and 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B). The focus of this analysis is on their interactions with key serotonin (B10506) receptor subtypes—5-HT2A, 5-HT2B, and 5-HT2C—which are central to their pharmacological effects. This document summarizes quantitative experimental data, details the methodologies used in these binding assays, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Receptor Binding Affinity

The affinity of a compound for a receptor is a critical measure of its potential potency and selectivity. The data presented below, collated from various radioligand binding assays, quantifies the interaction of Bromo-dragonfly and 2C-B with serotonin 5-HT2 receptor subtypes. The inhibition constant (Ki) represents the concentration of the ligand that binds to 50% of the receptors in the absence of the radioligand, with lower values indicating higher binding affinity. The half-maximal effective concentration (EC50) indicates the concentration of a drug that gives half of the maximal response.

CompoundReceptorKi (nM)EC50 (nM)
Bromo-dragonfly 5-HT2A0.04-
5-HT2B0.19-
5-HT2C0.02-
2C-B 5-HT2A8.61.2
5-HT2B-13
5-HT2C-0.63

Data Interpretation:

Bromo-dragonfly exhibits exceptionally high affinity for all three 5-HT2 receptor subtypes, with Ki values in the sub-nanomolar range.[1] Notably, it displays the highest affinity for the 5-HT2C receptor (Ki = 0.02 nM), closely followed by the 5-HT2A receptor (Ki = 0.04 nM).[1] Its affinity for the 5-HT2B receptor is also potent, though slightly lower (Ki = 0.19 nM).[1]

In comparison, 2C-B demonstrates a lower binding affinity for the 5-HT2A receptor, with a reported Ki value of 8.6 nM.[2] However, its functional potency, as indicated by EC50 values, is high, particularly at the 5-HT2C (0.63 nM) and 5-HT2A (1.2 nM) receptors.[3] The EC50 value for the 5-HT2B receptor is significantly higher at 13 nM, suggesting lower potency at this subtype.[3]

Experimental Protocols

The receptor binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These experiments are fundamental in pharmacology for determining how strongly a drug binds to a specific receptor.

General Radioligand Binding Assay Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT2A receptor) are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Incubation: The prepared cell membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (Bromo-dragonfly or 2C-B).

  • Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Following incubation, the bound and free radioligand are separated. This is commonly achieved through rapid vacuum filtration, where the solution is passed through a filter that traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor Drug Preparation Competitor_Prep->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki) Quantification->Data_Analysis

Fig. 1: Experimental workflow for a typical radioligand binding assay.

Signaling Pathways

Both Bromo-dragonfly and 2C-B exert their effects primarily through agonism at 5-HT2 receptors. These receptors are G protein-coupled receptors (GPCRs) that predominantly couple to the Gq/G11 signaling pathway.[4][5] Activation of this pathway leads to a cascade of intracellular events.

Upon agonist binding, the 5-HT2 receptor undergoes a conformational change, activating the associated Gq/G11 protein.[6] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[6]

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Ligand Bromo-dragonfly or 2C-B Receptor 5-HT2A/2B/2C Receptor Ligand->Receptor binds G_Protein Gq/G11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response leads to

Fig. 2: The Gq/G11 signaling pathway activated by 5-HT2 receptors.

References

A Comparative Analysis of the Behavioral Effects of Bromo-Dragonfly and DOB in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of two potent psychedelic compounds, Bromo-Dragonfly (DOB-DFLY) and 2,5-Dimethoxy-4-bromoamphetamine (DOB), in mouse models. The focus is on key behavioral assays used to assess the psychoactive and physiological effects of serotonergic compounds: the head-twitch response (HTR), locomotor activity, and prepulse inhibition (PPI). This document synthesizes available experimental data to facilitate a clear understanding of the pharmacological profiles of these substances.

Summary of Behavioral Effects

The primary behavioral response used to compare the in-vivo potency of Bromo-Dragonfly and DOB in mice is the head-twitch response (HTR), a behavior directly linked to serotonin (B10506) 2A (5-HT2A) receptor activation. Experimental data demonstrates that Bromo-Dragonfly is significantly more potent than DOB in inducing this response.

Direct comparative data on the effects of Bromo-Dragonfly on locomotor activity and prepulse inhibition in mice is limited in the currently available scientific literature. However, studies on DOB provide a baseline for its effects on these behaviors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the head-twitch response induced by Bromo-Dragonfly and DOB in mice.

CompoundAssayMouse StrainED₅₀ (μmol/kg)Potency Relative to DOB
Bromo-Dragonfly (DOB-DFLY) Head-Twitch ResponseC57BL/6J0.20[1]~3.75x higher
DOB Head-Twitch ResponseC57BL/6J0.75[1]1x

Note: ED₅₀ (Median Effective Dose) is the dose that produces a half-maximal response.

Detailed Experimental Protocols

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, side-to-side head movement in rodents, which is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[1]

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.[1]

  • Drug Administration: Test compounds (Bromo-Dragonfly or DOB) are dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Observation: Following administration, mice are placed individually into observation chambers.

  • Data Collection: The number of head twitches is counted for a defined period, typically starting immediately after injection and lasting for 20-30 minutes.[2] Automated systems using magnetometers or video analysis software can be used for detection and quantification.[3]

  • Data Analysis: Dose-response curves are generated, and the ED₅₀ is calculated to determine the potency of the compounds.

Locomotor Activity (Open Field Test)

The open field test is used to assess general locomotor activity and exploratory behavior.

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with infrared beams or video tracking software to monitor movement.[4][5][6]

  • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the test.[4][6]

  • Procedure: Each mouse is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 10-30 minutes).[4]

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled.

    • Vertical Activity (Rearing): Number of times the mouse rears on its hind legs.

    • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

  • Data Analysis: The mean values for each parameter are calculated and compared between treatment groups.

Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in some psychiatric disorders.

Methodology:

  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.[7][8]

  • Procedure: The test consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.[9]

    • Prepulse-plus-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 70-85 dB) is presented shortly before the pulse.[8][10]

    • No-stimulus trials: Only background noise is present.[9]

  • Data Collection: The amplitude of the startle response is measured for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.[10]

Visualizations

Signaling Pathway of 5-HT2A Receptor Activation

Both Bromo-Dragonfly and DOB are agonists at the 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Bromo-Dragonfly / DOB Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Head-Twitch) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway

Experimental Workflow for Head-Twitch Response Assay

The following diagram illustrates the typical workflow for conducting a head-twitch response experiment.

HTR_Workflow Start Start Acclimation Acclimate Mice (30-60 min) Start->Acclimation Drug_Admin Administer Compound (Bromo-Dragonfly or DOB) Acclimation->Drug_Admin Observation Place in Observation Chamber Drug_Admin->Observation Data_Collection Record Head-Twitches (20-30 min) Observation->Data_Collection Data_Analysis Analyze Data (Calculate ED₅₀) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Head-Twitch Response Experimental Workflow

Experimental Workflow for Locomotor Activity (Open Field Test)

This diagram outlines the process for assessing locomotor activity using the open field test.

OFT_Workflow Start Start Acclimation Acclimate Mice (min. 30 min) Start->Acclimation Drug_Admin Administer Compound (Bromo-Dragonfly or DOB) Acclimation->Drug_Admin Placement Place Mouse in Center of Open Field Drug_Admin->Placement Recording Record Activity (e.g., 10-30 min) Placement->Recording Data_Analysis Analyze Locomotor Parameters Recording->Data_Analysis End End Data_Analysis->End

Caption: Open Field Test Experimental Workflow

References

Differentiating Bromo-dragonfly Hydrochloride from its "FLY" Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the chemical, pharmacological, and metabolic differences between Bromo-dragonfly and its related "FLY" analogs, providing researchers with the necessary data and methodologies for their accurate differentiation.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Bromo-dragonfly hydrochloride and its "FLY" analogs, such as 2C-B-FLY and 3C-B-FLY. The information presented herein is for research and informational purposes only. These substances are potent psychoactive compounds and should be handled with extreme caution in a controlled laboratory setting.

Chemical and Pharmacological Overview

Bromo-dragonfly (also known as DOB-DFLY) is a potent psychedelic phenethylamine (B48288) and a rigid analog of DOB (2,5-dimethoxy-4-bromoamphetamine). The "dragonfly" moniker is derived from its distinctive chemical structure. Its "FLY" analogs, such as 2C-B-FLY and 3C-B-FLY, are structurally related compounds where the methoxy (B1213986) groups of the corresponding 2C-X compounds are incorporated into dihydrofuran rings. These structural modifications significantly influence their pharmacological profiles.

Table 1: General Characteristics of Bromo-dragonfly and "FLY" Analogs

CompoundChemical NameMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
Bromo-dragonfly HCl1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochlorideC₁₃H₁₃BrClNO₂330.61Fully aromatic benzodifuran ring system
2C-B-FLY HCl2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine hydrochlorideC₁₂H₁₅BrClNO₂320.61Tetrahydrobenzodifuran ring system
3C-B-FLY HCl1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine hydrochlorideC₁₃H₁₇BrClNO₂334.64α-methylated amine on a tetrahydrobenzodifuran ring

Pharmacological Differentiation

The primary mechanism of action for these compounds is agonism at serotonin (B10506) receptors, particularly the 5-HT₂A subtype, which is responsible for their psychedelic effects. However, their affinity and efficacy at various serotonin receptor subtypes differ, leading to distinct pharmacological profiles.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) and In Vivo Potency (ED₅₀, µmol/kg)

Compound5-HT₂A Ki (nM)5-HT₂B Ki (nM)5-HT₂C Ki (nM)In Vivo Potency (ED₅₀, µmol/kg)
Bromo-dragonfly0.04[1]0.19[2]0.02[2]0.20[1]
2C-B-FLY11[1]High AffinityHigh Affinity1.79[1]
3C-B-FLYPotent AgonistPotent AgonistPotent Agonist0.67

Note: Higher Ki values indicate lower binding affinity. In vivo potency is based on head-twitch response studies in mice, a model for psychedelic activity. Data for 3C-B-FLY is limited, with qualitative descriptions of its potent agonism at 5-HT₂A and 5-HT₂C receptors. The ED₅₀ value for 3C-B-FLY is for DOB-FLY, which is another name for the same compound.

Metabolic Differentiation

Metabolic profiling reveals significant differences between Bromo-dragonfly and its "FLY" analogs, which can be crucial for their identification in biological samples. Bromo-dragonfly is notably resistant to metabolism, contributing to its long duration of action.[3] In contrast, 2C-B-FLY is metabolized by cytochrome P450 enzymes, primarily CYP2D6, and monoamine oxidase A (MAO-A).[3]

Table 3: Metabolic Profile

CompoundPrimary Metabolic PathwaysKey Metabolites
Bromo-dragonflyResistant to metabolism-
2C-B-FLYMonohydroxylation, N-acetylation, DeaminationHydroxylated and N-acetylated metabolites, aldehyde metabolite

Experimental Protocols for Differentiation

Accurate differentiation of these compounds requires sophisticated analytical techniques. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of these compounds, often following derivatization to improve chromatographic performance.

Experimental Protocol:

  • Sample Preparation: For biological samples, a solid-phase extraction (SPE) is recommended. For solid samples, dissolve in a suitable organic solvent. Derivatization with an agent like N-methyl-bis-trifluoroacetamide (MBTFA) can improve peak shape and volatility.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 280°C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Results: The retention times and mass spectra will be characteristic for each compound. Bromo-dragonfly and its analogs will exhibit distinct fragmentation patterns, particularly the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of these compounds in complex matrices without the need for derivatization.

Experimental Protocol:

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common method for biological samples. Solid samples can be dissolved in the initial mobile phase.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions should be optimized for each analyte.

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Expected Results: Each compound will have a characteristic retention time and specific MRM transitions, allowing for highly selective and sensitive quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, which is invaluable for the unambiguous identification of these compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the pure substance (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Parameters: Standard proton acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Standard carbon acquisition with proton decoupling.

Expected Results: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra will be unique to each molecule's structure, allowing for definitive identification. The aromatic and aliphatic regions of the spectra will show distinct patterns for the benzodifuran and tetrahydrobenzodifuran cores, as well as the amine side chain.

Signaling Pathways and Experimental Workflows

The psychedelic effects of these compounds are primarily mediated through the 5-HT₂A receptor, which couples to Gq/11 and β-arrestin2 signaling pathways.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Ligand Bromo-dragonfly or Analog Ligand->Receptor Binds to

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

Upon agonist binding, the 5-HT₂A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are believed to underlie the psychedelic experience.

experimental_workflow Sample Sample Acquisition (Seized Material or Biological Fluid) Extraction Sample Preparation (e.g., SPE, LLE, Protein Precipitation) Sample->Extraction Screening Initial Screening (e.g., GC-MS, LC-MS) Extraction->Screening Confirmation Confirmatory Analysis (LC-MS/MS, High-Resolution MS) Screening->Confirmation Structure Structural Elucidation (NMR) Screening->Structure Data Data Analysis and Comparison to Reference Standards Confirmation->Data Structure->Data Report Final Report Data->Report

Caption: General Experimental Workflow for Differentiation.

This workflow outlines a typical process for the analysis and identification of Bromo-dragonfly and its analogs in a laboratory setting. Initial screening provides a tentative identification, which is then confirmed using more sensitive and specific techniques. For novel or unconfirmed substances, structural elucidation by NMR is essential.

Conclusion

The differentiation of this compound from its "FLY" analogs is critical due to their varying potencies and pharmacological effects. This guide provides a comparative overview of their chemical, pharmacological, and metabolic properties, along with generalized analytical protocols. Researchers should utilize a combination of chromatographic and spectroscopic techniques for unambiguous identification and quantification. The provided data and workflows serve as a valuable resource for forensic scientists, toxicologists, and researchers in the field of psychoactive substances.

References

Immunoassay Cross-Reactivity of Bromo-Dragonfly Hydrochloride: A Comparative Guide Based on Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated cross-reactivity of Bromo-dragonfly hydrochloride in common immunoassays. Due to a lack of direct experimental data for Bromo-dragonfly in publicly available scientific literature, this comparison is based on the known cross-reactivity of structurally similar psychoactive compounds. Immunoassays are a primary screening methodology in forensic and clinical toxicology; however, their specificity is a critical limitation, as cross-reactivity with unintended compounds can lead to false-positive results.[1]

Bromo-dragonfly (B-DFLY) is a potent hallucinogenic phenethylamine (B48288) and a rigid benzodifuran analogue of DOB (2,5-dimethoxy-4-bromoamphetamine).[2][3][4] Its structural similarity to amphetamines and other phenethylamines suggests a potential for cross-reactivity in immunoassays designed to detect these classes of drugs.

Comparative Cross-Reactivity Data

CompoundChemical ClassImmunoassay TargetCross-Reactivity (%)Notes
Bromo-dragonfly HCl Phenethylamine / Benzodifuran Amphetamine / Hallucinogens Data Not Available
2C-B (2,5-dimethoxy-4-bromophenethylamine)PhenethylamineAmphetamineLow to negligibleOften not detected by standard amphetamine screens.
2C-B-FLYPhenethylamine / TetrahydrobenzodifuranAmphetamine / HallucinogensData Not AvailableStructurally similar to B-DFLY, potential for cross-reactivity is expected but unquantified.
DOB (2,5-dimethoxy-4-bromoamphetamine)PhenethylamineAmphetamineVariableShows some cross-reactivity in certain amphetamine assays due to the amphetamine backbone.
AmphetaminePhenethylamineAmphetamine100%Calibrator for amphetamine assays.
MethamphetaminePhenethylamineAmphetamineHighHigh cross-reactivity in most amphetamine immunoassays.

Note: The absence of data highlights a significant gap in the forensic and toxicological understanding of novel psychoactive substances (NPS).

Experimental Protocols

Immunoassays for drug screening are typically based on the principle of competitive binding. An unknown sample is analyzed for the presence of a specific drug, which competes with a labeled version of the drug for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the drug in the sample.

Representative Protocol: Competitive ELISA for Amphetamine Screening

This protocol is a generalized representation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of amphetamines in urine.

1. Reagents and Materials:

  • Microplate pre-coated with anti-amphetamine antibodies

  • Amphetamine-enzyme (e.g., HRP) conjugate

  • Calibrators and controls

  • Wash buffer (e.g., PBS with Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Urine specimens

  • Precision pipettes and tips

  • Microplate reader

2. Assay Procedure:

  • Sample Preparation: Urine samples should be brought to room temperature (18-25°C).[6][7] If necessary, dilute samples with a specified buffer to fall within the assay's detection range.[7]

  • Addition of Calibrators, Controls, and Samples: Pipette a defined volume (e.g., 10-20 µL) of calibrators, controls, and diluted urine specimens into the appropriate wells of the antibody-coated microplate.[6][7]

  • Addition of Enzyme Conjugate: Add a specified volume (e.g., 100 µL) of the amphetamine-enzyme conjugate to each well.[7]

  • Incubation: Incubate the plate for a set period (e.g., 45-60 minutes) at room temperature.[8] During this time, the drug in the sample and the drug-enzyme conjugate compete for binding to the antibodies on the well surface.

  • Washing: After incubation, wash the wells multiple times with the wash buffer to remove any unbound components.[8][9]

  • Substrate Addition: Add the substrate solution (e.g., 100 µL) to each well and incubate for a specified time (e.g., 30 minutes) in the dark.[8][9] The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Stopping the Reaction: Add a stop solution (e.g., 50-100 µL) to each well to terminate the enzymatic reaction.[7][8]

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[7][8] The intensity of the color is inversely proportional to the amount of amphetamine present in the sample.

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay, which is a common format for screening drugs of abuse.

Immunoassay_Workflow cluster_well Microplate Well cluster_sample_negative Negative Sample cluster_sample_positive Positive Sample cluster_results Signal Generation Ab Antibody Coated on Well Result_Neg High Signal (Strong Color) Ab->Result_Neg Enzyme reacts with substrate Result_Pos Low Signal (Weak/No Color) Ab->Result_Pos Less enzyme to react with substrate Enzyme_Conj_Neg Drug-Enzyme Conjugate Enzyme_Conj_Neg->Ab Binds to Antibody Sample_Drug Drug in Sample Sample_Drug->Ab Competes for Antibody Binding Enzyme_Conj_Pos Drug-Enzyme Conjugate

Caption: Competitive immunoassay workflow.

Conclusion

The structural characteristics of this compound, specifically its phenethylamine backbone, suggest a potential for cross-reactivity with immunoassays designed to detect amphetamines or other related substances. However, without direct experimental validation, the extent of this cross-reactivity remains unknown. The provided data on structural analogues indicates that such cross-reactivity is often variable and assay-dependent. For definitive identification and quantification, positive immunoassay screens should always be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][10] Further research is critically needed to characterize the immunoassay cross-reactivity of Bromo-dragonfly and other emerging novel psychoactive substances to improve the accuracy of toxicological screening.

References

Validating In Vitro Models for Predicting Bromo-Dragonfly's In Vivo Effects: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro models used to predict the in vivo effects of Bromo-dragonfly, a potent and long-acting synthetic hallucinogen. The following sections detail the experimental data, protocols, and key signaling pathways involved in Bromo-dragonfly's pharmacology, offering a comprehensive resource for researchers in the field.

Introduction

Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a powerful psychedelic substance known for its high affinity for serotonin (B10506) 5-HT2A receptors and its potent, long-lasting psychoactive effects.[1][2] Understanding the correlation between its in vitro activity and in vivo effects is crucial for predicting the pharmacological and toxicological profiles of this and similar novel psychoactive substances. This guide evaluates the predictive validity of common in vitro assays by comparing their outcomes with in vivo data from animal models and clinical observations.

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies on Bromo-dragonfly and its analogs.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Bromo-dragonfly and Related Compounds

Compound5-HT2A (nM)5-HT2B (nM)5-HT2C (nM)Reference(s)
Bromo-dragonfly 0.04 0.19 0.02 [1][2]
DOB0.75 (μmol/kg ED50 in HTR)--[3]
2C-B2.43 (μmol/kg ED50 in HTR)--[3]

Table 2: In Vitro Functional Activity of Bromo-dragonfly

AssayParameterValueReference(s)
MAO-A Inhibition Ki 0.352 µM (competitive inhibitor) [4]
Hepatic Metabolism Metabolism in HLM & HLC Not metabolized [4]

Table 3: In Vivo Potency of Bromo-dragonfly and Analogs in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (μmol/kg)Reference(s)
Bromo-dragonfly (DOB-DFLY) 0.20 [3]
DOB0.75[3]
2C-B-DFLY1.07[3]
2C-B2.43[3]
LSD0.0529 (mg/kg)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT2A receptor.[2][6][7][8]

Objective: To determine the inhibitory constant (Ki) of Bromo-dragonfly for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors (e.g., from CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [3H]ketanserin or [125I]DOI)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)

  • Test compound (Bromo-dragonfly) at various concentrations

  • Non-specific binding control (e.g., 10 µM of a known 5-HT2A antagonist like ketanserin)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare cell membranes expressing the 5-HT2A receptor.

  • In a 96-well plate, add the cell membranes, radioligand, and either incubation buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Head-Twitch Response (HTR) Assay in Mice

This protocol is a standard behavioral assay used to assess the in vivo 5-HT2A receptor agonist activity of hallucinogenic compounds.[3][5][9][10]

Objective: To determine the potency (ED50) of Bromo-dragonfly to induce head-twitch responses in mice, a behavioral proxy for hallucinogenic effects.

Materials:

  • Male C57BL/6J mice

  • Test compound (Bromo-dragonfly) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control

  • Observation chambers

  • Video recording equipment (optional)

  • Automated HTR detection system (optional, based on a head-mounted magnet and a magnetometer)

Procedure:

  • Acclimate the mice to the observation chambers before the experiment.

  • Administer the test compound or vehicle control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Place each mouse individually into an observation chamber.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data can be collected by trained observers, through later analysis of video recordings, or using an automated system.

  • Generate a dose-response curve by testing a range of doses of the test compound.

  • Calculate the ED50 value (the dose that produces 50% of the maximal response) using non-linear regression analysis.

In Vitro Monoamine Oxidase A (MAO-A) Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of a compound on MAO-A activity.[1][11][12][13]

Objective: To determine the inhibitory constant (Ki) and mechanism of inhibition of Bromo-dragonfly on MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine (B1673886) or tyramine)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Test compound (Bromo-dragonfly) at various concentrations

  • Positive control inhibitor (e.g., clorgyline)

  • Detection reagent (e.g., a fluorometric probe to detect H2O2 production)

  • 96-well microplate reader (fluorometric)

Procedure:

  • Pre-incubate the MAO-A enzyme with the test compound or vehicle control in the assay buffer in a 96-well plate.

  • Initiate the enzymatic reaction by adding the MAO-A substrate.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of product formed (or H2O2 generated).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the concentration-inhibition curve.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or other kinetic plots. The Ki can then be calculated from these data.

Mandatory Visualization

Signaling Pathway of Bromo-dragonfly

Bromo_Dragonfly_Signaling cluster_in_vitro In Vitro Effects cluster_in_vivo In Vivo Effects Bromo-dragonfly Bromo-dragonfly 5-HT2A_Receptor 5-HT2A Receptor Bromo-dragonfly->5-HT2A_Receptor Agonist Inhibition Inhibition Bromo-dragonfly->Inhibition Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein Vasoconstriction Vasoconstriction 5-HT2A_Receptor->Vasoconstriction Contributes to PLC_Activation Phospholipase C (PLC) Activation Gq_Protein->PLC_Activation IP3_DAG IP3 & DAG Production PLC_Activation->IP3_DAG Calcium_Release Intracellular Ca2+ Release IP3_DAG->Calcium_Release Psychedelic_Effects Psychedelic Effects (e.g., Hallucinations) Calcium_Release->Psychedelic_Effects Predicts Head_Twitch_Response Head-Twitch Response (Mice) Calcium_Release->Head_Twitch_Response Predicts MAO-A Monoamine Oxidase A (MAO-A) Inhibition->MAO-A Long_Duration Long Duration of Action Inhibition->Long_Duration Contributes to In_Vitro_In_Vivo_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis & Correlation cluster_invivo In Vivo Model cluster_prediction Predictive Validation Binding_Assay Radioligand Binding Assay (5-HT2A, 5-HT2B, 5-HT2C) Data_Integration Integrate Ki, EC50, Emax, and Metabolic Stability Data Binding_Assay->Data_Integration Functional_Assay Functional Assays (e.g., Calcium Flux, Gq/β-arrestin) Functional_Assay->Data_Integration Metabolism_Assay Metabolism Assays (Human Liver Microsomes) Metabolism_Assay->Data_Integration MAO_Assay MAO-A Inhibition Assay MAO_Assay->Data_Integration HTR_Assay Head-Twitch Response (HTR) Assay in Mice Data_Integration->HTR_Assay Correlate with Potency (ED50) PK_Studies Pharmacokinetic Studies (Duration of Action) Data_Integration->PK_Studies Correlate with Duration Validation Validate Predictive Power of In Vitro Models for In Vivo Psychedelic Potency and Duration HTR_Assay->Validation PK_Studies->Validation

References

Comparative Analysis of the Vasoconstrictive Effects of Bromo-Dragonfly

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Published: December 11, 2025

This guide provides a detailed comparative study of the vasoconstrictive effects of Bromo-dragonfly, a potent and long-acting psychedelic of the phenethylamine (B48288) class. For a comprehensive understanding, its pharmacological profile and vasoconstrictive properties are compared with other notable serotonergic psychedelics, namely lysergic acid diethylamide (LSD) and 25I-NBOMe. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms and consequences of psychedelic-induced vasoconstriction.

Executive Summary

Bromo-dragonfly is recognized for its powerful and prolonged vasoconstrictive effects, which are significantly more pronounced than those of classic psychedelics like LSD. This intense vasoconstriction is a primary contributor to the severe adverse events, including tissue necrosis and fatalities, associated with Bromo-dragonfly use. The compound's high affinity and agonist activity at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors are believed to be the primary drivers of this potent vasoconstriction. In contrast, while LSD and 25I-NBOMe also exhibit vasoconstrictive properties through similar receptor systems, the available data suggests their effects are less severe and of shorter duration. This guide synthesizes the available quantitative and qualitative data to provide a clear comparison of these substances.

Quantitative Comparison of Vasoconstrictive Potency

Direct comparative in vitro studies quantifying the vasoconstrictive potency of Bromo-dragonfly, LSD, and 25I-NBOMe are limited in the public domain. However, data from individual studies on isolated artery assays, such as the rat tail artery or aortic ring assays, provide valuable insights into their relative potencies. The following tables summarize the available receptor binding affinities and functional vasoconstrictor activities.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptor5-HT2B Receptor5-HT2C ReceptorAlpha-1 Adrenergic Receptor
Bromo-dragonfly 0.04[1]0.19[1]0.02[1]Data not available
LSD 1.1 - 2.94.91.3 - 2.4160
25I-NBOMe 0.044[2]Data not availableData not availableData not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Vasoconstrictor Activity

CompoundAssayEC50Emax (% of 5-HT)Reference
Bromo-dragonfly Data not availableData not availableData not available
LSD Data not availableData not availableData not available
25I-NBOMe Rat Tail Artery81 pM30% (Partial Agonist)[3]Heim and Elz, 2000[3]

EC50: Half-maximal effective concentration; Emax: Maximum effect.

Experimental Protocols

The following section details the general methodology for an in vitro aortic ring assay, a common experimental model used to assess the vasoconstrictive or vasodilatory properties of pharmacological compounds.

Isolated Rat Aortic Ring Assay Protocol

Objective: To determine the concentration-response relationship of a test compound's ability to induce contraction in isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Test compounds (Bromo-dragonfly, LSD, 25I-NBOMe) dissolved in appropriate vehicle

  • Phenylephrine (B352888) (for pre-contraction in relaxation studies)

  • Acetylcholine (B1216132) (to test endothelial integrity)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

    • For endothelium-denuded experiments, gently rub the luminal surface of the rings with a fine wire.

  • Mounting:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2 (pH 7.4).

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. Rings showing more than 80% relaxation are considered endothelium-intact.

  • Concentration-Response Curve:

    • After washing out the previous drugs and allowing the tissue to return to baseline, cumulatively add the test compound in increasing concentrations to the organ bath.

    • Record the contractile response at each concentration until a maximal response is achieved or the concentration range is exhausted.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

    • Plot the concentration-response curves and calculate the EC50 and Emax values using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The vasoconstrictive effects of Bromo-dragonfly and its comparators are primarily mediated through the activation of G-protein coupled receptors (GPCRs) on vascular smooth muscle cells. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Vasoconstriction_Signaling_Pathway cluster_ligands Psychedelic Agonists cluster_receptors Receptors cluster_downstream Intracellular Signaling Cascade Bromo_dragonfly Bromo-dragonfly 5HT2A 5-HT2A Receptor Bromo_dragonfly->5HT2A Alpha1 α1-Adrenergic Receptor Bromo_dragonfly->Alpha1 LSD LSD LSD->5HT2A 25I_NBOMe 25I-NBOMe 25I_NBOMe->5HT2A Gq Gq Protein Activation 5HT2A->Gq Alpha1->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Ca_influx Ca²⁺ Influx IP3_DAG->Ca_influx MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_release->MLCK Ca_influx->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction

Caption: Signaling pathway for psychedelic-induced vasoconstriction.

Experimental_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration & Viability Check B->C D Cumulative Addition of Test Compound C->D E Data Recording (Tension) D->E F Data Analysis (EC50, Emax) E->F

Caption: Aortic ring assay experimental workflow.

Discussion

The potent and sustained vasoconstrictive effects of Bromo-dragonfly represent a significant danger associated with its use. Its high affinity for both 5-HT2A and alpha-1 adrenergic receptors likely contributes to a more intense and prolonged contractile response in vascular smooth muscle compared to LSD and 25I-NBOMe. The partial agonism of 25I-NBOMe at the 5-HT2A receptor, as indicated by its lower Emax value, may explain why its vasoconstrictive effects, while potent, are not as severe as those reported for Bromo-dragonfly.

The extremely long duration of action of Bromo-dragonfly, lasting up to 36 hours or more, further exacerbates its vasoconstrictive effects, leading to prolonged periods of reduced blood flow and an increased risk of ischemic injury and tissue damage.

Conclusion

Bromo-dragonfly exhibits exceptionally potent and long-lasting vasoconstrictive properties that are a major contributor to its high toxicity. While direct comparative quantitative data is limited, the available evidence strongly suggests that its vasoconstrictive effects are significantly greater than those of LSD and 25I-NBOMe. This pronounced vasoconstriction, mediated through high-affinity interactions with 5-HT2A and alpha-1 adrenergic receptors, underscores the severe cardiovascular risks associated with Bromo-dragonfly. Further in vitro research is necessary to precisely quantify and compare the vasoconstrictive profiles of these and other psychedelic compounds to better understand their safety profiles and mechanisms of toxicity.

References

A Head-to-Head Comparison of the R- and S-Enantiomers of Bromo-Dragonfly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-dragonfly, a potent psychedelic substance, is a chiral molecule existing as two distinct enantiomers: (R)-(-)-Bromo-dragonfly and (S)-(+)-Bromo-dragonfly. This guide provides a detailed, data-driven comparison of these enantiomers, focusing on their pharmacological properties at key serotonin (B10506) receptors. The information presented is collated from peer-reviewed research to aid in understanding their differential activities.

Pharmacological Profile: A Tale of Two Isomers

The primary psychoactive effects of Bromo-dragonfly are mediated through its interaction with serotonin 5-HT2 family of receptors. Experimental data reveals a significant difference in the pharmacological activity between the R- and S-enantiomers, with the R-enantiomer consistently demonstrating higher potency.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of each enantiomer for the 5-HT2A and 5-HT2C receptors. The inhibition constant (Kᵢ) is a measure of how tightly a ligand binds to a receptor; a lower Kᵢ value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Bromo-dragonfly Enantiomers

Enantiomer5-HT₂ₐ Receptor5-HT₂C Receptor
(R)-(-)-Bromo-dragonfly0.040.02
(S)-(+)-Bromo-dragonflyData not available in the reviewed literatureData not available in the reviewed literature
Racemic Bromo-dragonfly0.04[1]0.02[1]

Note: While the literature consistently states the R-enantiomer is more potent, specific Kᵢ values for the S-enantiomer were not found in the primary articles reviewed. The data for the racemic mixture is provided for context.

Functional Activity: Eliciting a Cellular Response

The functional activity of the Bromo-dragonfly enantiomers has been assessed using phosphoinositide (PI) hydrolysis assays. This assay measures the ability of a compound to activate the 5-HT2A receptor, leading to a downstream cellular signaling cascade. The EC₅₀ value represents the concentration of the agonist that produces 50% of the maximal response, serving as a measure of potency.

Table 2: Functional Potency (EC₅₀, nM) at the 5-HT₂ₐ Receptor

EnantiomerEC₅₀ (nM)
(R)-(-)-Bromo-dragonflySpecific value not available in the reviewed literature
(S)-(+)-Bromo-dragonflySpecific value not available in the reviewed literature

Note: The primary literature confirms that the R-enantiomer displays increased potency in functional studies compared to the S-enantiomer, but specific EC₅₀ values were not provided in the reviewed articles.

In addition to its activity at serotonin receptors, racemic Bromo-dragonfly has been identified as a potent, competitive inhibitor of monoamine oxidase A (MAO-A) with a Kᵢ of 0.352 µM.[2] This inhibition may contribute to its overall pharmacological effects and risk profile.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological evaluation of Bromo-dragonfly enantiomers.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of the compounds for the 5-HT₂ₐ and 5-HT₂C receptors.

  • Receptor Source: Membranes from NIH-3T3 cells stably expressing the respective human serotonin receptor subtypes.

  • Radioligand: [³H]DOB for 5-HT₂ₐ receptors and [¹²⁵I]DOI for 5-HT₂C receptors.

  • Incubation: Cell membranes are incubated with the radioligand and various concentrations of the competing test compound (R- or S-Bromo-dragonfly).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate the Gq-coupled 5-HT₂ₐ receptor, leading to the production of inositol (B14025) phosphates.

  • Cell Culture: NIH-3T3 cells expressing the 5-HT₂ₐ receptor are cultured and labeled overnight with [³H]myo-inositol.

  • Agonist Stimulation: The cells are then exposed to varying concentrations of the test compound (R- or S-Bromo-dragonfly).

  • Extraction: The reaction is terminated, and the total inositol phosphates (IPs) are extracted.

  • Separation: The [³H]IPs are separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of [³H]IPs is determined by liquid scintillation counting.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ and the maximum effect (Eₘₐₓ) for each compound.

Visualizing the Difference: Synthesis and Activity

The enantiospecific synthesis of Bromo-dragonfly is crucial for studying the individual pharmacological activities of the R- and S-enantiomers. The general synthetic approach allows for the selective production of each isomer.

Enantiomer_Activity cluster_synthesis Enantiospecific Synthesis cluster_activity Pharmacological Activity Start Chiral Precursor R_Synth Synthesis Pathway A Start->R_Synth D-Alanine derivative S_Synth Synthesis Pathway B Start->S_Synth L-Alanine derivative R_BDF (R)-Bromo-dragonfly R_Synth->R_BDF S_BDF (S)-Bromo-dragonfly S_Synth->S_BDF Receptor 5-HT2A Receptor R_BDF->Receptor High Affinity S_BDF->Receptor Lower Affinity High_Potency High Potency (Psychoactive Effects) Receptor->High_Potency Strong Activation Low_Potency Lower Potency Receptor->Low_Potency Weaker Activation

Caption: Enantiospecific synthesis yields distinct R- and S-isomers with differential receptor activity.

The distinct three-dimensional arrangement of atoms in the R- and S-enantiomers leads to a differential fit within the binding pocket of the 5-HT₂ₐ receptor. This stereoselectivity is the molecular basis for the observed differences in their pharmacological profiles.

Signaling_Pathway Agonist (R)-Bromo-dragonfly (High Affinity Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Psychoactive Effects PKC->Cellular_Response Ca_Release->Cellular_Response

Caption: Activation of the 5-HT2A receptor by an agonist like (R)-Bromo-dragonfly initiates a Gq-coupled signaling cascade.

Conclusion

The available scientific evidence consistently indicates that the (R)-enantiomer of Bromo-dragonfly is the more pharmacologically active isomer, exhibiting significantly higher affinity and potency at the 5-HT₂ₐ receptor compared to its (S)-counterpart. This stereoselectivity underscores the importance of considering chirality in drug design and evaluation, particularly for compounds targeting the central nervous system. Further research providing specific quantitative data for the S-enantiomer would be beneficial for a more complete comparative analysis. The potent MAO-A inhibitory activity of the racemic mixture also warrants consideration in its overall pharmacological and toxicological assessment.

References

A Comparative Guide to the Head-Twitch Response as a Proxy for Hallucinogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The head-twitch response (HTR) in rodents is a widely utilized behavioral assay to screen compounds for potential hallucinogenic properties. This guide provides a comprehensive comparison of the HTR with alternative models, presenting quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. It is designed for researchers, scientists, and drug development professionals to critically evaluate the utility of the HTR in their work.

The Head-Twitch Response (HTR) Model

The HTR is a rapid, side-to-side rotational head movement observed in rodents following the administration of serotonergic hallucinogens.[1][2] This behavior is a well-established proxy for human hallucinogenic effects because it is reliably induced by classic psychedelics that activate the serotonin (B10506) 2A receptor (5-HT2A), such as psilocybin and LSD, but not by non-hallucinogenic 5-HT2A receptor agonists like lisuride.[1][2][3][4]

Predictive Validity: There is a strong, positive correlation between the potency of a compound to induce HTR in mice and its hallucinogenic potency in humans (r > 0.9).[1][5][6][7] This high predictive validity, combined with its cost-effectiveness and time efficiency compared to other behavioral models like drug discrimination, has made the HTR a popular screening tool.[1][5]

Limitations: Despite its utility, the HTR is not a definitive predictor of human psychedelic potential.[1] False positives can occur, as the response can be induced by non-hallucinogenic substances that do not primarily act through 5-HT2A receptors, such as certain NMDA receptor antagonists (e.g., PCP), muscarinic acetylcholine (B1216132) receptor antagonists, and serotonin releasers.[1]

Molecular Mechanisms and Signaling Pathways

The induction of the HTR is primarily mediated by the activation of 5-HT2A receptors, which are Gq/11-coupled receptors.[2][8] The binding of a hallucinogenic agonist triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Psychedelic Psychedelic Agonist Receptor 5-HT2A Receptor Psychedelic->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuronal Neuronal Excitability Ca->Neuronal PKC->Neuronal Glutamate Glutamate Release Neuronal->Glutamate HTR Head-Twitch Response Glutamate->HTR

Caption: 5-HT2A receptor Gq signaling pathway leading to HTR.

Other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors, can modulate the HTR.[1][9][10] For instance, activation of 5-HT1A receptors can suppress the HTR, while 5-HT2C receptor activation can have a bimodal effect, enhancing the response at lower agonist doses and reducing it at higher doses.[9][10]

Comparison with Alternative Models

While the HTR is a valuable tool, other in vivo and in vitro models are used to assess hallucinogenic potential.

Assay TypeModelPrincipleAdvantagesDisadvantages
In Vivo Head-Twitch Response (HTR) Measures the frequency of a specific head movement in rodents as a behavioral proxy for 5-HT2A receptor activation.[1]High predictive validity for human hallucinogenic potential, cost-effective, and relatively high throughput.[1][5]Susceptible to false positives from non-hallucinogenic compounds and does not model the subjective experience.[1][11]
In Vivo Drug Discrimination Animals are trained to distinguish between a specific hallucinogen and a vehicle, and the test compound's ability to substitute for the training drug is measured.High specificity for subjective drug effects; considered a gold standard for assessing psychoactive properties.Time-consuming, expensive, requires extensive animal training, and has low throughput.[1]
In Vitro Calcium Mobilization Assay Measures the increase in intracellular calcium concentration in cells expressing the 5-HT2A receptor following compound application.[12][13]High throughput, allows for the determination of compound potency (EC50) and efficacy, and can be used for large-scale screening.[14]Does not account for metabolic effects or the complex neural circuits involved in the behavioral response.
In Vitro Inositol (B14025) Phosphate (IP) Accumulation Assay Quantifies the accumulation of inositol phosphates, a downstream product of Gq protein activation, in response to 5-HT2A receptor agonism.[12][15]Directly measures the activation of the canonical Gq signaling pathway and is highly quantitative.[15]May not capture the full spectrum of signaling (e.g., biased agonism) and is an indirect measure of hallucinogenic potential.
In Vitro β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and an alternative signaling pathway.[12]Provides insights into biased agonism, where a compound may preferentially activate one signaling pathway over another.The role of β-arrestin signaling in the hallucinogenic effects of psychedelics is still under investigation.[1]

Comparative Quantitative Data

The potency of various hallucinogens in the HTR assay correlates strongly with their potency in human studies and drug discrimination paradigms.[3][5][6][7]

CompoundHTR ED50 (μmol/kg) in MiceHuman Hallucinogenic Potency (relative to Mescaline)Drug Discrimination ED50 (μmol/kg) in Rats (LSD-trained)
LSD0.1437400.17
Psilocin0.81[16][17]461.1
DOI0.68800.44
Mescaline17.1124.3
DMT10.4294.8

Data compiled from multiple sources for illustrative comparison. Absolute values may vary between studies.

Experimental Protocols

This protocol describes a common method for assessing HTR in mice, which can be performed through direct observation or with an automated detection system.[4][11]

HTR_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Habituation 1. Habituate Mice (30-60 min in test cage) DrugAdmin 2. Administer Test Compound (e.g., intraperitoneally) Habituation->DrugAdmin Observation 3. Observation Period (e.g., 10-30 min) DrugAdmin->Observation Counting 4. Count Head Twitches Observation->Counting DataAnalysis 5. Analyze Data (Dose-response curve, ED50) Counting->DataAnalysis

Caption: General workflow for the head-twitch response assay.

Materials:

  • Male C57BL/6J mice[4]

  • Test compounds and vehicle (e.g., saline)

  • Observation chambers (e.g., clear glass cages)[18]

  • Video recording equipment or automated HTR detection system (optional)[2][19]

Procedure:

  • Habituation: Place each mouse individually into an observation chamber and allow it to habituate for 30-60 minutes before drug administration.[18]

  • Drug Administration: Administer the test compound or vehicle via the desired route (commonly intraperitoneal injection). Doses should be selected to generate a dose-response curve.

  • Observation: Immediately after administration, or following a specified pretreatment time, begin the observation period.[9][18] The duration can vary, but a 20-30 minute session is common.[2][18]

  • Quantification: A trained observer counts the number of head twitches for each animal. A head twitch is defined as a rapid, rhythmic, side-to-side rotational movement of the head.[1][2] Alternatively, automated systems using a head-mounted magnet and a magnetometer can be employed for high-throughput and objective quantification.[2][4][19]

  • Data Analysis: The total number of head twitches per session is recorded for each animal. The data are then analyzed to determine the dose-response relationship and calculate the ED50 value (the dose that produces 50% of the maximal response).[3][16][17]

This protocol provides a general framework for assessing a compound's ability to activate the 5-HT2A receptor in a cell-based assay.

Materials:

  • HEK 293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., serotonin).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds. Using the fluorescence plate reader, measure the baseline fluorescence for a few seconds, then automatically inject the compounds into the wells.

  • Fluorescence Measurement: Continue to measure the fluorescence intensity kinetically for 1-2 minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is calculated for each concentration. The data are normalized to the response of a maximal concentration of the reference agonist and plotted against the compound concentration to generate a concentration-response curve and determine the EC50 and Emax values.

Conclusion

The head-twitch response is a robust and valuable preclinical tool for assessing the potential hallucinogenic activity of novel compounds. Its strong correlation with human hallucinogenic potency provides significant predictive validity.[6][7] However, it is essential for researchers to be aware of its limitations, particularly the potential for false positives. For a comprehensive drug development program, the HTR should be used in conjunction with a battery of in vitro assays, such as calcium mobilization and IP accumulation, to confirm 5-HT2A receptor engagement and signaling profile. More resource-intensive models like drug discrimination can then be employed for lead candidates to provide a more nuanced understanding of their subjective effects. By integrating data from these complementary models, researchers can more confidently validate and advance promising compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of Bromo-dragonfly and its structurally related psychoactive compounds. Due to the limited availability of formal pharmacokinetic studies on Bromo-dragonfly, this comparison incorporates data from its close analogue, 2C-B-fly, and the more extensively studied 2C-B-Fly-NBOMe, alongside in-silico predictions and in-vitro metabolic data. The information is intended to support research and drug development efforts in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this potent class of hallucinogenic phenethylamines.

Executive Summary

Bromo-dragonfly is a potent and long-acting hallucinogen, with its pharmacokinetic profile being a key determinant of its profound and prolonged effects, as well as its significant toxicity. A critical finding from in-vitro studies is its notable resistance to hepatic metabolism, which likely contributes to its extended duration of action, lasting up to three days. In contrast, its analogue 2C-B-fly undergoes metabolism by cytochrome P450 2D6 (CYP2D6) and monoamine oxidase A (MAO-A). Furthermore, Bromo-dragonfly itself is a potent inhibitor of MAO-A. Animal studies on the related compound 2C-B-Fly-NBOMe provide valuable quantitative insights into the potential pharmacokinetic behavior of this class of molecules.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the available pharmacokinetic parameters for Bromo-dragonfly and its analogues. It is important to note the scarcity of in-vivo quantitative data for Bromo-dragonfly, necessitating a qualitative description based on existing research.

ParameterBromo-dragonfly2C-B-fly2C-B-Fly-NBOMe (in rats)
Maximum Plasma Concentration (Cmax) Data not available from controlled studies.Data not available from controlled studies.28 ng/mL (serum)
Time to Cmax (Tmax) Delayed onset of up to 6 hours suggests a slow absorption or distribution phase.[1]Data not available from controlled studies.0.5 hours (serum)
Area Under the Curve (AUC) Expected to be large due to high potency and long duration of action.Data not available from controlled studies.Data not available.
Elimination Half-life (t½) Estimated to be very long (duration of action 1-3 days).[1]Shorter than Bromo-dragonfly due to metabolism.1.56 hours (serum)
Bioavailability High gastrointestinal absorption predicted by in-silico models.[2][3]Data not available.Data not available.
Metabolism Resistant to metabolism in in-vitro human liver microsome and cytosol systems.[1]Metabolized by CYP2D6 (monohydroxylation) and MAO-A (deamination), also undergoes N-acetylation.[1]Extensive metabolism, with 35 phase I and 9 phase II metabolites identified in rats and in-vitro systems.
Key Metabolic Enzymes Potent competitive inhibitor of MAO-A (Ki of 0.352 μM).[1]CYP2D6, MAO-A.[1]Not explicitly detailed in the provided results.
Route of Administration in Studies N/A (Data from in-vitro and case reports)N/A (Data from in-vitro studies)Subcutaneous (1 mg/kg)

Experimental Protocols

In-vitro Metabolism of Bromo-dragonfly and 2C-B-fly

The metabolic stability of Bromo-dragonfly and 2C-B-fly was assessed using pooled human liver microsomes (HLM) and pooled human liver cytosol (HLC).

  • System Components: Pooled HLM and HLC to represent a broad range of metabolic enzyme activity. Recombinant enzymes were also used to identify specific enzyme contributions.

  • Incubation: The compounds were incubated with HLM and HLC in the presence of necessary cofactors (e.g., NADPH for CYP450 enzymes).

  • Metabolite Identification: The reaction mixtures were analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify any metabolites formed.

  • Enzyme Inhibition Assay: The inhibitory effect of Bromo-dragonfly on MAO-A was determined by measuring the deamination of serotonin (B10506) (5-HT) in the presence of varying concentrations of the drug, with reaction products quantified by LC-MS/MS.[1]

In-vivo Pharmacokinetics of 2C-B-Fly-NBOMe in Rats

A pharmacokinetic study of 2C-B-Fly-NBOMe was conducted in adult male Wistar rats.[4][5]

  • Animal Model: Adult male Wistar rats.

  • Dosing: A single subcutaneous dose of 1 mg/kg of 2C-B-Fly-NBOMe was administered.

  • Sample Collection: Blood serum and brain tissue samples were collected at multiple time points over a 24-hour period.

  • Analytical Method: The concentration of 2C-B-Fly-NBOMe in serum and brain tissue was quantified using liquid chromatography-mass spectrometry (LC/MS).

Mandatory Visualization

experimental_workflow Experimental Workflow for Preclinical Pharmacokinetic Assessment cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis dosing Administration of Compound (e.g., 1 mg/kg s.c. in Rats) blood Serial Blood Sampling dosing->blood tissue Brain Tissue Collection (at terminal time points) dosing->tissue extraction Sample Preparation (e.g., Protein Precipitation/SPE) blood->extraction tissue->extraction lcms LC-MS/MS Analysis (Quantification of Parent & Metabolites) extraction->lcms pk_model Non-compartmental or Compartmental Modeling lcms->pk_model parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) pk_model->parameters signaling_pathway Simplified Serotonergic Signaling Pathway of Bromo-dragonfly cluster_postsynaptic Postsynaptic Effects BD Bromo-dragonfly MAOA Monoamine Oxidase A (MAO-A) BD->MAOA Inhibits Receptor_5HT2A 5-HT2A Receptor BD->Receptor_5HT2A Potent Agonist Receptor_5HT2B 5-HT2B Receptor BD->Receptor_5HT2B Agonist Receptor_5HT2C 5-HT2C Receptor BD->Receptor_5HT2C Agonist Serotonin Serotonin (5-HT) (Presynaptic) MAOA->Serotonin Degrades Postsynaptic_Neuron Postsynaptic Neuron Receptor_5HT2A->Postsynaptic_Neuron Receptor_5HT2B->Postsynaptic_Neuron Receptor_5HT2C->Postsynaptic_Neuron Psychedelic_Effects Psychedelic Effects (Hallucinations, etc.) Postsynaptic_Neuron->Psychedelic_Effects Vasoconstriction Vasoconstriction Postsynaptic_Neuron->Vasoconstriction

References

Bromo-Dragonfly: A Comprehensive Guide to its Primary Target, the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bromo-dragonfly's pharmacological activity at the 5-HT2A serotonin (B10506) receptor against other well-known psychedelic compounds. The data presented herein confirms the 5-HT2A receptor as the principal molecular target mediating the potent and long-lasting psychoactive effects of Bromo-dragonfly.

Comparative Analysis of Receptor Binding and Functional Potency

Bromo-dragonfly exhibits exceptionally high affinity and agonist potency at the 5-HT2A receptor, surpassing that of classic psychedelics like LSD, DOB, and 2C-B.[1][2] The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)
Compound5-HT2A5-HT2B5-HT2C
Bromo-dragonfly 0.04 0.19 0.02
LSD~1-3~5-20~1-5
DOB~1-5~20-50~2-10
2C-B~5-15~50-100~5-20

Note: Lower Ki values indicate higher binding affinity.

Table 2: 5-HT2A Receptor Functional Potency (EC50, nM) and Efficacy
CompoundFunctional AssayEC50 (nM)Efficacy (% of 5-HT)
Bromo-dragonfly Calcium Mobilization0.05 Full Agonist
LSDIP3 Accumulation~20-50Partial Agonist
DOBIP3 Accumulation~30-100Full Agonist
2C-BCalcium Mobilization~10-30Partial to Full Agonist

Note: Lower EC50 values indicate higher potency. Efficacy refers to the maximal response a compound can elicit compared to the endogenous ligand, serotonin (5-HT).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the interaction of Bromo-dragonfly with the 5-HT2A receptor.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor. In the case of the 5-HT2A receptor, membranes from cells expressing the receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rodent cortex) are incubated with a radiolabeled ligand that is known to bind to the receptor, such as [³H]ketanserin or [¹²⁵I]DOI. The test compound (Bromo-dragonfly or a comparator) is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

In Vitro Functional Assays (Calcium Mobilization)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca²⁺) levels. In a typical calcium mobilization assay, cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist like Bromo-dragonfly, the increase in intracellular calcium causes a change in the fluorescence of the dye, which can be measured using a fluorometric imaging plate reader. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency.

In Vivo Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice and rats is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a reliable predictor of hallucinogenic potential in humans.[3][4][5][6] In this assay, animals are administered the test compound, and the number of rapid, side-to-side head movements is counted over a specific period. The dose of the compound that elicits a half-maximal response (ED50) is determined. The potent induction of the HTR by Bromo-dragonfly provides strong in vivo evidence for its primary action at the 5-HT2A receptor.[7]

Visualizing the Evidence

The following diagrams illustrate the experimental workflow for confirming the 5-HT2A receptor as the primary target of Bromo-dragonfly and the canonical signaling pathway activated by this potent agonist.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Confirmation Radioligand Binding Radioligand Binding Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) Determines Functional Assay Functional Assay Potency (EC50) & Efficacy Potency (EC50) & Efficacy Functional Assay->Potency (EC50) & Efficacy Measures Conclusion Confirmation of 5-HT2A as Primary Target Binding Affinity (Ki)->Conclusion Potency (EC50) & Efficacy->Conclusion HTR Assay Head-Twitch Response (HTR) in Rodents Behavioral Response (ED50) Behavioral Response (ED50) HTR Assay->Behavioral Response (ED50) Quantifies Behavioral Response (ED50)->Conclusion Bromo-dragonfly Bromo-dragonfly Bromo-dragonfly->Radioligand Binding Bromo-dragonfly->Functional Assay Bromo-dragonfly->HTR Assay Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bromo-dragonfly Bromo-dragonfly 5-HT2A Receptor 5-HT2A Receptor Bromo-dragonfly->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

References

Comparative Toxicity Analysis of DragonFLY Compounds and Related Psychedelic Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profiles of DragonFLY compounds, a class of potent psychedelic phenethylamines. By presenting available experimental data, this document aims to offer an objective resource for understanding the relative toxicities and potencies of these compounds and their structural analogs.

Introduction to DragonFLY Compounds

The "DragonFLY" designation refers to a series of psychedelic phenethylamines characterized by a rigid benzodifuran ring system, which distinguishes them from their more flexible, non-rigid parent compounds. This structural modification significantly impacts their pharmacological activity and toxicity. The most well-known and studied member of this class is Bromo-DragonFLY (DOB-DFLY), notorious for its high potency and severe adverse effects. This guide will compare Bromo-DragonFLY and its analog, 2C-B-DragonFLY (2C-B-DFLY), with their partially saturated "FLY" counterparts (DOB-FLY and 2C-B-FLY) and their non-rigid parent compounds (DOB and 2C-B).

Mechanism of Action

DragonFLY compounds and their analogs are potent agonists of serotonin (B10506) 5-HT2A receptors, which is the primary mechanism underlying their hallucinogenic effects.[1] Bromo-DragonFLY also exhibits potent inhibition of monoamine oxidase A (MAO-A), which may contribute to its toxicity profile.[1] The rigid structure of the DragonFLY compounds is believed to enhance their binding affinity and efficacy at the 5-HT2A receptor compared to their non-rigid counterparts.

Quantitative Toxicity and Potency Data

The following tables summarize the available quantitative data on the potency of DragonFLY compounds and their analogs. Potency is a critical aspect of the toxicity profile, as higher potency often correlates with a greater risk of overdose and adverse effects.

Table 1: In Vivo Potency as Measured by Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo potency of hallucinogenic compounds.[2] A lower ED50 value indicates higher potency.

CompoundChemical NameED50 (µmol/kg)
DOB-DFLY (Bromo-DragonFLY) 1-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane0.20
2C-B-DFLY 2-(8-bromobenzo[1,2-b:4,5-b']difuran-4-yl)ethan-1-amine1.07
DOB-FLY 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine0.67
2C-B-FLY 2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)ethanamine1.79
DOB 1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine0.75
2C-B 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine2.43

Data sourced from Halberstadt et al., 2019.[2]

Table 2: Receptor Binding Affinity (Ki) at the Human 5-HT2A Receptor

The Ki value represents the concentration of a ligand that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)
Bromo-DragonFLY (DOB-DFLY) 0.04
2C-B 8.6
2C-B-FLY 11
DOB 22
DOB-FLY 18

Data sourced from Parker et al., 1998[2], Rickli et al., 2015[2], and Monte et al., 1996.[2]

Known Toxicological Profile of Bromo-DragonFLY

Bromo-DragonFLY is associated with a high degree of toxicity in humans, with numerous reports of hospitalizations and fatalities.[1] A significant and dangerous toxic effect is severe vasoconstriction, which can lead to tissue necrosis and may require amputation in extreme cases. Other reported adverse effects include:

  • Nausea and vomiting

  • Headache

  • Tachycardia

  • Hypertension

  • Anxiety and panic attacks

  • Pupil dilation

  • Convulsions[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of compounds in a cell line, such as HEK-293 cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound at various concentrations. Include untreated cells and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Head-Twitch Response (HTR) Assay in Mice

This protocol outlines the general procedure for conducting the HTR assay to assess the in vivo potency of hallucinogenic compounds.

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place each mouse individually into a clear observation chamber.

  • HTR Counting: Manually or automatically count the number of head-twitches over a set period, typically 30-60 minutes. A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Generate dose-response curves and calculate the ED50 value, which is the dose that produces 50% of the maximal response.

In Vitro Vasoconstriction Assay

This protocol provides a general framework for assessing the vasoconstrictive effects of compounds on isolated blood vessels.

  • Tissue Preparation: Isolate segments of a suitable blood vessel (e.g., rat aorta or human umbilical artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for approximately 60-90 minutes.

  • Viability Check: Contract the tissue with a standard vasoconstrictor agent (e.g., potassium chloride or phenylephrine) to ensure viability.

  • Compound Addition: After a washout period, add cumulative concentrations of the test compound to the organ bath and record the resulting changes in tension.

  • Data Analysis: Construct concentration-response curves and determine the EC50 value (the concentration that produces 50% of the maximum contraction) and the Emax (the maximum contraction).

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling DragonFLY_Compound DragonFLY Compound 5HT2A_Receptor 5-HT2A Receptor DragonFLY_Compound->5HT2A_Receptor Binds to Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling pathway activated by DragonFLY compounds.

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of DragonFLY compound Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

The available data clearly indicate that the rigid benzodifuran structure of the DragonFLY compounds, particularly Bromo-DragonFLY, leads to a significant increase in potency compared to their non-rigid and partially saturated analogs. This high potency, coupled with a long duration of action and severe vasoconstrictive effects, contributes to a dangerous toxicity profile for Bromo-DragonFLY. While quantitative toxicity data for all DragonFLY compounds is not yet complete, the existing evidence strongly suggests that this class of compounds should be handled with extreme caution in a research setting. Further in vitro and in vivo studies are necessary to fully characterize the toxicity profiles of all DragonFLY compounds and to better understand the structure-activity relationships that govern their toxic effects.

References

Unveiling Bromo-Dragonfly's Receptor Interactions: A Comparative Guide to Computational and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational models and experimental data for predicting the receptor binding of Bromo-dragonfly, a potent synthetic psychedelic. The following sections detail the quantitative data, experimental methodologies, and the signaling pathways involved, offering a comprehensive overview for validating predictive models.

Bromo-dragonfly, a highly potent and long-acting hallucinogen, exerts its primary effects through its interaction with serotonin (B10506) receptors. Understanding the precise nature of this binding is crucial for predicting the pharmacological and toxicological profiles of this and similar novel psychoactive substances. This guide compares the results from in silico computational models with established experimental findings to provide a clear picture of the current state of validation for these predictive methods.

Comparative Analysis of Receptor Binding Affinity

Computational and experimental methods both aim to quantify the binding affinity of Bromo-dragonfly to its primary targets. The following table summarizes the available quantitative data, comparing experimentally determined inhibition constants (Ki) with qualitative findings from recent computational studies.

Target ReceptorExperimental Kᵢ (nM)Computational PredictionReference
5-HT₂A Receptor 0.04Stable and compact complex formation with high hydrogen bond occupancy, suggesting strong binding affinity.[1][2][3]
5-HT₂C Receptor 0.02-
5-HT₂B Receptor 0.19-
Monoamine Oxidase A (MAO-A) 352 (competitive inhibitor)-

Note: As of late 2025, specific predicted binding energies or Ki values for Bromo-dragonfly from computational studies are not widely published. The available in silico data focuses on the stability and nature of the interaction.

In Silico Modeling: A Glimpse into the Binding Pocket

A recent 2025 study employed a comprehensive in silico framework to investigate the molecular interactions between Bromo-dragonfly and the 5-HT₂A receptor.[1][2][3] Using molecular docking to identify the binding site and all-atom molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex, the study revealed a highly stable interaction.[1][2][3] Key findings from the computational analysis include:

  • Stable Complex Formation: The simulations showed that Bromo-dragonfly forms a stable and compact complex with the 5-HT₂A receptor.[1][2][3]

  • Minimal Fluctuations: Per-residue fluctuations were minimal, indicating a consistent and strong binding pose.[1][2][3]

  • High Hydrogen Bond Occupancy: The presence of numerous and stable hydrogen bonds contributes to the high stability of the interaction.[1][2][3]

While these findings strongly suggest a high binding affinity, they are qualitative in nature and do not provide a direct numerical comparison to experimental Ki values. Future computational studies providing predicted binding free energies (e.g., in kcal/mol) or estimated Ki values will be crucial for a more direct quantitative validation.

Experimental Protocols: The Gold Standard for Validation

The experimental binding affinity data for Bromo-dragonfly were originally determined through radioligand binding assays. The methodologies employed in the seminal papers by David E. Nichols and colleagues form the basis for the experimental validation of this compound's receptor interactions.

Radioligand Binding Assays for 5-HT₂A/₂C Receptors

The following is a detailed protocol based on the methods described in Parker et al. (1998) and Chambers et al. (2001) for determining the binding affinity of Bromo-dragonfly at serotonin 5-HT₂A and 5-HT₂C receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT₂A or 5-HT₂C receptors.

  • Radioligand: [¹²⁵I]DOI for the 5-HT₂A receptor and [³H]mesulergine for the 5-HT₂C receptor.

  • Competitor Ligand: Bromo-dragonfly.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determination: A high concentration of a known saturating ligand (e.g., 1 µM ketanserin (B1673593) for 5-HT₂A).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor ligand (Bromo-dragonfly).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Bromo-dragonfly that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The interaction of Bromo-dragonfly with the 5-HT₂A receptor initiates a cascade of intracellular signaling events. Understanding this pathway is essential for interpreting the functional consequences of receptor binding.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BromoDragonfly Bromo-dragonfly Receptor 5-HT2A Receptor (GPCR) BromoDragonfly->Receptor Binding & Activation G_protein Gq/11 Receptor->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

5-HT₂A Receptor Signaling Pathway.

The diagram above illustrates the canonical Gq-coupled signaling pathway activated by Bromo-dragonfly at the 5-HT₂A receptor. This leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and activation of Protein Kinase C (PKC), resulting in various cellular responses.

The general workflow for validating computational predictions with experimental data is a cyclical process of refinement.

G A Computational Modeling (Docking, MD Simulations) B Prediction of Binding Affinity & Pose A->B C Experimental Validation (Radioligand Binding Assay) B->C D Comparison of Predicted vs. Experimental Data C->D E Model Refinement D->E E->A Iterative Improvement

Experimental Validation Workflow.

This workflow highlights the iterative nature of model validation, where discrepancies between predicted and experimental data are used to refine the computational models for improved accuracy in future predictions.

References

Metabolic Stability of Bromo-dragonfly and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Bromo-dragonfly and its structural analogs. The information presented herein is intended to support research and drug development efforts by offering a concise overview of the metabolic profiles of these potent psychoactive compounds, supported by available experimental data.

Comparative Metabolic Stability Data

The following table summarizes the available in vitro metabolic stability data for Bromo-dragonfly and its key analog, 2C-B-fly, in human liver preparations.

CompoundIn Vitro SystemKey Metabolizing EnzymesMetabolic Half-life (T1/2)Intrinsic Clearance (CLint)Primary Metabolic PathwaysReference(s)
Bromo-dragonfly Human Liver Microsomes (HLM), Human Liver Cytosol (HLC)Not significantly metabolizedNot metabolizedNot metabolizedResistant to hepatic metabolism[1]
2C-B-fly Human Liver Microsomes (HLM), Human Liver Cytosol (HLC)CYP2D6, Monoamine Oxidase A (MAO-A)Data not availableData not availableMonohydroxylation, N-acetylation, Oxidative deamination[1]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol provides a generalized methodology for assessing the metabolic stability of compounds like Bromo-dragonfly and its analogs using HLM.

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., Bromo-dragonfly, 2C-B-fly)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2) solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates or microtubes

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

    • In a 96-well plate or microtube, add the potassium phosphate buffer.

    • Add the HLM to the buffer and pre-warm the mixture at 37°C for 5-10 minutes.

    • Add the test compound to the HLM-buffer mixture to achieve the desired final concentration.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the wells containing the HLM and test compound.

  • Incubation:

    • Incubate the plate at 37°C with constant shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (T1/2) using the formula: T1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / T1/2) * (incubation volume / protein concentration).

CYP2D6 and MAO-A Metabolism Assays

For determining the specific contribution of CYP2D6 and MAO-A to the metabolism of analogs like 2C-B-fly, the general protocol above can be modified:

  • Recombinant Enzymes: Use recombinant human CYP2D6 or MAO-A enzymes instead of HLM.

  • Specific Inhibitors: In HLM incubations, include a specific inhibitor of CYP2D6 (e.g., quinidine) or MAO-A (e.g., clorgyline) to confirm the involvement of the respective enzyme. A decrease in metabolism in the presence of the inhibitor indicates the enzyme's role.

Visualizations

Experimental Workflow for In Vitro Metabolic Stability

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, HLM, NADPH, Compound) pre_warm Pre-warm HLM and Buffer at 37°C prep_reagents->pre_warm add_compound Add Test Compound to HLM mixture pre_warm->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start_reaction->incubation quench Quench Reaction (Cold Acetonitrile + IS) incubation->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (T1/2, CLint) lcms->data_analysis

Caption: Experimental workflow for determining in vitro metabolic stability.

Signaling Pathways of Bromo-dragonfly

G cluster_compound Bromo-dragonfly Actions cluster_receptor 5-HT2A Receptor Pathway cluster_mao MAO-A Inhibition bromo Bromo-dragonfly ht2a 5-HT2A Receptor bromo->ht2a Agonist mao_a Monoamine Oxidase A (MAO-A) bromo->mao_a Inhibits gq11 Gq/11 Protein ht2a->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response_ht Psychoactive Effects ca2->cellular_response_ht pkc->cellular_response_ht metabolites Inactive Metabolites mao_a->metabolites increased_monoamines ↑ Monoamine Levels serotonin Serotonin serotonin->mao_a degradation dopamine Dopamine dopamine->mao_a degradation norepinephrine Norepinephrine norepinephrine->mao_a degradation

Caption: Signaling pathways affected by Bromo-dragonfly.

References

Safety Operating Guide

Proper Disposal of Bromo-Dragonfly Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of a Potent Psychoactive Compound

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent psychoactive compounds like Bromo-dragonfly hydrochloride is a critical component of laboratory safety and regulatory compliance. Due to its high potency and potential for environmental harm, a structured and cautious approach to its disposal is mandatory. This guide provides procedural, step-by-step guidance for the safe management and disposal of this compound waste in a laboratory setting.

Core Principles of Disposal

Given the nature of this compound, it must be treated as a hazardous chemical waste. The primary directive is to avoid any release into the environment. While the Safety Data Sheet (SDS) for this compound suggests that very small quantities might be disposed of with household waste, this is not a recommended or compliant practice for a laboratory environment. All waste containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service or the institution's Environmental Health and Safety (EHS) department.

Waste Characterization and Segregation

Proper segregation of waste streams is essential to ensure safe handling and disposal. The following table outlines the different types of waste generated and the appropriate handling procedures.

Waste TypeDescriptionHandling and Collection Procedure
Solid Chemical Waste Unused or expired pure this compound powder.Collect in its original container or a clearly labeled, sealed, and compatible container. Label as "Hazardous Waste: this compound".
Contaminated Solid Waste Disposable items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and absorbent pads.Collect in a designated, durable, and sealed hazardous waste bag or container. The container must be clearly labeled "Hazardous Waste: this compound contaminated debris".
Liquid Chemical Waste Solutions containing this compound (e.g., from experiments or stock solutions).Collect in a sealed, leak-proof, and compatible container (e.g., glass bottle with a screw cap). Do not mix with other chemical waste streams unless explicitly permitted by your EHS department. Label as "Hazardous Waste: this compound" and list the solvent(s) and estimated concentration.
Contaminated Labware Reusable glassware or equipment (e.g., flasks, beakers, spatulas) that has been in contact with the compound.Decontaminate by triple-rinsing with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After decontamination, the labware can be washed through standard laboratory procedures.
Empty Containers The original vial or container that held the pure compound.Even if appearing empty, the container should be treated as hazardous waste. Seal the container and dispose of it as solid chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the immediate operational steps for the disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Collection and Labeling:

  • Collect each waste stream in its designated container as described in the table above.

  • Ensure all containers are in good condition and securely sealed.

  • Label every waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components (e.g., solvents).

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Follow your institution's guidelines for the storage of hazardous waste.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide a detailed inventory of the waste to be collected.

5. Record Keeping:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method of disposal, in accordance with laboratory and regulatory requirements.

Experimental Protocols for Decontamination

Triple Rinsing of Contaminated Labware:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent in which this compound is soluble (e.g., methanol, DMSO). Collect this rinsate in the designated liquid hazardous waste container.

  • Second Rinse: Repeat the rinsing process with another small portion of the solvent and collect the rinsate in the same waste container.

  • Third Rinse: Perform a final rinse with the solvent and again, collect the rinsate.

  • Final Cleaning: The decontaminated glassware can now be cleaned using standard laboratory detergents and procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Reusable collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid decontaminate Triple Rinse with Solvent labware->decontaminate store Store in Secure Secondary Containment collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs dispose Professional Disposal contact_ehs->dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromo-dragonfly hydrochloride
Reactant of Route 2
Bromo-dragonfly hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.